Product packaging for 2-(4-Hydroxyphenoxy)propanamide(Cat. No.:CAS No. 127437-43-8)

2-(4-Hydroxyphenoxy)propanamide

Cat. No.: B3339853
CAS No.: 127437-43-8
M. Wt: 181.19 g/mol
InChI Key: OKEABHYXUHCZON-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenoxy)propanamide is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B3339853 2-(4-Hydroxyphenoxy)propanamide CAS No. 127437-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(9(10)12)13-8-4-2-7(11)3-5-8/h2-6,11H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEABHYXUHCZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Hydroxyphenoxy)propanamide from Hydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to 2-(4-hydroxyphenoxy)propanamide, a molecule of interest in medicinal chemistry and drug development, starting from the readily available precursor, hydroquinone. The synthesis involves a two-step process: a Williamson ether synthesis to form the intermediate 2-(4-hydroxyphenoxy)propanoic acid, followed by an amidation reaction to yield the final product. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from hydroquinone is achieved in two primary stages:

  • Williamson Ether Synthesis: This classical reaction is employed to form the ether linkage between hydroquinone and a three-carbon synthon, yielding 2-(4-hydroxyphenoxy)propanoic acid. Careful control of reaction conditions is crucial to favor mono-alkylation and prevent the formation of the bis-ether byproduct.

  • Amidation: The carboxylic acid intermediate is then converted to the corresponding primary amide, this compound. This transformation can be accomplished through several methods, with the choice of reagents being critical to avoid unwanted side reactions involving the phenolic hydroxyl group.

Synthesis_Overview Hydroquinone Hydroquinone Intermediate 2-(4-Hydroxyphenoxy)propanoic Acid Hydroquinone->Intermediate Williamson Ether Synthesis Propanoic_Acid_Derivative 2-Halopropanoic Acid or equivalent Propanoic_Acid_Derivative->Intermediate Final_Product This compound Intermediate->Final_Product Amidation Ammonia_Source Ammonia Source Ammonia_Source->Final_Product

Caption: Overall synthetic pathway from hydroquinone to this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-Hydroxyphenoxy)propanoic Acid

This procedure is adapted from established patent literature, focusing on maximizing the yield of the mono-alkylated product.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Hydroquinone Hydroquinone (excess) Product 2-(4-Hydroxyphenoxy)propanoic Acid Hydroquinone->Product Chloropropanoic_Acid S-2-Chloropropanoic Acid Sodium Salt Chloropropanoic_Acid->Product Byproduct Bis-acid Byproduct (minimized) Base NaOH (aq) Heat Heat (e.g., 65°C)

Caption: Williamson ether synthesis of 2-(4-hydroxyphenoxy)propanoic acid.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
Hydroquinone110.115745.22
Sodium Hydroxide (47% solution)40.00799.59.39
S-2-Chloropropanoic Acid Sodium Salt (aq)130.52544.4 (as free acid)1.63
Sodium Bisulfite104.065.740.055
Water18.02101456.27
Methylisobutylketone (MiBK)100.16As needed-
Sulfuric Acid (98%)98.08As needed-
Hydrochloric Acid (32%)36.46As needed-

Procedure:

  • To a reaction flask equipped with a stirrer and a nitrogen inlet, charge hydroquinone (574 g, 5.22 mol), sodium bisulfite (5.74 g), and water (1014 g).

  • Establish a nitrogen blanket and stir the mixture while heating to 50°C.

  • Add a 47% solution of sodium hydroxide (799.5 g, 9.39 mol).

  • Heat the solution to 65°C.

  • Slowly add an aqueous solution of S-2-chloropropanoic acid sodium salt (544.4 g, representing 1.63 mol of the free acid) to the reaction mixture.

  • Maintain the reaction mixture at 65°C for 4 hours.

  • After the reaction period, cool the mixture and add 700 g of water, ensuring the temperature remains below 45°C.

  • Extract the unreacted hydroquinone with methylisobutylketone (MiBK).

  • Adjust the pH of the remaining aqueous phase to approximately 2 with 98% sulfuric acid.

  • Extract the product, R-2-(4-hydroxyphenoxy)propanoic acid, with MiBK.

  • Combine the organic extracts and wash with a solution of potassium hydroxide and sodium bisulfite in water.

  • Acidify the resulting aqueous solution of the potassium salt to pH 1 with 32% hydrochloric acid.

  • Cool the mixture to 20°C to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain R-2-(4-hydroxyphenoxy)propanoic acid.

Expected Yield: Approximately 85%.

Step 2: Synthesis of this compound

This protocol utilizes a thionyl chloride-mediated conversion of the carboxylic acid to the acid chloride, followed by in-situ amidation. This one-pot procedure is efficient, however, care must be taken due to the corrosive and reactive nature of thionyl chloride. The presence of a non-nucleophilic base is essential to neutralize the HCl generated.

Reaction Scheme:

Amidation_Reaction Intermediate 2-(4-Hydroxyphenoxy)propanoic Acid Final_Product This compound Intermediate->Final_Product Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Final_Product Ammonia Ammonia (aq) Ammonia->Final_Product Base Triethylamine (Et3N) Solvent Dichloromethane (DCM)

Caption: One-pot amidation of 2-(4-hydroxyphenoxy)propanoic acid.

Materials:

ReagentMolar Mass ( g/mol )Quantity (per 1 mmol of acid)Moles (per 1 mmol of acid)
2-(4-Hydroxyphenoxy)propanoic Acid182.17182.2 mg1 mmol
Thionyl Chloride118.970.073 mL (1.2 mmol)1.2 mmol
Aqueous Ammonia (28-30%)17.03 (as NH3)~0.15 mL (2.2 mmol)2.2 mmol
Triethylamine101.190.42 mL (3.0 mmol)3.0 mmol
Dichloromethane (DCM)84.9310 mL-
1N Hydrochloric Acid36.46As needed-
1N Sodium Hydroxide40.00As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-(4-hydroxyphenoxy)propanoic acid (1 mmol) in anhydrous dichloromethane (10 mL).

  • Add triethylamine (3.0 mmol) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the formation of the acid chloride by thin-layer chromatography (TLC).

  • Cool the reaction mixture back to 0°C.

  • Slowly add aqueous ammonia (2.2 mmol) to the flask.

  • Stir the reaction mixture at room temperature for an additional 2-4 hours, or until TLC indicates the complete consumption of the acid chloride.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, water, and 1N NaOH.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Note on Protecting Groups: While the direct amidation described above is often feasible, in some cases, the phenolic hydroxyl group may react with thionyl chloride. If significant side product formation is observed, protection of the hydroxyl group as a silyl ether (e.g., TBDMS ether) prior to the amidation sequence is recommended. The silyl ether can be readily cleaved under mild acidic conditions after the amide formation.

Data Presentation

Table 1: Summary of Reactants and Conditions for the Synthesis of 2-(4-Hydroxyphenoxy)propanoic Acid

ParameterValue
Reactants
Hydroquinone5.22 mol
S-2-Chloropropanoic Acid Sodium Salt1.63 mol
Sodium Hydroxide9.39 mol
Solvent Water
Temperature 65°C
Reaction Time 4 hours
Work-up Acidification and Extraction with MiBK
Reported Yield ~85%

Table 2: Summary of Reagents and Conditions for the Amidation of 2-(4-Hydroxyphenoxy)propanoic Acid

ParameterValue
Reactants
2-(4-Hydroxyphenoxy)propanoic Acid1.0 equivalent
Thionyl Chloride1.2 equivalents
Aqueous Ammonia2.2 equivalents
Triethylamine3.0 equivalents
Solvent Dichloromethane (DCM)
Temperature 0°C to Room Temperature
Reaction Time 4-7 hours (total)
Work-up Aqueous wash and extraction
Expected Purity High (purification may be required)

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Amidation S1_Reactants 1. Charge Reactants: - Hydroquinone - NaOH - NaHSO3 - Water S1_Heating1 2. Heat to 50°C S1_Reactants->S1_Heating1 S1_Addition 3. Add S-2-Chloropropanoic Acid Sodium Salt at 65°C S1_Heating1->S1_Addition S1_Reaction 4. React for 4 hours at 65°C S1_Addition->S1_Reaction S1_Cooling 5. Cool and Dilute with Water S1_Reaction->S1_Cooling S1_Extraction1 6. Extract Unreacted Hydroquinone with MiBK S1_Cooling->S1_Extraction1 S1_Acidification 7. Acidify Aqueous Layer (pH ~2) S1_Extraction1->S1_Acidification S1_Extraction2 8. Extract Product with MiBK S1_Acidification->S1_Extraction2 S1_Purification 9. Wash, Acidify (pH 1), Precipitate, Filter, and Dry S1_Extraction2->S1_Purification S2_Dissolve 1. Dissolve Acid in DCM with Triethylamine S1_Purification->S2_Dissolve Intermediate Product S2_Cooling1 2. Cool to 0°C S2_Dissolve->S2_Cooling1 S2_SOCl2_Addition 3. Add Thionyl Chloride S2_Cooling1->S2_SOCl2_Addition S2_Reaction1 4. React for 2-3 hours at RT S2_SOCl2_Addition->S2_Reaction1 S2_Cooling2 5. Cool to 0°C S2_Reaction1->S2_Cooling2 S2_Ammonia_Addition 6. Add Aqueous Ammonia S2_Cooling2->S2_Ammonia_Addition S2_Reaction2 7. React for 2-4 hours at RT S2_Ammonia_Addition->S2_Reaction2 S2_Workup 8. Quench and Perform Aqueous Work-up S2_Reaction2->S2_Workup S2_Isolation 9. Dry Organic Layer and Concentrate S2_Workup->S2_Isolation S2_Purification 10. Purify by Recrystallization or Chromatography S2_Isolation->S2_Purification

Caption: Detailed experimental workflow for the two-step synthesis.

This comprehensive guide provides the necessary information for the successful synthesis of this compound from hydroquinone. Researchers are advised to adhere to standard laboratory safety practices when handling all chemicals, particularly thionyl chloride. The provided protocols offer a solid foundation, which may be further optimized based on specific laboratory conditions and desired product purity.

An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methodologies for the synthesis of 2-(4-hydroxyphenoxy)propanoic acid, an important intermediate in the production of various agrochemicals, particularly aryloxyphenoxypropionate herbicides. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and the relevant biochemical pathway to provide a thorough understanding for researchers and professionals in the field.

Introduction

2-(4-hydroxyphenoxy)propanoic acid is a key building block in the synthesis of a class of selective post-emergence herbicides used to control grass weeds in broadleaf crops. The biological activity of these herbicides is often stereospecific, with the (R)-enantiomer typically exhibiting significantly higher herbicidal efficacy. The core of their mechanism of action lies in the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species, a critical step in fatty acid biosynthesis. This guide focuses on the chemical synthesis of the racemic and chiral forms of 2-(4-hydroxyphenoxy)propanoic acid, providing a foundation for further derivatization and development.

Synthetic Methodologies

The synthesis of 2-(4-hydroxyphenoxy)propanoic acid can be achieved through several routes. The most common and industrially relevant methods are the Williamson ether synthesis and the hydrolysis of ester precursors.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of 2-(4-hydroxyphenoxy)propanoic acid synthesis, this reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Typically, hydroquinone is reacted with a 2-halopropanoic acid or its ester under basic conditions. A key challenge in this synthesis is preventing the dialkylation of hydroquinone, which leads to the formation of a bis-acid byproduct. This can be mitigated by using a large excess of hydroquinone or by employing a protecting group strategy.

A common approach involves the reaction of hydroquinone with an alkali metal hydroxide to form the monosodium or monopotassium salt, which then reacts with a 2-halopropanoic acid.

Williamson_Ether_Synthesis reagent1 Hydroquinone reaction_step Reaction Mixture reagent1->reaction_step reagent2 2-Chloropropanoic Acid reagent2->reaction_step base Base (e.g., NaOH) base->reaction_step product 2-(4-hydroxyphenoxy)propanoic acid solvent Solvent (e.g., Water) solvent->reaction_step heat Heat heat->reaction_step workup Acidification & Workup reaction_step->workup S_N2 Reaction workup->product

Figure 1: Workflow for the Williamson Ether Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.

Method 2: Hydrolysis of Ester Precursors

Another common route to 2-(4-hydroxyphenoxy)propanoic acid is the hydrolysis of its corresponding esters, such as 2-(4-acetoxyphenoxy)propanoic acid or alkyl 2-(4-hydroxyphenoxy)propanoates. This method is often the final step in a multi-step synthesis where the ester or acetyl group serves as a protecting group or is a result of the preceding reaction steps. The hydrolysis can be carried out under acidic or basic conditions.

For instance, the hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid is a straightforward deprotection step that yields the desired product with high purity.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of 2-(4-hydroxyphenoxy)propanoic acid and its intermediates.

ParameterValueReference
Molecular FormulaC₉H₁₀O₄[1]
Molecular Weight182.17 g/mol [1]
Melting Point136-137.5 °C[2]
AppearanceWhite to off-white powder or crystal[3]

Table 1: Physicochemical Properties of 2-(4-hydroxyphenoxy)propanoic acid

ReactionReactantsConditionsYieldReference
Hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid2-(4-acetoxyphenoxy)propanoic acid, ethanol, conc. HClReflux, 2 hours93%[2]
Williamson Ether Synthesisp-cresol, chloroacetic acid, 30% aq. NaOH90-100°C, 30-40 minutes-[4]
Hydrolysis of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoateMethyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, sodium hydroxide, water20°C, 3 hours92.3%[5]

Table 2: Summary of Synthetic Reactions and Yields

Compound¹H NMR (solvent)¹³C NMR (solvent)IR (KBr, cm⁻¹)Reference
2-(4-hydroxyphenoxy)propanoic acid(acetone-d₆) δ 1.52 (d, J=6.8 Hz, 3H), 4.67 (q, J=6.8 Hz, 1H), 6.75 (m, 4H)-3265 (vs), 1707 (vs)[2]
2-(4-acetylphenoxy)propanoic acid(CDCl₃) δ 1.69 (d, J=6.8 Hz, 3H), 2.55 (s, 3H), 4.8 (q, J=6.8 Hz, 1H), 6.92 and 7.93 (dd, J=9.0 Hz, 4H)-3000 (br, vs), 2940 (br, s), 1754 (vs), 1650 (vs)[6]
2-(4-(benzyloxy)phenoxy)propionate(CDCl₃) δ 7.40-7.29 (m, 4H), 6.88-6.80 (m, 4H), 4.97 (s, 2H), 4.64 (dd, J₁=1.6Hz, J₂=6.8Hz, 1H), 4.21 (m, 2H), 1.56 (d, J=1.6Hz, 3H), 1.24-1.19 (m, 3H)(CDCl₃) δ 172.45, 153.96, 150.25, 142.21, 130.19, 128.57, 128.21, 116.69, 115.78, 70.56, 69.38, 61.53, 16.35, 14.98-[7]

Table 3: Spectroscopic Data

Experimental Protocols

Protocol 1: Synthesis via Williamson Ether Synthesis from p-Cresol and Chloroacetic Acid

This protocol is adapted from a general procedure for Williamson ether synthesis.[4][8][9]

Materials:

  • p-Cresol (4-methylphenol)

  • Chloroacetic acid

  • 30% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Water

  • Litmus paper

Procedure:

  • In a suitable reaction vessel, dissolve approximately 4 g of KOH in 8 mL of water.

  • Add 2 g of p-cresol to the flask and swirl until a homogenous solution is formed.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle boil.

  • Slowly add a solution of 1.5 g of chloroacetic acid in 5 mL of water dropwise through the condenser over a period of 10 minutes.

  • After the addition is complete, continue refluxing for an additional 10-30 minutes.

  • Cool the reaction mixture and dilute with approximately 10 mL of water.

  • Acidify the solution with concentrated HCl until it is acidic to litmus paper.

  • Transfer the acidic solution to a separatory funnel and extract with 10 mL of diethyl ether.

  • Wash the ether layer with 10 mL of water, followed by 10 mL of saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

  • Carefully acidify the bicarbonate layer with 6M HCl to precipitate the crude product.

  • Collect the solid product by vacuum filtration and recrystallize from hot water to obtain purified 2-(4-methylphenoxy)acetic acid. The procedure for the target molecule, 2-(4-hydroxyphenoxy)propanoic acid, would be analogous, starting with hydroquinone instead of p-cresol.

Protocol 2: Synthesis via Hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid

This protocol is based on the hydrolysis procedure described by PrepChem.[2]

Materials:

  • 2-(4-acetoxyphenoxy)propanoic acid

  • Ethanol

  • Concentrated hydrochloric acid (36%)

Procedure:

  • In a round-bottom flask, combine 1.2 g (5.3 mmol) of 2-(4-acetoxyphenoxy)propanoic acid with 15 mL of ethanol.

  • Add 2 drops of concentrated hydrochloric acid to the mixture.

  • Reflux the mixture for 2 hours.

  • After cooling, remove the ethanol under reduced pressure to yield the crude 2-(4-hydroxyphenoxy)propanoic acid.

  • The product can be further purified by recrystallization if necessary.

Biological Context: Mechanism of Action of Derived Herbicides

2-(4-hydroxyphenoxy)propanoic acid is a precursor to aryloxyphenoxypropionate ("fop") herbicides. These herbicides are potent inhibitors of acetyl-CoA carboxylase (ACCase) in grasses.[10][11] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid biosynthesis.[2][10] The inhibition of this enzyme disrupts the production of phospholipids, which are essential for building new membranes required for cell growth and division.[10] This leads to a cessation of growth, followed by chlorosis and necrosis, ultimately resulting in the death of the susceptible plant.[12]

ACCase_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_pathway Fatty Acid Biosynthesis herbicide Aryloxyphenoxypropionate Herbicide (e.g., Quizalofop) accase Acetyl-CoA Carboxylase (ACCase) herbicide->accase Inhibits acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Carboxylation fatty_acids Fatty Acids malonyl_coa->fatty_acids Elongation lipids Phospholipids & Membranes fatty_acids->lipids growth Cell Growth & Division lipids->growth accase->malonyl_coa

Figure 2: Biochemical pathway showing the inhibition of Acetyl-CoA Carboxylase (ACCase) by aryloxyphenoxypropionate herbicides.

This targeted mode of action provides the basis for the selectivity of these herbicides, as the ACCase enzyme in broadleaf plants is structurally different and less sensitive to inhibition.[10] The development of new and more effective herbicides often relies on a deep understanding of these synthetic and biochemical principles.

References

An In-depth Technical Guide to the Chemical Properties of 2-(4-Hydroxyphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenoxy)propanamide is a synthetic organic compound of interest in various fields of chemical and biological research. Its structure, featuring a hydroxyphenoxy group attached to a propanamide moiety, provides a versatile scaffold for potential applications in drug discovery, polymer science, and as a synthetic building block. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, with a comparative analysis to its carboxylic acid precursor, 2-(4-hydroxyphenoxy)propanoic acid.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. Therefore, a comparative table including data for its well-characterized precursor, 2-(4-hydroxyphenoxy)propanoic acid, is provided for context and to guide experimental design.

PropertyThis compound2-(4-hydroxyphenoxy)propanoic acid
IUPAC Name This compound2-(4-hydroxyphenoxy)propanoic acid[1]
Synonyms -(±)-2-(p-Hydroxyphenoxy)propionic acid
CAS Registry Number 1094370-49-6[2]67648-61-7
Molecular Formula C₁₂H₁₇NO₃[2]C₉H₁₀O₄[3][4]
Molecular Weight 223.27 g/mol [2]182.17 g/mol [1]
Melting Point Data not available143-146 °C
Boiling Point Data not available367.5 ± 17.0 °C at 760 mmHg (Predicted)[3]
Solubility Data not availableSlightly soluble in DMSO and Methanol[5]
pKa (Predicted) Data not available3.32 ± 0.10[5]
logP (Predicted) Data not available0.86[3]

Spectroscopic Data

Spectroscopy This compound
¹H NMR (400 MHz, DMSO-d₆) δ 1.08 (d, J = 6.3 Hz, 6H, isopropyl CH₃), δ 1.45 (s, 3H, propanamide CH₃), δ 4.12 (m, 1H, isopropyl CH), δ 6.72 (d, J = 8.5 Hz, 2H, aromatic H), δ 7.25 (d, J = 8.5 Hz, 2H, aromatic H), δ 9.32 (s, 1H, phenolic OH)[2]
¹³C NMR (100 MHz, DMSO-d₆) δ 22.1 (isopropyl CH₃), δ 45.8 (propanamide CH₃), δ 70.3 (ether C-O), δ 115.4–156.2 (aromatic carbons), δ 172.5 (amide C=O)[2]

Experimental Protocols

Synthesis of 2-(4-hydroxyphenoxy)propanoic acid

The precursor, 2-(4-hydroxyphenoxy)propanoic acid, can be synthesized via hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid.

Procedure:

  • 2-(4-Acetoxyphenoxy)propanoic acid (1.2 g, 5.3 mmol) is combined with ethanol (15 mL).

  • Two drops of concentrated hydrochloric acid (36%) are added to the mixture.

  • The mixture is refluxed for 2 hours.

  • Following reflux, the ethanol is removed under reduced pressure to yield 2-(4-hydroxyphenoxy)propanoic acid.[6]

A patented method describes the synthesis using hydroquinone and ethyl lactate as raw materials, which involves the protection of a single hydroxyl group to prevent the formation of di-ethers, followed by deprotection and hydrolysis.[7]

Synthesis of this compound

The target compound, this compound, is synthesized from its carboxylic acid precursor. Two primary routes are outlined below.

Route 1: Direct Amidation This method involves the direct coupling of 2-(4-hydroxyphenoxy)propanoic acid with an amine (e.g., isopropylamine) using a coupling agent.

  • Reactants : 2-(4-Hydroxyphenoxy)propionic acid and isopropylamine.[2]

  • Coupling Agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2]

  • Solvent : Dichloromethane or Tetrahydrofuran (THF).[2]

  • Conditions : The reaction is typically carried out at a temperature of 0–25°C for 12–24 hours.[2]

  • Yield : A yield of 70–85% can be expected after recrystallization.[2]

Route 2: Acid Chloride Intermediate This two-step process involves the conversion of the carboxylic acid to an acid chloride, which then reacts with the amine.

  • Chlorination : 2-(4-hydroxyphenoxy)propanoic acid is treated with thionyl chloride (SOCl₂) to form 2-(4-hydroxyphenoxy)propionyl chloride.[2]

  • Amine Reaction : The resulting acid chloride is reacted with isopropylamine in anhydrous ether at 0°C.[2]

Chemical Reactivity and Potential Applications

This compound can undergo several chemical reactions, including:

  • Oxidation : The hydroxyl group on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.[2]

  • Reduction : The amide functional group can be reduced to form the corresponding amine.[2]

  • Substitution : The phenoxy group can participate in nucleophilic substitution reactions.[2]

These reactive sites make it a valuable building block in organic synthesis for creating more complex molecules.[2]

Biological and Industrial Significance

While specific biological activities of this compound are not extensively detailed, it is a subject of interest in pharmacological and biochemical research due to its structural features.[2]

  • Enzyme Inhibition : Research indicates that this compound has the potential to inhibit specific enzymes, suggesting its candidacy for therapeutic applications. The hydroxyphenoxy group can form hydrogen bonds with proteins or enzymes, potentially modulating their activity.[2] Studies on related propanamide-sulfonamide based drug conjugates have shown dual inhibition of urease and cyclooxygenase-2 (COX-2).[8]

  • Drug Discovery : The structural complexity of this compound allows for various biological interactions, making it a lead compound for the development of new drug formulations. Derivatives of the related 2-(4-hydroxyphenoxy)propanoic acid have been investigated for their potential as G protein-coupled receptor 40 agonists for treating type 2 diabetes.

  • Polymer Chemistry : The compound is utilized in the development of new polymers, contributing to materials with enhanced thermal stability and mechanical strength.[2]

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_precursor Precursor Synthesis cluster_amide Amide Synthesis Hydroquinone Hydroquinone Protection Hydroxyl Protection Hydroquinone->Protection EthylLactate Ethyl Lactate Etherification Etherification EthylLactate->Etherification Protection->Etherification Deprotection Deprotection & Hydrolysis Etherification->Deprotection PropanoicAcid 2-(4-hydroxyphenoxy) propanoic acid Deprotection->PropanoicAcid PropanoicAcid2 2-(4-hydroxyphenoxy) propanoic acid Amidation Direct Amidation (DCC or EDC) PropanoicAcid2->Amidation Isopropylamine Isopropylamine Isopropylamine->Amidation Propanamide 2-(4-Hydroxyphenoxy) propanamide Amidation->Propanamide

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Potential Applications

G cluster_applications Potential Applications Propanamide 2-(4-Hydroxyphenoxy) propanamide DrugDiscovery Drug Discovery Propanamide->DrugDiscovery PolymerScience Polymer Science Propanamide->PolymerScience OrganicSynthesis Organic Synthesis Propanamide->OrganicSynthesis EnzymeInhibition Enzyme Inhibition DrugDiscovery->EnzymeInhibition

Caption: Potential applications of this compound.

References

An In-Depth Technical Guide to 2-(4-Hydroxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: This technical guide focuses on the chemical compound 2-(4-Hydroxyphenoxy)propanoic Acid . While the initial query requested information on "2-(4-Hydroxyphenoxy)propanamide" (CAS Number: 127437-43-8), a thorough literature search reveals a significant lack of in-depth technical data, experimental protocols, and biological pathway information for this specific amide. In contrast, the corresponding carboxylic acid, 2-(4-hydroxyphenoxy)propanoic acid, is a well-documented and industrially significant compound. It is a key intermediate in the synthesis of numerous herbicides.[1][2][3][4][5] This guide provides comprehensive information on 2-(4-hydroxyphenoxy)propanoic acid, which is likely the compound of greater interest to researchers, scientists, and drug development professionals.

Chemical Identity and Properties

2-(4-Hydroxyphenoxy)propanoic acid is a chemical compound that exists as a racemic mixture and as individual enantiomers. The (R)-enantiomer, in particular, is a crucial chiral intermediate in the production of aryloxyphenoxypropionate herbicides.[4][6]

IdentifierInformationReference
IUPAC Name 2-(4-hydroxyphenoxy)propanoic acid[7][8]
CAS Number 67648-61-7 (racemic)[8]
94050-90-5 ((R)-enantiomer)[7][9][10]
Molecular Formula C₉H₁₀O₄[7][10]
Molecular Weight 182.17 g/mol [7][8][10]
Melting Point 145-148 °C[9]

Synthesis and Production

The synthesis of 2-(4-hydroxyphenoxy)propanoic acid is a critical process for the agrochemical industry. Both chemical and biological methods have been developed for its production.

Chemical Synthesis

A common chemical synthesis route involves the reaction of hydroquinone with an S-2-halopropanoic acid in the presence of a base.[5] Challenges in chemical synthesis include preventing over-alkylation of hydroquinone and the formation of colored by-products from the oxidation of hydroquinone.[5]

Experimental Protocol: Synthesis of 2-(4-hydroxyphenoxy)propanoic acid

A patented method for the synthesis of 2-[4-(hydroxyphenoxy)]propionic acid involves the following steps:

  • Protection of Hydroquinone: Hydroquinone is first reacted with a protecting group to prevent the formation of di-ethers.

  • Reaction with Ethyl Lactate Derivative: The protected hydroquinone is then reacted with an ethyl lactate derivative.

  • Deprotection and Hydrolysis: The protecting group is removed, and the ester is hydrolyzed to yield 2-[4-(hydroxyphenoxy)]propionic acid.[1]

This method is described as having the advantages of mild reaction conditions, short reaction times, simple post-treatment, high yield, and low production cost, making it suitable for industrial applications.[1]

Biocatalytic Production

An alternative, environmentally friendly approach to producing (R)-2-(4-hydroxyphenoxy)propanoic acid is through the regioselective hydroxylation of (R)-2-phenoxypropionic acid by microorganisms. The fungus Beauveria bassiana has been identified as an effective biocatalyst for this transformation.[3][4][6]

Experimental Protocol: Microbial Production of (R)-2-(4-hydroxyphenoxy)propanoic acid

  • Cultivation of Beauveria bassiana: The fungus is cultivated in a suitable fermentation medium.

  • Substrate Addition: (R)-2-phenoxypropionic acid is added to the culture.

  • Biotransformation: The fungus hydroxylates the substrate at the C-4 position of the phenyl ring.

  • Extraction and Purification: The product, (R)-2-(4-hydroxyphenoxy)propanoic acid, is extracted from the fermentation broth and purified.[4][6]

Optimization of the culture medium and fermentation conditions is crucial for maximizing the yield of the desired product.[3][6]

Biological Activity and Applications

The primary application of 2-(4-hydroxyphenoxy)propanoic acid is as a key intermediate in the synthesis of aryloxyphenoxypropionate herbicides.[4] These herbicides are widely used in agriculture to control grassy weeds.

While there is limited direct research on the biological activities of 2-(4-hydroxyphenoxy)propanoic acid itself, related phenolic and propanamide structures have been investigated for various pharmacological properties. For instance, propanamide-sulfonamide conjugates have been studied as dual inhibitors of urease and cyclooxygenase-2.[11] Natural flavonoids, which share some structural similarities, are known for their broad-spectrum antibacterial activities.[12]

Signaling Pathways and Experimental Workflows

As 2-(4-hydroxyphenoxy)propanoic acid is primarily an intermediate, there is a lack of information regarding its direct interaction with specific signaling pathways. However, we can visualize the logical workflow for its production and subsequent use.

G Logical Workflow for 2-(4-Hydroxyphenoxy)propanoic Acid cluster_synthesis Synthesis of 2-(4-Hydroxyphenoxy)propanoic Acid cluster_product Product and Application Hydroquinone Hydroquinone Chemical_Synthesis Chemical Synthesis Hydroquinone->Chemical_Synthesis S_2_halopropanoic_acid S-2-halopropanoic acid S_2_halopropanoic_acid->Chemical_Synthesis HPOPA 2-(4-Hydroxyphenoxy)propanoic Acid Chemical_Synthesis->HPOPA R_2_phenoxypropionic_acid (R)-2-phenoxypropionic acid Biocatalysis Biocatalysis R_2_phenoxypropionic_acid->Biocatalysis Beauveria_bassiana Beauveria bassiana Beauveria_bassiana->Biocatalysis Biocatalysis->HPOPA Herbicides Aryloxyphenoxypropionate Herbicides HPOPA->Herbicides

Caption: Logical workflow for the synthesis and application of 2-(4-Hydroxyphenoxy)propanoic Acid.

Conclusion

2-(4-Hydroxyphenoxy)propanoic acid is a compound of significant interest, primarily due to its role as a precursor in the agrochemical industry. While the initially requested this compound is not well-documented, the extensive research on the corresponding carboxylic acid provides a wealth of technical information for researchers and scientists. The development of both chemical and biocatalytic synthesis methods highlights the ongoing efforts to produce this key intermediate in an efficient and environmentally friendly manner. Future research may explore potential biological activities of this compound beyond its current application as a synthetic intermediate.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide and its Analogue, Lactofen

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the specific mechanism of action for 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide is limited in publicly available scientific literature. However, this molecule shares significant structural similarity with the well-characterized diphenyl ether herbicide, Lactofen. Therefore, this guide will focus on the established mechanism of action of Lactofen as a representative for this class of compounds, providing a robust framework for understanding the potential biological activity of 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide.

Introduction

2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide belongs to a class of chemical compounds that have garnered interest for their biological activities. Its structural analogue, Lactofen, is a widely used herbicide, and its mechanism of action has been extensively studied.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action, focusing on the inhibition of protoporphyrinogen oxidase (PPO) and the subsequent physiological effects. The information presented is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this herbicidal mode of action.

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The primary molecular target of Lactofen, and likely 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide, is the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[1][2][5] PPO is a critical enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.[5][6] It catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[5][6]

The inhibition of PPO by diphenyl ether herbicides like Lactofen leads to a cascade of cytotoxic events:

  • Accumulation of Protoporphyrinogen IX: Inhibition of PPO causes the substrate, Protogen IX, to accumulate within the cell.[5][7]

  • Extracellular Oxidation: Protogen IX is then translocated from its normal site of action and, in the presence of light and oxygen, is rapidly oxidized to Proto IX.[7]

  • Generation of Reactive Oxygen Species (ROS): The accumulated Proto IX acts as a photosensitizer. Upon exposure to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[1][3]

  • Lipid Peroxidation and Membrane Damage: Singlet oxygen is a potent oxidizing agent that attacks polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation.[3][8][9] This process leads to the loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[5]

The visible effects on plants include rapid wilting, necrosis, and a "bronzing" of the leaves.[1][3]

Signaling Pathway

The signaling pathway initiated by Lactofen is a photodynamic process that culminates in oxidative stress and programmed cell death.

Lactofen_MoA cluster_Cell Plant Cell Lactofen Lactofen PPO Protoporphyrinogen Oxidase (PPO) Lactofen->PPO Inhibition ProtoIX Protoporphyrin IX PPO->ProtoIX Oxidation (Blocked) ProtogenIX Protoporphyrinogen IX ProtogenIX->PPO Substrate ProtogenIX->ProtoIX Non-enzymatic Oxidation ROS Reactive Oxygen Species (¹O₂) ProtoIX->ROS Photosensitization (Light) Membrane Cellular Membranes ROS->Membrane Attacks Peroxidation Lipid Peroxidation Membrane->Peroxidation Initiates CellDeath Cell Death Peroxidation->CellDeath Leads to

Caption: Signaling pathway of Lactofen-induced cell death.

Quantitative Data

The inhibitory activity of Lactofen against PPO has been quantified, with IC₅₀ values varying depending on the source of the enzyme.

CompoundEnzyme SourceIC₅₀ ValueReference
LactofenHuman PPO0.33 µM[1]
LactofenPlant PPOs25 nM[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of PPO inhibitors.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay fluorometrically measures the inhibition of PPO by quantifying the formation of protoporphyrin IX.[1][2][10][11]

Objective: To determine the in vitro inhibitory activity of a compound against PPO.

Materials:

  • Purified PPO enzyme

  • Protoporphyrinogen IX (substrate)

  • Test compound (e.g., Lactofen) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM KH₂PO₄, 0.3% w/v Tween 80, 5 mM DTT, 1 mM EDTA, pH 7.2)

  • 96-well microplate

  • Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm)

Workflow:

PPO_Assay_Workflow start Start prep_plate Prepare serial dilutions of the test compound in a 96-well plate. start->prep_plate add_enzyme Add purified PPO enzyme to each well. prep_plate->add_enzyme pre_incubate Pre-incubate the plate at 37°C for 10 minutes. add_enzyme->pre_incubate add_substrate Initiate the reaction by adding protoporphyrinogen IX substrate. pre_incubate->add_substrate measure_fluorescence Measure the fluorescence at regular intervals (kinetic mode) or at a fixed time point. add_substrate->measure_fluorescence analyze_data Calculate the rate of reaction and determine the IC₅₀ value of the test compound. measure_fluorescence->analyze_data end End analyze_data->end TBARS_Assay_Workflow start Start treat_tissue Treat plant tissue with the test compound under light conditions. start->treat_tissue homogenize Homogenize the treated tissue in TCA solution. treat_tissue->homogenize centrifuge1 Centrifuge the homogenate to remove cell debris. homogenize->centrifuge1 react_tba Mix the supernatant with TBA solution. centrifuge1->react_tba heat Heat the mixture at 95°C for 30 minutes. react_tba->heat cool Rapidly cool the samples on ice. heat->cool centrifuge2 Centrifuge to clarify the solution. cool->centrifuge2 measure_absorbance Measure the absorbance of the supernatant at 532 nm and 600 nm. centrifuge2->measure_absorbance calculate_mda Calculate the MDA concentration. measure_absorbance->calculate_mda end End calculate_mda->end

References

Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-hydroxyphenoxy)propanoic acid, a key intermediate in the synthesis of various chemical compounds, including herbicides. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a valuable resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for 2-(4-hydroxyphenoxy)propanoic acid are summarized below.

¹H NMR Spectral Data

The proton NMR spectrum of 2-(4-hydroxyphenoxy)propanoic acid exhibits characteristic signals corresponding to the aromatic, methine, and methyl protons. Data has been reported in different deuterated solvents, leading to slight variations in chemical shifts.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignmentSolvent
11.6s-1HCarboxylic Acid (-COOH)DMSO-d₆
6.68-6.61m-4HAromatic (C₆H₄)DMSO-d₆
4.65m-1HMethine (-CH)DMSO-d₆
1.36d6.83HMethyl (-CH₃)DMSO-d₆
6.75M-4HAromatic (C₆H₄)Acetone-d₆
4.67q6.81HMethine (-CH)Acetone-d₆
1.52d6.83HMethyl (-CH₃)Acetone-d₆
¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignmentSolvent
174.26Carboxylic Acid Carbon (-C OOH)DMSO-d₆
153.22Aromatic Carbon (-C -OH)DMSO-d₆
151.76Aromatic Carbon (-C -O-)DMSO-d₆
120.35Aromatic CarbonsDMSO-d₆
119.55Aromatic CarbonsDMSO-d₆
72.36Methine Carbon (-C H)DMSO-d₆
16.84Methyl Carbon (-C H₃)DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 2-(4-hydroxyphenoxy)propanoic acid shows characteristic absorptions for the hydroxyl, carbonyl, and ether groups.

Frequency (cm⁻¹)IntensityAssignment
3265very strongO-H stretch (hydroxyl group)
1707very strongC=O stretch (carboxylic acid)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz and 100 MHz spectrometer, respectively.[1] The samples were prepared by dissolving the compound in deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the potassium bromide (KBr) pellet method. A small amount of the solid sample was mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded, with absorption frequencies reported in wavenumbers (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 2-(4-hydroxyphenoxy)propanoic acid.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 2-(4-hydroxyphenoxy)propanoic acid purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Dissolve in deuterated solvent ir IR Spectroscopy purification->ir Prepare KBr pellet nmr_data ¹H & ¹³C NMR Data Analysis nmr->nmr_data ir_data IR Spectrum Analysis ir->ir_data structure_elucidation Structure Elucidation & Verification nmr_data->structure_elucidation ir_data->structure_elucidation

References

Structural Elucidation of 2-(4-Hydroxyphenoxy)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-hydroxyphenoxy)propanamide. Due to the limited availability of direct experimental data for this specific compound, this document outlines a putative synthetic route and presents predicted spectroscopic and spectrometric data based on the analysis of the closely related precursor, 2-(4-hydroxyphenoxy)propanoic acid, and established principles of organic spectroscopy. Detailed hypothetical experimental protocols for the synthesis and characterization are provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and characterization of novel small molecules in the fields of medicinal chemistry and drug development.

Introduction

This compound is a small organic molecule of interest due to its structural similarity to various biologically active compounds. The presence of a phenolic hydroxyl group, an ether linkage, and a primary amide functionality suggests its potential for diverse chemical interactions and biological activities. Accurate structural elucidation is the cornerstone of understanding its chemical properties and potential applications. This guide details the analytical workflow for confirming the structure of this compound.

Proposed Synthesis

The most direct synthetic route to this compound is through the amidation of its corresponding carboxylic acid, 2-(4-hydroxyphenoxy)propanoic acid, or its ester derivative. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

Synthesis_Pathway 2-(4-Hydroxyphenoxy)propanoic_acid 2-(4-Hydroxyphenoxy)propanoic acid Acyl_chloride_intermediate 2-(4-Hydroxyphenoxy)propanoyl chloride 2-(4-Hydroxyphenoxy)propanoic_acid->Acyl_chloride_intermediate SOCl₂, heat Target_molecule This compound Acyl_chloride_intermediate->Target_molecule Excess NH₃

Proposed synthesis of this compound.

Structural Elucidation Workflow

The comprehensive structural characterization of a newly synthesized compound such as this compound involves a multi-technique analytical approach to unambiguously determine its chemical structure and purity.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis cluster_confirmation Structural Confirmation Synthesis Proposed Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS Data_Analysis Data Interpretation & Correlation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Analytical workflow for structural elucidation.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for this compound. These predictions are derived from the known data of 2-(4-hydroxyphenoxy)propanoic acid and the expected influence of the primary amide group.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.0br s2H-CONH₂
~6.8d, J ≈ 8.8 Hz2HAr-H (ortho to -OH)
~6.7d, J ≈ 8.8 Hz2HAr-H (ortho to -O-)
~4.6q, J ≈ 6.8 Hz1H-CH(CH₃)-
~1.5d, J ≈ 6.8 Hz3H-CH(CH₃)-
(variable)s1HAr-OH
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~174C=O (amide)
~152Ar-C (para to -O-)
~150Ar-C (para to -OH)
~117Ar-CH (ortho to -O-)
~116Ar-CH (ortho to -OH)
~73-CH(CH₃)-
~18-CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3350-3180Strong, broadN-H stretching (asymmetric and symmetric)
~3200Strong, broadO-H stretching
3050-3000MediumAromatic C-H stretching
2980-2920MediumAliphatic C-H stretching
~1650StrongC=O stretching (Amide I band)
~1620MediumN-H bending (Amide II band)
~1230StrongAryl-O-C stretching
Predicted Mass Spectrometry (MS) Data
m/zInterpretation
181[M]⁺ (Molecular ion)
137[M - CONH₂]⁺
109[HOC₆H₄O]⁺
44[CONH₂]⁺

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

  • 2-(4-Hydroxyphenoxy)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Concentrated aqueous ammonia (NH₄OH)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-(4-hydroxyphenoxy)propanoic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-(4-hydroxyphenoxy)propanoyl chloride.

  • Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a stirred, ice-cold concentrated aqueous ammonia solution (excess).

  • Stir the resulting mixture vigorously for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the purified product or analyze as a thin film on a salt plate.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: An electron ionization mass spectrometer (EI-MS) or an electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

Conclusion

A Technical Guide to the Key Chemical Reactions of 2-(4-Hydroxyphenoxy)propanamide: Oxidation and Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenoxy)propanamide is a synthetic organic compound featuring a core structure that is prevalent in various biologically active molecules.[1] Its functional groups—a phenolic hydroxyl, an ether linkage, and a propanamide moiety—offer multiple sites for chemical modification, making it a valuable scaffold in medicinal chemistry and drug discovery.[2] The ability to selectively perform oxidation and reduction reactions on this molecule is crucial for synthesizing derivatives with modulated properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. This guide provides an in-depth overview of the key oxidative and reductive transformations of this compound, complete with experimental protocols, quantitative data, and process diagrams.

Oxidation Reactions

The primary site for oxidation on this compound is the electron-rich phenolic hydroxyl group. Phenols are generally more susceptible to oxidation than simple alcohols.[3] This reaction is fundamental for creating derivatives where the hydroxyl group is converted into a quinone or other oxidized forms, which can significantly alter the molecule's electronic and biological properties.[2][3]

1.1. Oxidizing Agents and Products

A variety of oxidizing agents can be employed to oxidize the phenolic moiety. The choice of reagent often dictates the final product and yield.

  • Common Oxidants: Reagents such as potassium permanganate (KMnO4), hydrogen peroxide (H2O2), chromic acid (Na2Cr2O7), and silver oxide (Ag2O) are effective for the oxidation of phenols.[2][3]

  • Hypervalent Iodine Reagents: Compounds like iodosobenzene diacetate (IBD) and particularly iodosobenzene (PhIO) are used for mild and efficient oxidation of phenols, often leading to quinone-type products.[4][5] The reaction mechanism typically involves the formation of an aryloxyiodonium(III) intermediate.[4]

The principal product from the oxidation of the 4-hydroxyphenoxy group is a benzoquinone derivative. This transformation involves the loss of two protons and two electrons from the hydroquinone-like moiety.[3]

Caption: General pathway for the oxidation of the phenol moiety.

1.2. Quantitative Data: PhIO-Mediated Oxidation

The following table summarizes yields for the synthesis of various 2-(4-hydroxyphenoxy)benzamide derivatives using a PhIO-mediated oxidation reaction, which serves as a model for the oxidation of the core scaffold.[5]

CompoundYield (%)Reference
5-Fluoro-2-(4-hydroxyphenoxy)benzamide89.5%[5]
5-Fluoro-2-(4-hydroxy-3-methylphenoxy)benzamide75.6%[5]
2-(4-Hydroxyphenoxy)-5-methylbenzamide60.0%[5]

1.3. Experimental Protocol: PhIO-Mediated Oxidation

This protocol is adapted from a method developed for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives and is applicable for the oxidation of the this compound scaffold.[5]

  • Dissolution: Dissolve the starting material, this compound (1 equivalent), in trifluoroacetic acid (TFA) at room temperature.

  • Oxidant Addition: Add iodosobenzene (PhIO) (2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography to yield the desired oxidized compound.

Reduction Reactions

The amide functional group in this compound is the primary target for reduction. Amides are among the least reactive carboxylic acid derivatives and require strong reducing agents for this transformation.[6] The most common outcome of this reaction is the conversion of the amide to its corresponding amine, a critical transformation for accessing new chemical space in drug development.[2][7][8]

2.1. Reducing Agents and Products

The choice of reducing agent is critical and can determine whether the amide is reduced to an amine or, under specific conditions, an alcohol.[9]

  • Amine Formation: Strong hydride reagents like lithium aluminum hydride (LiAlH4) are most commonly used for the exhaustive reduction of primary, secondary, and tertiary amides to their corresponding amines.[2][6] Other methods include activation with triflic anhydride followed by reduction with sodium borohydride (NaBH4) or triethylsilane.[8]

  • Alcohol Formation: While less common, protocols using systems like samarium(II) iodide (SmI2)/amine/H2O or specific zinc hydride complexes (NaH-ZnI2) have been developed for the selective reduction of amides to alcohols via C-N bond cleavage.[9][10]

Drug_Discovery_Workflow cluster_0 Chemical Synthesis & Modification cluster_1 Biological Evaluation cluster_2 Lead Optimization Start This compound Scaffold Oxidation Oxidation (Phenol → Quinone) Start->Oxidation Reduction Reduction (Amide → Amine) Start->Reduction Library Derivative Library Oxidation->Library Reduction->Library Screening High-Throughput Screening (e.g., Enzyme Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR SAR->Start Iterative Design Lead_Compound Lead Compound SAR->Lead_Compound

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Hydroxyphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 2-(4-Hydroxyphenoxy)propanamide is limited. This guide synthesizes available information for structurally related compounds, primarily (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid, and provides generalized experimental protocols and logical workflows applicable to the characterization of the target compound.

Introduction

This compound is a chemical entity of interest in various research and development sectors. Its structure, featuring a phenolic hydroxyl group, an ether linkage, and a propanamide functional group, suggests potential applications where molecular recognition and hydrogen bonding capabilities are crucial. A thorough understanding of its solubility and stability is paramount for its handling, formulation, and application in any scientific or industrial context. This document provides a summary of available data on a closely related analogue and outlines detailed, standardized protocols for the experimental determination of these key physicochemical properties for this compound.

Physicochemical Properties of Structurally Related Compounds

Table 1: Physicochemical Data for (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid

PropertyValueSource
Chemical FormulaC₉H₁₀O₄[1]
AppearanceWhite crystalline powder[1]
Melting Point145-148 °C
SolubilitySoluble in methanol, ethanol; slightly soluble in water.[1]
StabilityStable under normal temperatures and pressures.[2]
Thermal StabilityDecomposition temperature >200°C[1]

Proposed Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This protocol outlines the equilibrium solubility determination of this compound in various solvents at controlled temperatures.

Materials:

  • This compound (purity >98%)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Stability Assessment: Forced Degradation Studies

This protocol describes a forced degradation study to identify potential degradation pathways and assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled ovens

  • Photostability chamber (ICH Q1B guideline compliant)

  • pH meter

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acidic Hydrolysis: Mix the compound solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: Mix the compound solution with 0.1 M NaOH. Incubate at a set temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Mix the compound solution with 3% H₂O₂. Store at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.

  • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect and quantify any degradation products.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the proposed experimental work and a potential degradation pathway.

G cluster_0 Solubility Determination Workflow A Prepare supersaturated solutions (Compound + Solvent) B Equilibrate at constant temperature (Shaking) A->B C Separate solid and liquid phases (Centrifugation) B->C D Quantify concentration in supernatant (HPLC) C->D

Caption: Workflow for experimental solubility determination.

G cluster_1 Forced Degradation Study Logic cluster_2 Stress Conditions Start This compound (Initial Sample) Stress Apply Stress Conditions Start->Stress Analysis Analyze by Stability-Indicating HPLC Stress->Analysis Acid Acidic (HCl) Stress->Acid Base Basic (NaOH) Stress->Base Oxidative Oxidative (H₂O₂) Stress->Oxidative Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Data Identify Degradants & Quantify Parent Compound Loss Analysis->Data G cluster_2 Hypothetical Amide Hydrolysis Pathway Amide This compound Acid 2-(4-Hydroxyphenoxy)propionic Acid Amide->Acid H₂O, H⁺ or OH⁻ Ammonia Ammonia Amide->Ammonia H₂O, H⁺ or OH⁻

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(hydroxyphenoxy)] propionic acid is a significant intermediate in the synthesis of various phenoxy- and heterocyclic phenoxy propionic acid herbicides. Its synthesis is a key step in the production of several agrochemicals. Furthermore, derivatives of this compound are explored in medicinal chemistry for their potential therapeutic properties. This document provides detailed protocols for the chemical synthesis of 2-[4-(hydroxyphenoxy)] propionic acid, focusing on the widely utilized Williamson ether synthesis, and presents relevant quantitative data for reproducibility and comparison.

Data Presentation

The following table summarizes quantitative data from various reported synthesis methods for 2-[4-(hydroxyphenoxy)] propionic acid and its intermediates. This allows for a comparative analysis of different synthetic routes.

MethodStarting MaterialsReagentsSolventReaction ConditionsProductYieldPurity/CharacterizationReference
Hydrolysis 2-(4-Acetoxyphenoxy)propanoic acidConcentrated Hydrochloric AcidEthanolReflux, 2 hours2-(4-hydroxyphenoxy)propanoic acid93%m.p. 136-137.5°C, IR, ¹H NMR[1]
Williamson Ether Synthesis (Ester Route) Mono-benzyl ether of hydroquinone, 2-bromopropionic acid ethyl esterSodium hydroxideDehydrated ethanolRoom temperature, 4-6 hours2-(4-(benzyloxy) phenoxy) ethyl propionateNot specified¹H NMR, ¹³C NMR[2]
Williamson Ether Synthesis (Acid Route) Hydroquinone, S-2-chloropropanoic acid sodium saltSodium hydroxide, Sodium bisulphiteWater65°C, 4 hoursR-2-(4-hydroxyphenoxy)propanoic acid85%HPLC[3]
Multi-step Synthesis Phenol, S-2-chloropropionic acidVarious catalysts and reagentsWaterMultiple steps with varying conditionsR-(+)-2-(4-hydroxyphenoxy) propionic acidNot specifiedHPLC[4]

Experimental Protocols

Method 1: Williamson Ether Synthesis from Hydroquinone and an α-Halopropionic Acid

This protocol is based on the reaction of hydroquinone with an S-2-halopropanoic acid in the presence of a base, a classic example of the Williamson ether synthesis.[3][5][6][7]

Materials:

  • Hydroquinone

  • S-2-chloropropanoic acid sodium salt (or S-2-chloropropanoic acid)

  • Sodium hydroxide (NaOH)

  • Sodium bisulphite (NaHSO₃)

  • Water

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

  • Methyl isobutyl ketone (MIBK) for extraction (optional)

  • Reaction vessel with stirring and temperature control

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a reaction flask, charge hydroquinone, a small amount of sodium bisulphite (as a mild reducing agent to prevent oxidation of hydroquinone), and water.[3]

  • Base Addition: While stirring and maintaining a nitrogen blanket, heat the mixture to approximately 50°C. Add a 47% aqueous solution of sodium hydroxide.[3]

  • Addition of Halopropionic Acid: Heat the solution to 65°C and add an aqueous solution of S-2-chloropropanoic acid sodium salt.[3]

  • Reaction: Maintain the reaction mixture at 65°C for 4 hours with continuous stirring.[3]

  • Work-up:

    • Cool the reaction mixture and adjust the pH to approximately 11 with phosphoric acid, followed by adjustment to a pH of 6.5-7.5 with sulfuric acid, keeping the temperature controlled at 55°C.[3]

    • Unreacted hydroquinone can be removed by extraction with a suitable organic solvent like methyl isobutyl ketone (MIBK).[3]

    • Acidify the remaining aqueous phase to a pH of 1-2 with sulfuric acid or hydrochloric acid.[3]

  • Isolation and Purification:

    • The product, 2-[4-(hydroxyphenoxy)] propionic acid, will precipitate upon acidification.

    • Cool the slurry to 20°C and filter the solid product.[3]

    • Wash the collected solid with water.[3]

    • The crude product can be further purified by recrystallization from hot water.[8]

Characterization:

The final product can be characterized by:

  • Melting Point: Expected to be around 136-137.5°C.[1]

  • Spectroscopy:

    • ¹H NMR (acetone-d₆): δ 1.52 (d, J=6.8 Hz, 3H), 4.67 (q, J=6.8 Hz, 1H), 6.75 (m, 4H).[1]

    • IR (KBr): 3265 cm⁻¹ (O-H), 1707 cm⁻¹ (C=O).[1]

Visualizations

Experimental Workflow for Williamson Ether Synthesis

The following diagram illustrates the key steps in the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid via the Williamson ether synthesis.

experimental_workflow cluster_reactants Reactants node_start Start Materials node_process node_process node_intermediate node_intermediate node_product Final Product node_analysis node_analysis Hydroquinone Hydroquinone Reaction Williamson Ether Synthesis (65°C, 4h) Hydroquinone->Reaction Chloro_acid S-2-Chloropropanoic Acid Chloro_acid->Reaction NaOH Sodium Hydroxide NaOH->Reaction Workup Aqueous Work-up (pH Adjustment) Reaction->Workup Reaction Mixture Extraction Extraction (optional) Workup->Extraction Precipitation Acidification & Precipitation Extraction->Precipitation Isolation Filtration & Washing Precipitation->Isolation Crude Product Purification Recrystallization Isolation->Purification Final_Product 2-[4-(hydroxyphenoxy)] propionic acid Purification->Final_Product Pure Product Analysis Characterization (MP, NMR, IR) Final_Product->Analysis

Caption: Workflow for the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid.

References

Application Notes and Protocols for 2-(4-Hydroxyphenoxy)propanamide as a Pesticide Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

These application notes provide a comprehensive overview of the use of 2-(4-Hydroxyphenoxy)propanamide as a key intermediate in the synthesis of novel pesticides, particularly herbicides. This document outlines the synthesis of the intermediate, its conversion into active herbicidal compounds, and the presumed mechanism of action of the resulting pesticides. Detailed experimental protocols, quantitative data, and visual diagrams of the synthesis workflow and biological pathways are provided to guide researchers and drug development professionals in the agricultural sector.

Introduction

Aryloxyphenoxypropionate (APP) herbicides are a significant class of agrochemicals used for the selective control of grass weeds in broadleaf crops. The biological activity of these herbicides is often dependent on their specific stereochemistry, with the (R)-enantiomer typically being the more active form. The intermediate, this compound, serves as a crucial building block for the synthesis of new amide-containing APP herbicides. Its structure allows for diverse chemical modifications to develop next-generation herbicides with improved efficacy and environmental profiles.

Pesticides derived from this intermediate are expected to function as inhibitors of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants.[1][2] This mode of action provides selectivity, as the ACCase enzyme in grasses is more sensitive to these inhibitors than the enzyme found in broadleaf crops and other organisms.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding carboxylic acid, (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid.

Synthesis of (R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid

(R)-(+)-2-(4-Hydroxyphenoxy)propionic acid is a key chiral intermediate in the production of several commercial herbicides.[3] It can be synthesized via several routes, including the reaction of hydroquinone with an S-2-halopropanoic acid in the presence of a base.[4] A method starting from hydroquinone and ethyl lactate has also been reported.[5]

Protocol 1: Synthesis of (R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid

This protocol is based on the Williamson ether synthesis followed by hydrolysis.

  • Step 1: Synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate

    • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (2 equivalents) in a suitable solvent such as ethanol.

    • Add a base, for example, sodium hydroxide (1.1 equivalents), to the solution and stir until it dissolves.

    • Slowly add ethyl-2-bromopropionate (1 equivalent) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography or recrystallization.

  • Step 2: Hydrolysis to 2-(4-hydroxyphenoxy)propanoic acid

    • Dissolve the purified ethyl 2-(4-hydroxyphenoxy)propanoate in a mixture of ethanol and water.

    • Add an excess of a strong base, such as sodium hydroxide (2-3 equivalents).

    • Stir the mixture at room temperature for 3 hours or until the hydrolysis is complete (monitored by TLC).[5]

    • Acidify the reaction mixture to a pH of approximately 1 with a strong acid (e.g., 2M HCl) under cooling in an ice bath.[5]

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Dry the solid under vacuum to yield 2-(4-hydroxyphenoxy)propanoic acid.

ParameterValueReference
Starting MaterialsHydroquinone, Ethyl lactate[5]
Key Reaction StepsEtherification, Hydrolysis[5]
Reported Yield93%[5]

Table 1: Summary of Quantitative Data for the Synthesis of 2-(4-Hydroxyphenoxy)propionic Acid

Amidation of 2-(4-Hydroxyphenoxy)propionic Acid

The carboxylic acid is converted to the corresponding amide, this compound, through an amidation reaction.

Protocol 2: Synthesis of this compound

  • Activation of the Carboxylic Acid:

    • In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(4-hydroxyphenoxy)propanoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

    • Stir the mixture at 0 °C for 30 minutes.

  • Amidation Reaction:

    • Slowly add a solution of ammonia in a suitable solvent (e.g., ammonia in methanol or aqueous ammonia) (1.2 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated urea byproduct.

    • Wash the filtrate with a dilute acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

ParameterValue
Starting Material2-(4-Hydroxyphenoxy)propionic acid
Key ReagentsDCC or EDC, Ammonia
Estimated Yield70-85%

Table 2: Estimated Quantitative Data for the Synthesis of this compound

G cluster_synthesis Synthesis of this compound Hydroquinone Hydroquinone Reaction1 Williamson Ether Synthesis & Hydrolysis Hydroquinone->Reaction1 Ethyl_lactate Ethyl Lactate Ethyl_lactate->Reaction1 Base Base (e.g., NaOH) Base->Reaction1 Solvent1 Ethanol Solvent1->Reaction1 Intermediate_acid 2-(4-Hydroxyphenoxy)propionic Acid Reaction2 Amidation Intermediate_acid->Reaction2 Coupling_agent Coupling Agent (e.g., DCC) Coupling_agent->Reaction2 Ammonia Ammonia Ammonia->Reaction2 Solvent2 DCM/THF Solvent2->Reaction2 Product This compound Reaction1->Intermediate_acid Reaction2->Product

Caption: Workflow for the synthesis of this compound.

Application in Pesticide Synthesis

This compound can be used as a versatile intermediate to synthesize a variety of herbicidal compounds. The hydroxyl group on the phenoxy ring is a key functional group for further modification.

Synthesis of a Hypothetical Herbicide: N-((6-chloropyridin-3-yl)methyl)-2-(4-hydroxyphenoxy)propanamide

This hypothetical herbicide is designed based on the structures of known ACCase inhibitors.

Protocol 3: Synthesis of a Hypothetical Herbicide

  • In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in a suitable dry solvent such as acetonitrile.

  • Add a base, for example, potassium carbonate (1.5 equivalents).

  • To this suspension, add 2-chloro-5-(chloromethyl)pyridine (1.1 equivalents).

  • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography to yield the final herbicide.

ParameterValue
Starting MaterialThis compound
Key Reagents2-chloro-5-(chloromethyl)pyridine, K2CO3
Estimated Yield80-90%
Estimated Purity>95%

Table 3: Estimated Quantitative Data for the Synthesis of a Hypothetical Herbicide

G cluster_pesticide_synthesis Synthesis of a Hypothetical Herbicide Intermediate This compound Reaction Alkylation Intermediate->Reaction Reagent 2-chloro-5-(chloromethyl)pyridine Reagent->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Acetonitrile Solvent->Reaction Herbicide Hypothetical Herbicide Reaction->Herbicide

Caption: Experimental workflow for the synthesis of a hypothetical herbicide.

Mechanism of Action

Herbicides derived from this compound are presumed to act as Acetyl-CoA Carboxylase (ACCase) inhibitors. ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid synthesis.

The inhibition of ACCase leads to a depletion of fatty acids, which are essential components of cell membranes and for energy storage. This disruption of lipid synthesis ultimately leads to the death of the susceptible plant, particularly in rapidly growing tissues. The selectivity of these herbicides for grasses is attributed to differences in the structure of the ACCase enzyme between grasses and broadleaf plants.[1]

G cluster_pathway Mechanism of Action: ACCase Inhibition Herbicide Herbicide Derivative ACCase Acetyl-CoA Carboxylase (ACCase) Herbicide->ACCase Inhibition MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis AcetylCoA Acetyl-CoA AcetylCoA->FattyAcids Carboxylation (via ACCase) CellMembranes Cell Membrane Integrity FattyAcids->CellMembranes FattyAcids->CellMembranes Leads to disruption PlantGrowth Plant Growth FattyAcids->PlantGrowth CellMembranes->PlantGrowth CellMembranes->PlantGrowth Inhibits PlantDeath Plant Death PlantGrowth->PlantDeath Results in

Caption: Signaling pathway of ACCase inhibition by herbicide derivatives.

Analytical Methods

The purity of this compound and its derivatives, as well as their quantification in experimental samples, can be determined using High-Performance Liquid Chromatography (HPLC).

Protocol 4: HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare standard solutions of the analyte in the mobile phase at various concentrations to generate a calibration curve.

This method can be adapted and optimized for specific derivatives and sample matrices.

Conclusion

This compound is a valuable intermediate for the development of new aryloxyphenoxypropionate amide herbicides. The synthetic routes are well-established, and the mechanism of action is understood to be the inhibition of the ACCase enzyme. The protocols and data presented in these notes are intended to serve as a guide for researchers in the agrochemical field to synthesize and evaluate novel herbicidal compounds based on this versatile chemical scaffold. Further research can focus on optimizing the synthesis and exploring the structure-activity relationships of new derivatives to identify candidates with superior herbicidal activity and crop safety profiles.

References

Application of 2-(4-Hydroxyphenoxy)propanamide in Herbicide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-(4-hydroxyphenoxy)propanamide and its derivatives as key intermediates in the synthesis of aryloxyphenoxypropionate (APP) herbicides. The APP class of herbicides are vital in modern agriculture for their high efficiency and selectivity in controlling grass weeds.[1] The specific stereochemistry of these compounds is crucial for their biological activity, with the (R)-isomer typically exhibiting higher herbicidal efficacy.[1][2]

Core Synthesis Strategies

The primary application of this compound and its precursors in herbicide synthesis involves the coupling of the 4-hydroxyphenoxy moiety with a suitable heterocyclic or aromatic ring system. This is typically achieved through a nucleophilic aromatic substitution reaction. The resulting intermediate can then be further modified to yield the final herbicide product.

A common synthetic route involves the reaction of an (R)-2-(4-hydroxyphenoxy)propionic acid derivative with a halogenated aromatic or heteroaromatic compound under basic conditions.[3][4] The resulting product can be an ester or an amide, both of which have shown significant herbicidal activity.

Key Experimental Protocols

The following protocols are based on established synthetic methods for APP herbicides and can be adapted for the use of this compound or its derivatives.

Protocol 1: Synthesis of (R)-(+)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionamides

This protocol describes a two-step procedure starting from (R)-(+)-methyl 2-(4-hydroxyphenoxy)-propionate.

Step 1: Synthesis of (R)-(+)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acid methyl ester

  • A mixture of (R)-(+)-methyl 2-(4-hydroxyphenoxy)-propionate, 2,6-dichlorobenzoxazole, and anhydrous potassium carbonate is heated at reflux with stirring in dry acetonitrile.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Potassium carbonate is removed by filtration.

  • The solution is evaporated in vacuo to yield the crude product.

Step 2: Amidation to (R)-(+)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionamides

  • The crude methyl ester from Step 1 is dissolved in a suitable solvent.

  • The solution is treated with a primary amine.

  • The reaction mixture is stirred until completion (monitored by TLC).

  • The product is purified by crystallization or column chromatography on silica gel.[5]

Protocol 2: Synthesis of 2-(4-aryloxyphenoxy)propionamides based on Metamifop

This protocol outlines the synthesis of novel 2-(4-aryloxyphenoxy)propionamide derivatives.[6]

Step 1: Synthesis of the Acyl Chloride Intermediate

  • (R)-(+)-2-(4-hydroxybenzoxy)propionic acid is reacted with a suitable chloro-substituted pyridine or quinoxoline derivative to form the corresponding ether.

  • This intermediate is then reacted with thionyl chloride to prepare the acyl chloride.[6]

Step 2: Amidation to the Final Product

  • A mixture of the desired amine (e.g., 2-phenoxy ethylamine), triethylamine, and a catalytic amount of DMAP is prepared in dichloromethane.

  • The (R)-2-(4-((3-Chloro-5-trifluoromethylpyridin-2-yl)oxy)phenoxy)propanoic acyl chloride is added dropwise to the mixture.

  • The reaction is stirred for 1 hour at room temperature.

  • Upon completion, the mixture is washed with water and brine, and then dried over anhydrous sodium sulfate to yield the target compound.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of various APP herbicide derivatives.

CompoundStarting MaterialReagentsSolventYieldMelting Point (°C)
(R)-2-(4-((3-Chloro-5-trifluoromethylpyridin-2-yl)oxy)phenoxy)propanoic acyl chloride(R)-(+)-2-(4-hydroxybenzoxy)propionic acid, Thionyl chloride----
Target Compound 3 (a 2-(4-aryloxyphenoxy)propionamide)Acyl chloride intermediate, 2-phenoxy ethylamineTriethylamine, DMAPDichloromethane95.9%210-212
QPP-13a, (R)-ethyl 2-(4-hydroxyphenoxy)propanoatePotassium carbonateAcetonitrile86.2%-
QPP-6---78.0%82-85
Methyl (R)-2-(4-hydroxyphenoxy)propanoateHydroquinone, (S)-2-(tosyloxy)propanoateSodium hydroxideMethanol52%62-64
Ethyl (R)-2-(4-hydroxyphenoxy)propanoateHydroquinone, (S)-2-(tosyloxy)propanoateSodium hydroxideMethanol66%36-37

Table 1: Synthesis Yields and Physical Properties of Herbicide Intermediates and Final Products.[4][6][7]

CompoundTest OrganismActivity at 150 g a.i./hm²
Novel Compound 1Setaria viridisBetter than Metamifop
Novel Compound 2Setaria viridisBetter than Metamifop
Metamifop (Control)Setaria viridisStandard Efficacy

Table 2: Herbicidal Activity of Novel 2-(4-aryloxyphenoxy)propionamides.[6]

Visualizing Synthesis Pathways

The following diagrams illustrate the key synthetic pathways described in the protocols.

G A 2-(4-Hydroxyphenoxy)propanoic Acid Derivative (Acid, Ester, or Amide) D Aryloxyphenoxypropionate (APP) Intermediate A->D Nucleophilic Aromatic Substitution B Halogenated Aromatic/ Heterocyclic Compound B->D C Base (e.g., K2CO3, NaOH) C->D F Final Herbicide Product D->F Functional Group Interconversion E Further Modification (e.g., Amidation, Esterification) E->F

Caption: General synthesis pathway for APP herbicides.

G cluster_start Starting Materials cluster_reaction1 Step 1: Ether Formation cluster_reaction2 Step 2: Amidation A (R)-(+)-methyl 2-(4-hydroxyphenoxy)-propionate D Reaction with K2CO3 in Acetonitrile (reflux) A->D B 2,6-dichlorobenzoxazole B->D C Primary Amine F Amidation Reaction C->F E (R)-(+)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy] propionic acid methyl ester D->E E->F G (R)-(+)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy] propionamides F->G

Caption: Workflow for synthesizing propionamide herbicides.

Conclusion

This compound and its related derivatives are indispensable intermediates in the synthesis of a wide range of potent and selective aryloxyphenoxypropionate herbicides. The protocols and data presented herein provide a foundation for researchers and professionals in the agrochemical industry to develop novel and effective weed management solutions. The versatility of the phenoxypropionate core allows for extensive functionalization, leading to the discovery of new herbicidal compounds with improved properties.

References

Application Notes and Protocols: Microbial Production of (R)-2-(4-hydroxyphenoxy)propionic acid using Beauveria bassiana

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) is a crucial chiral intermediate in the synthesis of aryloxyphenoxypropionic acid herbicides. The entomopathogenic fungus, Beauveria bassiana, has demonstrated its capability for highly regioselective and stereoselective hydroxylation, making it an effective biocatalyst for the production of HPOPA from (R)-2-phenoxypropionic acid (POPA). This document provides detailed application notes and protocols for the microbial production of HPOPA using various strains of Beauveria bassiana, summarizing key data and experimental procedures from published research. The biotransformation is primarily mediated by cytochrome P450 monooxygenases within the fungus.[1][2]

Data Presentation

Table 1: Comparison of Fermentation Methods for HPOPA Production
ParameterSubmerged Fermentation (Agitated)Submerged Fermentation (Static with H₂O₂ addition)Solid-State Fermentation (SSF)
Strain B. bassiana CCN-A7B. bassiana CCN-A7B. bassiana ZJB16007
Substrate (R)-2-phenoxypropionic acid (POPA)(R)-2-phenoxypropionic acid (POPA)(R)-2-phenoxypropionic acid (R-PPA)
Initial Substrate Conc. 20 g/LNot specified, but medium optimized for high titer50 g/L in nutrient salts solution
Final HPOPA Titer/Yield 9.6 g/L19.53 g/L77.78% yield
Key Optimization Parameters Not detailed in initial findingsGlucose, peptone, and H₂O₂ concentrationsRatio of rice bran to silkworm chrysalis powder, pH of nutrient solution
Reference [3][3][4][5][6][7]
Table 2: Optimized Conditions for HPOPA Production
ParameterOptimal ValueStrain/Fermentation TypeReference
Carbon Source Glucose (38.81 g/L)B. bassiana CCN-A7 / Static Submerged[3]
Organic Nitrogen Source Peptone (7.28 g/L)B. bassiana CCN-A7 / Static Submerged[3]
Inorganic Nitrogen Source Ammonium sulfateB. bassiana CCN-A7 / Static Submerged[3]
Inoculum Size 13.3% (v/v)B. bassiana CCN-A7 / Static Submerged[3]
Fermentation Temperature 28°CB. bassiana CCN-A7 & ZJB16007 / Both[3][6][7]
H₂O₂ Concentration 1.08 g/L/100 mlB. bassiana CCN-A7 / Static Submerged[3]
Solid Substrate Ratio Rice bran: Silkworm chrysalis powder = 5.25g : 2.25gB. bassiana ZJB16007 / SSF[6][7]
Nutrient Solution pH 5.0B. bassiana ZJB16007 / SSF[6][7]
Fermentation Time 7 daysB. bassiana CCN-A7 / Static Submerged[3]
Fermentation Time 11 daysB. bassiana ZJB16007 / SSF[6][7]

Experimental Protocols

Protocol 1: HPOPA Production via Static Submerged Fermentation of Beauveria bassiana CCN-A7

This protocol is optimized for enhanced HPOPA production through the addition of hydrogen peroxide (H₂O₂), which is believed to induce reactive oxygen species (ROS) that may enhance the activity of peroxidases involved in the hydroxylation.[3][4][5]

1. Strain Activation and Seed Culture Preparation:

  • Grow B. bassiana CCN-A7 on a Potato Dextrose Agar (PDA) plate at 28°C for 7 days.

  • Inoculate a single colony into a shake flask containing 30 mL of Potato Dextrose Broth (PDB).

  • Incubate the seed culture at 28°C with shaking at 200 rpm for 3 days.

2. Fermentation:

  • Prepare the optimized fermentation medium in a 250 mL flask containing 30 mL of the medium. The optimal medium composition is:

    • Glucose: 38.81 g/L

    • Peptone: 7.28 g/L

    • Ammonium Sulfate

    • (R)-2-phenoxypropionic acid (POPA) as the substrate.

  • Inoculate the fermentation medium with the seed broth at an optimal inoculum size of 13.3% (v/v).

  • Incubate the culture at 28°C under static conditions for 7 days.

3. H₂O₂ Supplementation:

  • At day 3 of the cultivation, supplement the fermentation broth with H₂O₂ to a final concentration of 1.08 g/L/100 ml.

  • Continue the static incubation for another 4 days.

4. Product Extraction and Analysis:

  • After the 7-day fermentation, harvest the broth.

  • Acidify the broth to pH 2-3 with HCl.

  • Extract the product with an equal volume of ethyl acetate.

  • Analyze the organic phase for HPOPA concentration using High-Performance Liquid Chromatography (HPLC).

Protocol 2: HPOPA Production via Solid-State Fermentation (SSF) of Beauveria bassiana ZJB16007

This protocol utilizes a solid substrate, which can offer advantages in terms of reduced water consumption and wastewater generation.[6][7]

1. Strain Activation and Inoculum Preparation:

  • Activate the B. bassiana ZJB16007 strain on a suitable agar medium.

  • Prepare a spore suspension or a liquid seed culture as described in Protocol 1.

2. Solid-State Fermentation:

  • Prepare the solid substrate mixture in a suitable fermentation vessel (e.g., Erlenmeyer flask). The optimized substrate composition is:

    • Rice bran: 5.25 g

    • Silkworm chrysalis powder: 2.25 g

  • Add 12 mL of the nutrient salts solution containing 50 g/L of (R)-2-phenoxypropionic acid (R-PPA). The optimal pH of this solution is 5.0.

  • Autoclave the prepared solid medium.

  • Inoculate the sterilized solid medium with the prepared B. bassiana inoculum.

  • Incubate at 28°C for 11 days.

3. Product Extraction and Analysis:

  • After the incubation period, extract the HPOPA from the solid fermented mass using a suitable solvent (e.g., ethyl acetate).

  • Filter the extract to remove solid particles.

  • Analyze the HPOPA content in the extract using HPLC.

Visualizations

Signaling and Metabolic Pathways

The hydroxylation of POPA to HPOPA in Beauveria bassiana is catalyzed by cytochrome P450 enzymes.[1][2] The addition of H₂O₂ suggests the involvement of oxidative stress response pathways and potentially peroxidases. While a specific signaling cascade for this biotransformation is not fully elucidated, a generalized metabolic pathway can be visualized. The fungus enhances its lipid catabolism and glycometabolism to alleviate oxidative stress, which may be induced by H₂O₂.[8]

Microbial_Hydroxylation_Pathway cluster_beauveria Beauveria bassiana Cell POPA (R)-2-phenoxypropionic acid (Substrate) P450 Cytochrome P450 Monooxygenase POPA->P450 Biotransformation Peroxidases Peroxidases POPA->Peroxidases Alternative Biotransformation? HPOPA (R)-2-(4-hydroxyphenoxy)propionic acid (Product) P450->HPOPA H2O2_in H₂O₂ (inducer) ROS Reactive Oxygen Species (ROS) H2O2_in->ROS OxidativeStressResponse Oxidative Stress Response ROS->OxidativeStressResponse OxidativeStressResponse->Peroxidases Upregulation? MetabolicShifts Metabolic Shifts (Lipid Catabolism, Glycometabolism) OxidativeStressResponse->MetabolicShifts Peroxidases->HPOPA

Caption: Proposed metabolic pathway for HPOPA production in Beauveria bassiana.

Experimental Workflows

Submerged_Fermentation_Workflow A Strain Activation (B. bassiana on PDA plate, 28°C, 7 days) B Seed Culture Preparation (PDB medium, 28°C, 200 rpm, 3 days) A->B C Inoculation (13.3% v/v into optimized fermentation medium) B->C D Static Fermentation (28°C, 3 days) C->D E H₂O₂ Addition (to 1.08 g/L/100 ml) D->E F Continued Static Fermentation (4 days) E->F G Harvest and Acidification (to pH 2-3) F->G H Product Extraction (Ethyl Acetate) G->H I Analysis (HPLC) H->I

Caption: Workflow for HPOPA production via static submerged fermentation.

Solid_State_Fermentation_Workflow A Inoculum Preparation (Spore suspension or liquid culture) D Inoculation A->D B Substrate Preparation (Rice bran, silkworm chrysalis powder, nutrient solution with R-PPA, pH 5.0) C Sterilization B->C C->D E Solid-State Fermentation (28°C, 11 days) D->E F Product Extraction (e.g., Ethyl Acetate) E->F G Filtration F->G H Analysis (HPLC) G->H

Caption: Workflow for HPOPA production via solid-state fermentation.

References

Application Notes and Protocols for High-Throughput Screening of (R)-2-(4-hydroxyphenoxy)propionic acid Producing Microbes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(4-hydroxyphenoxy)propionic acid ((R)-HPOPA) is a crucial chiral intermediate in the synthesis of several optically pure aryloxyphenoxypropionic acid herbicides.[1][2][3] The microbial-driven regioselective hydroxylation of (R)-2-phenoxypropionic acid ((R)-POPA) presents a green and efficient alternative to traditional chemical synthesis routes for producing (R)-HPOPA.[1][3] High-throughput screening (HTS) of microorganisms is a critical step in identifying novel and robust strains with high productivity and selectivity. This document provides detailed application notes and protocols for the high-throughput screening of (R)-HPOPA-producing microbes.

Principle of Screening

The screening methods detailed below are based on the colorimetric detection of (R)-HPOPA produced by microbial hydroxylation of the substrate, (R)-POPA. The intensity of the color produced is proportional to the concentration of (R)-HPOPA, enabling rapid quantitative assessment in a microplate format.

Experimental Protocols

Microbial Cultivation and Biotransformation

This protocol describes the general procedure for cultivating microbial strains and performing the biotransformation of (R)-POPA to (R)-HPOPA.

Materials:

  • Microbial isolates (bacterial or fungal)

  • Appropriate growth medium (e.g., Potato Dextrose Agar for fungi)[4]

  • Seed medium (e.g., Glucose-Yeast Extract medium)

  • Fermentation medium

  • (R)-2-phenoxypropionic acid ((R)-POPA) solution

  • 96-well deep-well plates

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the microbial strain into a sterile seed medium. Incubate at an appropriate temperature and agitation for 24-48 hours to obtain a seed culture.

  • Fermentation: Transfer the seed culture to the fermentation medium in 96-well deep-well plates. The fermentation medium should contain the substrate (R)-POPA at a suitable concentration (e.g., 1-10 g/L).

  • Incubation: Incubate the deep-well plates in a shaking incubator under optimized conditions (e.g., 28°C, 200 rpm) for a predetermined period (e.g., 48-72 hours) to allow for microbial growth and biotransformation.[4]

  • Sample Preparation: After incubation, centrifuge the deep-well plates to pellet the microbial cells. The supernatant, containing the product (R)-HPOPA, is used for the screening assays.

High-Throughput Screening Assays

Three primary colorimetric HTS methods are described below. The choice of method may depend on the specific microbial strains being screened and the available laboratory equipment.

This assay is based on the reaction of phenolic compounds with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent to form a colored product.[1]

Reagents:

  • 4-Aminoantipyrine (4-AAP) solution

  • Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) solution

  • Phosphate buffer (pH 7.0)

Protocol:

  • Transfer a specific volume of the supernatant from the biotransformation step to a new 96-well microplate.

  • Add the phosphate buffer to each well.

  • Add the 4-AAP solution to each well and mix.

  • Add the K₃[Fe(CN)₆] solution to initiate the color reaction.

  • Incubate at room temperature for a short period (e.g., 10 minutes).

  • Measure the absorbance at 550 nm using a microplate reader.[1]

This method relies on the oxidation of the hydroxylated aromatic product, (R)-HPOPA, by potassium dichromate to form a brown-colored quinone-type compound.[2][5]

Reagents:

  • Potassium dichromate (K₂Cr₂O₇) solution

Protocol:

  • Transfer a defined volume of the supernatant from the biotransformation to a 96-well microplate.

  • Add the potassium dichromate solution to each well.

  • Incubate the plate under optimized conditions (e.g., specific temperature and time) to allow for the color development.

  • Measure the absorbance at 570 nm using a microplate reader.[5]

This assay utilizes sodium nitrite as a chromogenic reagent to react with (R)-HPOPA.[2]

Reagents:

  • Sodium nitrite (NaNO₂) solution (e.g., 6.0 g/L)[2]

  • Acidic solution to adjust the pH (e.g., to pH 2.4)[2]

Protocol:

  • Transfer the supernatant from the biotransformation to a 96-well microplate.

  • Add the acidic NaNO₂ solution to each well.

  • Incubate the plate at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 40 minutes).[2]

  • Measure the absorbance at 420 nm using a microplate reader.[2]

Hit Confirmation and Quantification by HPLC

Positive "hits" identified from the HTS assays should be confirmed and the concentration of (R)-HPOPA accurately quantified using High-Performance Liquid Chromatography (HPLC).[1][6]

HPLC Conditions (Example):

  • Column: A suitable reverse-phase column (e.g., C18)[7]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm.[6]

  • Temperature: Ambient or controlled.

Procedure:

  • Prepare a standard curve of (R)-HPOPA of known concentrations.

  • Filter the supernatant samples from the positive hits through a 0.22 µm syringe filter.

  • Inject the filtered samples and standards onto the HPLC system.

  • Compare the retention time of the peak in the sample with that of the (R)-HPOPA standard to confirm its identity.

  • Quantify the concentration of (R)-HPOPA in the samples using the standard curve.

Data Presentation

The quantitative data obtained from the HTS and subsequent HPLC analysis should be summarized in clear and structured tables for easy comparison of the performance of different microbial strains.

Table 1: High-Throughput Screening Results

Strain IDAbsorbance (Assay 1)Absorbance (Assay 2)Absorbance (Assay 3)
Strain A0.850.920.78
Strain B1.231.351.15
Strain C0.450.510.42
............

Table 2: HPLC Confirmation and Quantification of Top Hits

Strain ID(R)-HPOPA Titer (g/L)Conversion Rate (%)
Strain B8.585
Strain A5.252
.........

Visualizations

Experimental Workflow

The overall experimental workflow for the high-throughput screening of (R)-HPOPA producing microbes is depicted in the following diagram.

experimental_workflow cluster_cultivation Microbial Cultivation & Biotransformation cluster_screening High-Throughput Screening cluster_confirmation Hit Confirmation & Analysis inoculum Inoculum Preparation fermentation Fermentation in 96-well Plates with (R)-POPA inoculum->fermentation incubation Incubation & Biotransformation fermentation->incubation sample_prep Sample Preparation (Centrifugation) incubation->sample_prep hts_assay Colorimetric Assay (e.g., 4-AAP) sample_prep->hts_assay absorbance Absorbance Measurement hts_assay->absorbance hit_selection Selection of Positive Hits absorbance->hit_selection hplc_analysis HPLC Quantification hit_selection->hplc_analysis data_analysis Data Analysis & Strain Ranking hplc_analysis->data_analysis

Caption: Workflow for high-throughput screening of (R)-HPOPA producers.

Biosynthetic Pathway

The core of the screening process is the microbial conversion of (R)-POPA to (R)-HPOPA. This is typically catalyzed by a hydroxylase enzyme.

biosynthetic_pathway substrate (R)-2-phenoxypropionic acid ((R)-POPA) product (R)-2-(4-hydroxyphenoxy)propionic acid ((R)-HPOPA) substrate->product Regioselective Hydroxylation enzyme Microbial Hydroxylase enzyme->substrate

Caption: Microbial conversion of (R)-POPA to (R)-HPOPA.

References

Industrial Preparation of Optically Active 2-(4-hydroxyphenoxy)propionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale preparation of optically active 2-(4-hydroxyphenoxy)propionic acid. This chiral molecule is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly aryloxyphenoxypropionate herbicides.[1] The R-enantiomer, often referred to as (R)-HPPA, is of significant commercial interest.[2][3] Three primary industrial strategies for its synthesis are detailed below: biocatalytic hydroxylation, asymmetric chemical synthesis, and chemical synthesis followed by chiral resolution.

Biocatalytic Hydroxylation of (R)-2-Phenoxypropionic Acid

This method utilizes whole-cell biocatalysts, most notably the fungus Beauveria bassiana, to perform a highly regioselective hydroxylation of (R)-2-phenoxypropionic acid (R-PPA) at the C-4 position of the phenyl ring to yield (R)-2-(4-hydroxyphenoxy)propionic acid.[2][4] This biotransformation is advantageous due to its high selectivity, mild reaction conditions, and environmentally friendly nature.[5]

Quantitative Data Summary
ParameterValueReference
Biocatalyst Beauveria bassiana CCN-A7[2]
Substrate (R)-2-phenoxypropionic acid (R-PPA)[2]
Initial HPOPA Titer 9.60 g/L[2]
Optimized HPOPA Titer 19.53 g/L[2]
Yield Improvement 2.03-fold[2]
Fermentation Time 6 days[2]
Optimal Temperature 28°C[2]
Optimal Inoculum Size 13.3%[2]
Key Media Components Glucose (38.81 g/L), Peptone (7.28 g/L)[2]
Inducer H₂O₂ (1.08 g/L/100 ml)[2]
Alternative Method Biofilm-based two-stage fermentation[6]
Biofilm Titer up to 50 g/L[6]
Experimental Protocol: Biotransformation via Beauveria bassiana Fermentation

This protocol is based on the optimization studies for enhancing (R)-HPPA production.[2]

1. Media Preparation:

  • Prepare the seed culture medium containing (per liter): 20 g glucose, 5 g peptone, 3 g yeast extract, and 3 g malt extract.
  • Prepare the fermentation medium containing (per liter): 38.81 g glucose, 7.28 g peptone, 1.5 g (NH₄)₂SO₄, 0.5 g MgSO₄·7H₂O, 1.0 g K₂HPO₄·3H₂O, and 0.5 g KH₂PO₄.
  • Sterilize both media by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation:

  • Inoculate Beauveria bassiana CCN-A7 into the seed culture medium.
  • Incubate at 28°C on a rotary shaker at 180 rpm for 48 hours.

3. Fermentation:

  • Transfer the seed culture to the fermentation medium at an optimal inoculum size of 13.3% (v/v).
  • Add the substrate, (R)-2-phenoxypropionic acid (R-PPA), to the fermentation broth to a final concentration of 20 g/L.
  • Incubate the culture under static conditions at 28°C.
  • Supplement with H₂O₂ to a final concentration of 1.08 g/L/100 ml to induce the hydroxylation process.[2]

4. Monitoring and Product Recovery:

  • Monitor the concentration of (R)-HPPA in the broth periodically using HPLC.
  • The fermentation is typically complete within 6 days.
  • After fermentation, remove the fungal biomass by centrifugation or filtration.
  • Acidify the supernatant to pH 2-3 using a suitable acid (e.g., HCl).
  • Extract the (R)-HPPA from the acidified supernatant using an organic solvent such as ethyl acetate.
  • Concentrate the organic phase under reduced pressure to obtain the crude product.
  • Purify the crude product by recrystallization.

Workflow Diagram

G cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing A Media Preparation (Seed & Fermentation) B Inoculum Culture (B. bassiana) A->B C Static Fermentation - Substrate (R-PPA) Addition - H₂O₂ Induction B->C D Biomass Removal (Filtration/Centrifugation) C->D E Acidification & Extraction D->E F Purification (Recrystallization) E->F G Optically Active (R)-HPPA F->G

Caption: Biocatalytic production workflow for (R)-HPPA.

Asymmetric Chemical Synthesis from L-Lactic Acid

This route leverages a chiral pool starting material, L-lactic acid, to synthesize (R)-(+)-2-(4-hydroxyphenoxy)propionic acid. The key steps involve esterification, sulfonylation to create a good leaving group, and a subsequent Williamson ether synthesis with hydroquinone that proceeds with an inversion of stereochemistry (Sₙ2 reaction).[7]

Quantitative Data Summary
ParameterValueReference
Starting Material L-lactic acid[7]
Intermediate Yield 96.5% (ethyl S-(-)-2-(4-toluenesulfonyloxy)lactate)[7]
Overall Yield 72.4% (based on L-lactic acid)[7]
Final Product Purity 99.5%[7]
Optical Purity (e.e.) 97.9%[7]
Experimental Protocol: Asymmetric Synthesis

This protocol is based on the reported asymmetric synthesis of (R)-(+)-2-(4-hydroxyphenoxy)propionic acid.[7]

1. Esterification of L-Lactic Acid:

  • React L-lactic acid with ethanol in the presence of a suitable acid catalyst (e.g., sulfuric acid) to form L-ethyl lactate.
  • Purify the resulting ester by distillation.

2. Sulfonylation of L-Ethyl Lactate:

  • Dissolve L-ethyl lactate in a suitable solvent (e.g., dichloromethane).
  • Cool the solution to 0°C in an ice bath.
  • Add triethylamine (Et₃N) as a base (1.2 molar equivalents).
  • Add a phase-transfer catalyst such as tetrabutylammonium chloride (TEBAC).
  • Slowly add p-toluenesulfonyl chloride (1.0 molar equivalent) to the solution while maintaining the temperature at 0°C.
  • Stir the reaction mixture at 0°C for 5 hours.
  • After the reaction is complete, wash the mixture with water, dry the organic layer, and evaporate the solvent to obtain ethyl S-(-)-2-(4-toluenesulfonyloxy)lactate.

3. Etherification and Hydrolysis:

  • Under a nitrogen atmosphere, dissolve hydroquinone (1.2 molar equivalents) in water.
  • Add the ethyl S-(-)-2-(4-toluenesulfonyloxy)lactate (1.0 molar equivalent) to the hydroquinone solution.
  • Heat the reaction mixture to 30°C and stir for 6 hours. This step results in the formation of the ether linkage with inversion of configuration and simultaneous hydrolysis of the ester.
  • After the reaction, cool the mixture and acidify with HCl to precipitate the product.
  • Filter the precipitate, wash with cold water, and dry to yield R-(+)-2-(4-hydroxyphenoxy)propionic acid.
  • Further purify by recrystallization if necessary.

Workflow Diagram

G A L-Lactic Acid B Esterification (with Ethanol) A->B C L-Ethyl Lactate B->C D Sulfonylation (p-TsCl, Et₃N) C->D E Ethyl S-(-)-2-(tosyloxy)lactate D->E F Etherification (Sₙ2) & Hydrolysis (with Hydroquinone) E->F G Optically Active (R)-HPPA F->G

Caption: Asymmetric synthesis workflow starting from L-lactic acid.

Chemical Synthesis and Chiral Resolution

This classic approach involves the non-stereoselective synthesis of racemic 2-(4-hydroxyphenoxy)propionic acid, followed by the separation of the enantiomers. The initial synthesis is typically a Williamson ether synthesis. The resolution is achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.[8][9]

Quantitative Data Summary

Data for this method is highly dependent on the specific resolving agent and crystallization conditions used.

ParameterGeneral Range/DescriptionReference
Synthesis Method Williamson Ether Synthesis[8]
Reactants Hydroquinone and a 2-halopropionic acid derivative[8]
Resolution Method Formation of diastereomeric salts[9]
Common Resolving Agents Chiral amines (e.g., brucine), Tartaric acid derivatives[9]
Theoretical Max. Yield < 50% for the desired enantiomer per resolution cycle[9]
Optical Purity Can reach >99% e.e. with optimization[9]
Experimental Protocol: Synthesis and Resolution

1. Synthesis of Racemic 2-(4-hydroxyphenoxy)propionic Acid:

  • In a suitable reactor, dissolve hydroquinone in an aqueous solution of a strong base (e.g., NaOH or KOH).
  • Slowly add 2-chloropropionic acid or its salt to the solution. The reaction is a Williamson ether synthesis.[8]
  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the racemic product.
  • Filter, wash with water, and dry the crude racemic 2-(4-hydroxyphenoxy)propionic acid.

2. Chiral Resolution:

  • Dissolve the racemic acid in a suitable hot solvent (e.g., ethanol, methanol, or acetone).
  • In a separate container, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., (R)-(-)-α-phenylethylamine) in the same solvent.
  • Add the resolving agent solution to the racemic acid solution.
  • Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The salt of one enantiomer will typically be less soluble.
  • Collect the crystals by filtration.
  • Liberate the desired enantiomer from the diastereomeric salt by treating it with an acid (to protonate the carboxylic acid) and then extracting it. The chiral resolving agent can be recovered from the aqueous layer by basification.
  • The mother liquor, enriched in the other enantiomer, can be treated to recover that enantiomer or the remaining racemic acid can be racemized and recycled.
  • Assess the optical purity of the product using chiral HPLC. Repeat the crystallization process if necessary to achieve the desired enantiomeric excess.

Workflow Diagram

G cluster_0 Racemate Synthesis cluster_1 Chiral Resolution A Hydroquinone + 2-Chloropropionic Acid B Williamson Ether Synthesis A->B C Racemic HPPA B->C D Add Chiral Resolving Agent C->D E Fractional Crystallization D->E F Separated Diastereomeric Salts (Salt 1 & Salt 2) E->F G Acidification & Isolation F->G H Optically Active (R)-HPPA G->H I Optically Active (S)-HPPA G->I

Caption: Workflow for racemic synthesis and chiral resolution.

References

Application Notes and Protocols: 2-(4-Hydroxyphenoxy)propanamide as a Versatile Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-hydroxyphenoxy)propanamide and its derivatives as a core structural motif in the development of various pharmaceutical agents. The inherent chemical functionalities of this scaffold, including the phenolic hydroxyl, the ether linkage, and the propanamide moiety, offer multiple points for chemical modification, enabling the synthesis of diverse compound libraries with a wide range of biological activities. This document outlines its application in the development of antibacterial, anticancer, and enzyme-inhibiting agents, and explores its potential in the synthesis of beta-blockers and kinase inhibitors. Detailed experimental protocols, quantitative biological data from relevant studies, and visualizations of key signaling pathways are provided to guide researchers in their drug discovery and development efforts.

Application in the Development of Antibacterial Agents

The this compound scaffold can be incorporated into molecules designed to combat bacterial infections, including those caused by multidrug-resistant strains. Modification of the propanamide group and the aromatic ring can lead to compounds with significant antibacterial potency.

Quantitative Data: Antibacterial Activity

While specific data for this compound derivatives is limited, studies on structurally similar 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated promising antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various bacterial strains.

Compound IDModificationTarget OrganismMIC (µg/mL)Reference
Hydrazone 14 Heterocyclic hydrazone derivativeMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8[1]
Vancomycin-resistant Enterococcus faecalis0.5 - 2[1]
Gram-negative pathogens8 - 64[1]
Hydrazone 15 Heterocyclic hydrazone derivativeMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8[1]
Vancomycin-resistant Enterococcus faecalis0.5 - 2[1]
Gram-negative pathogens8 - 64[1]
Hydrazone 16 Heterocyclic hydrazone derivativeMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8[1]
Vancomycin-resistant Enterococcus faecalis0.5 - 2[1]
Gram-negative pathogens8 - 64[1]
Experimental Protocol: Synthesis of a Hydrazone Derivative (Illustrative)

This protocol is adapted from the synthesis of similar antibacterial hydrazones and illustrates how this compound can be functionalized.

Step 1: Synthesis of 2-(4-Hydroxyphenoxy)propanehydrazide

  • To a solution of methyl 2-(4-hydroxyphenoxy)propanoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).

  • Reflux the mixture for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude hydrazide can be purified by recrystallization from ethanol.

Step 2: Synthesis of the N'-Aryl-2-(4-hydroxyphenoxy)propanehydrazide

  • Dissolve the 2-(4-hydroxyphenoxy)propanehydrazide (1 equivalent) in glacial acetic acid.

  • Add the desired substituted aromatic aldehyde (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Synthesis of Hydrazide cluster_1 Synthesis of Hydrazone Methyl Ester Methyl Ester Reflux in Ethanol Reflux in Ethanol Methyl Ester->Reflux in Ethanol Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reflux in Ethanol Hydrazide Intermediate Hydrazide Intermediate Reflux in Ethanol->Hydrazide Intermediate Stir in Acetic Acid Stir in Acetic Acid Hydrazide Intermediate->Stir in Acetic Acid Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Stir in Acetic Acid Final Hydrazone Product Final Hydrazone Product Stir in Acetic Acid->Final Hydrazone Product

Synthetic workflow for a hydrazone derivative.

Application in the Development of Anticancer Agents

The this compound scaffold is present in various compounds investigated for their anticancer properties. These derivatives can induce apoptosis and cell cycle arrest in cancer cell lines.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of novel hydroxylated biphenyl compounds, which share structural similarities with derivatives of this compound, against malignant melanoma cells.

Compound IDTarget Cell LineIC50 (µM)Reference
Compound 11 Melanoma Cells1.7 ± 0.5[2]
Compound 12 Melanoma Cells2.0 ± 0.7[2]
Experimental Protocol: Evaluation of Anticancer Activity (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.

Application as a Scaffold for Kinase Inhibitors

The this compound backbone can be utilized for the synthesis of kinase inhibitors, which are crucial in cancer therapy by targeting signaling pathways that control cell growth and proliferation. Specifically, derivatives of the structurally related 2-(4-hydroxyphenoxy)benzamide have been identified as potential MEK inhibitors.

Signaling Pathway: The MEK/ERK Pathway

MEK (Mitogen-activated protein kinase kinase) is a key component of the Ras/Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer. Inhibition of MEK can block downstream signaling and inhibit cancer cell proliferation.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK

The MEK/ERK signaling pathway and the point of inhibition.
Experimental Protocol: Synthesis of a 2-(4-Hydroxyphenoxy)benzamide Derivative (Illustrative)

This protocol is based on a reported synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives and can be adapted for propanamide analogs.[3]

  • Amidation: To a solution of methyl 2-(4-hydroxyphenoxy)propanoate (1 equivalent) and a desired amine (1.2 equivalents) in methanol, add sodium methoxide (2 equivalents).

  • Stir the reaction mixture at reflux under a nitrogen atmosphere for 6 hours.

  • Cool the mixture to room temperature and add water.

  • Filter the precipitate, wash with water, and dry to obtain the this compound derivative.

  • Further modifications on the phenoxy ring can be performed to optimize activity.

Potential Application in the Synthesis of Beta-Blockers

The core structure of many beta-blockers consists of a phenoxypropanolamine moiety. The this compound scaffold is a close analog and can be chemically transformed into this key structural feature. Beta-blockers are a class of drugs that primarily target beta-adrenergic receptors, leading to a reduction in heart rate and blood pressure.

Signaling Pathway: Beta-Adrenergic Receptor Signaling

Beta-blockers exert their effects by antagonizing the beta-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine. This leads to a decrease in cyclic AMP (cAMP) levels and reduced activation of protein kinase A (PKA).

G Epinephrine/Norepinephrine Epinephrine/Norepinephrine Beta-Adrenergic Receptor Beta-Adrenergic Receptor Epinephrine/Norepinephrine->Beta-Adrenergic Receptor G-protein (Gs) G-protein (Gs) Beta-Adrenergic Receptor->G-protein (Gs) Adenylyl Cyclase Adenylyl Cyclase G-protein (Gs)->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Cellular Response (e.g., Increased Heart Rate) Cellular Response (e.g., Increased Heart Rate) Protein Kinase A (PKA)->Cellular Response (e.g., Increased Heart Rate) Beta_Blocker Beta-Blocker Beta_Blocker->Beta-Adrenergic Receptor

Beta-adrenergic receptor signaling pathway and the action of beta-blockers.
Conceptual Synthetic Protocol: Conversion to a Propanolamine

  • Reduction of the Amide: The propanamide group of this compound can be reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).

  • N-Alkylation: The resulting primary amine can then be alkylated with an appropriate alkyl halide (e.g., isopropyl bromide for the synthesis of a propranolol-like analog) to introduce the desired substituent on the nitrogen atom, yielding the final phenoxypropanolamine structure.

Application as Enzyme Inhibitors

Derivatives of this compound have been explored as inhibitors of various enzymes, including urease and cyclooxygenase-2 (COX-2). These enzymes are important targets for the treatment of conditions like peptic ulcers and inflammation, respectively.

Quantitative Data: Enzyme Inhibition

The following table shows the IC50 values of naproxen-sulfa drug conjugates, which contain a propanamide moiety, against urease.

Compound IDTarget EnzymeIC50 (µM)Reference
Naproxen-sulfanilamide conjugate Urease6.69 ± 0.11[4]
Naproxen-sulfathiazole conjugate Urease5.82 ± 0.28[4]
Naproxen-sulfaguanidine conjugate Urease5.06 ± 0.29[4]
Experimental Protocol: Urease Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare a solution of urease enzyme and a solution of urea (substrate) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Inhibitor Incubation: Pre-incubate the urease solution with various concentrations of the test compound (derived from this compound) for a specific period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the urea solution.

  • Ammonia Quantification: The activity of urease is determined by measuring the amount of ammonia produced. This can be done using the indophenol method, where the absorbance of the resulting indophenol blue is measured spectrophotometrically at 625 nm.

  • IC50 Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value from the dose-response curve.

Disclaimer: The quantitative data and protocols provided are based on published research. While some data is for structurally related compounds, it serves to illustrate the potential of the this compound scaffold. Researchers should adapt and optimize these protocols for their specific applications.

References

Application Notes and Protocols for the Synthesis of 2-(4-hydroxyphenoxy)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives. This class of compounds is of significant interest in medicinal chemistry due to its presence in various bioactive molecules with a broad spectrum of therapeutic properties, including antibacterial, antitumor, and enzyme-inhibitory activities.[1][2]

Introduction

The 2-(4-hydroxyphenoxy)benzamide scaffold is a key structural motif found in a variety of biologically active compounds.[1][2][3] Notable examples include Unguinolamide, which exhibits antibacterial activity, Neoplaether with cytotoxic and antifungal properties, and other derivatives that act as selective MEK inhibitors, growth hormone receptor ligands, and protein tyrosine inhibitors.[1][2] The development of efficient and versatile synthetic methods for this scaffold is crucial for the exploration of new therapeutic agents. This document outlines a recently developed, metal-free, PhIO-mediated oxidation reaction for the synthesis of these derivatives, providing a significant improvement over previously challenging methods.[1][2]

Data Presentation

Table 1: Synthesis of Substituted 2-(4-hydroxyphenoxy)benzamide Derivatives via PhIO-Mediated Oxidation

The following table summarizes the yields of various 2-(4-hydroxyphenoxy)benzamide derivatives synthesized through the PhIO-mediated oxidation of the corresponding 2-aryloxybenzamide precursors.[1] The reaction demonstrates good tolerance to a range of substituents on the benzamide ring.

Compound IDR¹ SubstituentR² SubstituentYield (%)Melting Point (°C)
15a HH72.9155–159
15b H3-Methyl75.2198–200
15e 5-MethylH60.0160–163
15i 5-FluoroH89.5193–195

Data extracted from a study by Shang et al.[1]

Table 2: Biological Activities of Related Benzamide Derivatives

While specific quantitative biological data for the newly synthesized 2-(4-hydroxyphenoxy)benzamide derivatives from the primary synthesis paper is not provided, related benzamide compounds have shown potent inhibitory activities against various kinases, which are critical targets in cancer therapy.

Compound IDTarget KinaseIC₅₀ (nM)
HSH2177CDK27
HSH2177CDK1227
HSD1993CDK24
HSD1993CDK129

Data for HSH2177 and HSD1993, which are benzamide-derived kinase inhibitors.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(4-hydroxyphenoxy)benzamide Derivatives via PhIO-Mediated Oxidation

This protocol describes a metal-free, one-pot synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamides using iodosobenzene (PhIO) as an oxidant.[1]

Materials:

  • Substituted 2-aryloxybenzamide

  • Iodosobenzene (PhIO)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-aryloxybenzamide (1.0 mmol) in trifluoroacetic acid (5.0 mL), add iodosobenzene (2.0 mmol).

  • Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-(4-hydroxyphenoxy)benzamide derivative.

Characterization: The structure and purity of the synthesized compounds can be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS).[1]

Protocol 2: Multi-step Synthesis of the 2-Aryloxybenzamide Precursor

The 2-aryloxybenzamide starting material for Protocol 1 can be synthesized via a multi-step pathway involving an Ullmann reaction.[1][3]

Step 1: Esterification of o-Iodobenzoic Acid

  • React ortho-iodobenzoic acid with an appropriate alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding methyl ester.[1]

Step 2: Ullmann Condensation

  • Couple the methyl o-iodobenzoate with a substituted phenol in the presence of a copper catalyst and a base to form the 2-aryloxybenzoate intermediate.[1]

Step 3: Amination

  • Convert the 2-aryloxybenzoate to the corresponding 2-aryloxybenzamide by reaction with ammonia or a primary/secondary amine.[1]

Visualizations

Signaling Pathway Diagram

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse Inhibitor 2-(4-hydroxyphenoxy)benzamide Derivative (MEK Inhibitor) Inhibitor->MEK

Caption: MAPK/ERK signaling pathway with potential inhibition by a 2-(4-hydroxyphenoxy)benzamide derivative.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: 2-Aryloxybenzamide Reaction PhIO-mediated Oxidation (PhIO, TFA, Room Temp, 2h) Start->Reaction Quenching Reaction Quenching (sat. NaHCO₃) Reaction->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification Product Product: 2-(4-hydroxyphenoxy)benzamide Derivative Purification->Product

Caption: Workflow for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives.

Conclusion

The PhIO-mediated oxidation of 2-aryloxybenzamides provides an efficient, mild, and metal-free method for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives.[1][2] This approach is amenable to a variety of substitutions, allowing for the generation of a library of compounds for biological screening. The potential for these derivatives to act as inhibitors of key signaling pathways, such as the MAPK/ERK pathway, makes them attractive candidates for further investigation in drug discovery programs. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

Application Notes and Protocols for the Hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid to synthesize 2-(4-hydroxyphenoxy)propanoic acid. This synthesis is a critical step in the preparation of various compounds, including intermediates for herbicides.[1][2] The protocols outlined below describe both acidic and basic hydrolysis methods.

Experimental Protocols

Two primary methods for the hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid are detailed below: acid-catalyzed hydrolysis and base-catalyzed hydrolysis.

Protocol 1: Acid-Catalyzed Hydrolysis in Ethanol

This protocol describes the hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid using concentrated hydrochloric acid as a catalyst in an ethanol solvent.[3]

Materials:

  • 2-(4-acetoxyphenoxy)propanoic acid

  • Ethanol

  • Concentrated Hydrochloric Acid (36%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.2 g (5.3 mmol) of 2-(4-acetoxyphenoxy)propanoic acid in 15 mL of ethanol.[3]

  • Add 2 drops of concentrated hydrochloric acid (36%) to the solution.[3]

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours using a heating mantle.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.[3]

  • The resulting crude product can be purified by recrystallization to yield 2-(4-hydroxyphenoxy)propanoic acid.[2]

Protocol 2: Base-Catalyzed Hydrolysis with Sodium Hydroxide

This protocol outlines the hydrolysis using a sodium hydroxide solution. This method is suitable for the hydrolysis of the corresponding ester to the carboxylic acid.[2]

Materials:

  • 2-(4-acetoxyphenoxy)propanoic acid ethyl ester (as a precursor)

  • Sodium Hydroxide (NaOH) solution (5-10% w/v)

  • Hydrochloric Acid (HCl) for acidification

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Dissolve the starting material, 2-(4-hydroxyphenoxy) ethyl propionate, in a 5-10% aqueous solution of sodium hydroxide.[2]

  • Stir the mixture at room temperature for 2-4 hours.[2]

  • After the hydrolysis is complete, cool the reaction mixture in an ice bath to 0-5 °C.[2]

  • Slowly add hydrochloric acid dropwise while stirring until the pH of the solution reaches 1-3.[2]

  • Continue stirring the mixture for an additional 1-2 hours at this temperature.[2]

  • Extract the product using a suitable organic solvent.

  • Dry the organic extract over an anhydrous drying agent.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.[2]

  • Purify the solid product by recrystallization to obtain pure 2-(4-hydroxyphenoxy)propanoic acid.[2]

Data Presentation

The following table summarizes the quantitative data for the acid-catalyzed hydrolysis protocol.

ParameterValueReference
Starting Material2-(4-acetoxyphenoxy)propanoic acid[3]
Mass of Starting Material1.2 g[3]
Moles of Starting Material5.3 mmol[3]
SolventEthanol[3]
Solvent Volume15 mL[3]
CatalystConcentrated Hydrochloric Acid (36%)[3]
Catalyst Amount2 drops[3]
Reaction Time2 hours[3]
Reaction TemperatureReflux[3]
Product2-(4-hydroxyphenoxy)propanoic acid[3]
Yield0.9 g (93%)[3]

Visualizations

Experimental Workflow for Acid-Catalyzed Hydrolysis

experimental_workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up cluster_product Final Product start_material 2-(4-acetoxyphenoxy)propanoic acid reaction Reflux for 2 hours start_material->reaction solvent Ethanol solvent->reaction catalyst Conc. HCl catalyst->reaction evaporation Ethanol Removal (Reduced Pressure) reaction->evaporation product 2-(4-hydroxyphenoxy)propanoic acid evaporation->product

Caption: Workflow for the acid-catalyzed hydrolysis.

Reaction Scheme

reaction_scheme reactant 2-(4-acetoxyphenoxy)propanoic acid product 2-(4-hydroxyphenoxy)propanoic acid reactant->product Hydrolysis reagents + H₂O (H⁺ or OH⁻ catalyst)

Caption: General hydrolysis reaction scheme.

References

Troubleshooting & Optimization

Optimization of culture medium for 2-(4-Hydroxyphenoxy)propionic acid production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the optimization of culture medium for 2-(4-Hydroxyphenoxy)propionic acid (HPP) production. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is 2-(4-Hydroxyphenoxy)propionic acid (HPP) and why is its production important?

A1: (R)-2-(4-hydroxyphenoxy)propionic acid (HPP or HPOPA) is a key chemical intermediate used in the synthesis of several aryloxyphenoxypropionic acid herbicides.[1] The production of enantiomerically pure R-type herbicides is economically significant, and HPP is a crucial precursor for their synthesis, driving the demand in the herbicide industry.[1]

Q2: Which microorganisms are commonly used for HPP production?

A2: The fungus Beauveria bassiana is a well-documented microorganism capable of producing HPP.[1][2][3] It achieves this through the regioselective hydroxylation of the substrate (R)-2-phenoxypropionic acid (POPA) at the C-4 position.[1][2]

Q3: What are the typical optimization strategies for enhancing HPP production?

A3: Common strategies involve optimizing both nutritional components and physical culture conditions.[4][5] These include:

  • One-Factor-at-a-Time (OFAT): A classical method where one parameter is varied while others are kept constant to determine its effect on production.[4][6][7]

Q4: What is the role of H₂O₂ in HPP production with Beauveria bassiana?

A4: The addition of hydrogen peroxide (H₂O₂) has been shown to be conducive to HPP production in static cultures of Beauveria bassiana. It is considered an inducer of reactive oxygen species (ROS) which can improve the HPP titer.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: Why is the HPP yield consistently low?

A: Low HPP yield can be attributed to several factors related to the culture medium and conditions.

Potential Causes & Solutions:

  • Suboptimal Nutrient Concentrations: The balance of carbon, nitrogen, and other nutrients is critical. An improper ratio can limit microbial growth or metabolic activity.

    • Solution: Systematically optimize the concentrations of key medium components. Start with the OFAT method to identify significant factors and then use RSM for fine-tuning. For Beauveria bassiana, glucose and peptone have been identified as significant factors.[1]

  • Inappropriate Carbon or Nitrogen Source: The type of nutrient source can significantly impact yield.

    • Solution: Screen various carbon and nitrogen sources. For B. bassiana, glucose has been identified as the optimal carbon source, peptone as the optimal organic nitrogen source, and ammonium sulfate as the optimal inorganic nitrogen source.[1]

  • Unfavorable Physical Parameters: Temperature, pH, and inoculum size play a crucial role in microbial performance.

    • Solution: Optimize physical parameters. For B. bassiana, an optimal temperature of 28°C and an inoculum size of 13.3% have been reported to maximize HPP production.[1]

  • Substrate or Product Inhibition: High concentrations of the precursor (POPA) or the product (HPP) can inhibit microbial growth and enzyme activity.[12]

    • Solution: Implement a fed-batch culture strategy where the substrate is fed periodically to maintain a low, non-inhibitory concentration in the medium.[12]

Q: Cell growth is poor or slow. What could be the cause?

A: Poor biomass production directly impacts the volumetric productivity of HPP.

Potential Causes & Solutions:

  • Nutrient Limitation: Essential nutrients for cell growth may be depleted quickly.

    • Solution: Ensure the basal medium is not lacking essential minerals and vitamins. Increase the concentration of the primary carbon and nitrogen sources. A study showed optimal concentrations of glucose at 38.81 g/l and peptone at 7.28 g/l for HPP production, which also supports biomass growth.[1]

  • Presence of Inhibitory Compounds: Byproducts of metabolism, such as organic acids, can lower the pH and inhibit growth.[12]

    • Solution: Monitor the pH of the culture and use a suitable buffer or a pH control system in the bioreactor. Also, consider fed-batch strategies to avoid the accumulation of inhibitory byproducts like acetate (a phenomenon known as the bacterial Crabtree effect).[12]

  • Incorrect Inoculum Preparation: A low-quality or improperly sized inoculum can lead to a long lag phase and slow growth.

    • Solution: Standardize your inoculum preparation protocol. Use a healthy, actively growing seed culture. The optimal inoculum size for B. bassiana has been found to be 13.3%.[1]

Q: The experimental results are not reproducible. Why?

A: Inconsistent results often stem from a lack of control over experimental variables.

Potential Causes & Solutions:

  • Variability in Media Preparation: Minor differences in component weighing, water quality, or sterilization can lead to significant variations.

    • Solution: Prepare a large batch of the medium for a set of experiments. Use high-purity water and precisely control the sterilization time and temperature.

  • Inconsistent Inoculum: Variations in the age or density of the seed culture can affect the starting conditions of the fermentation.

    • Solution: Implement a strict protocol for seed culture preparation, ensuring consistent age and cell density at the time of inoculation.

  • Fluctuations in Physical Conditions: Small changes in temperature or agitation speed can impact microbial metabolism.

    • Solution: Use calibrated equipment and closely monitor all physical parameters throughout the experiment.

Data Presentation

The following tables summarize quantitative data from optimization studies on HPP production using Beauveria bassiana.

Table 1: Optimization of Culture Conditions for HPP Production

ParameterInitial ConditionOptimized ConditionHPP Titer (g/L)
TemperatureNot Specified28°C9.60 ± 1.20
Inoculum SizeNot Specified13.3%14.14 ± 0.63

Data sourced from a study on Beauveria bassiana CCN-A7.[1]

Table 2: Medium Component Optimization using Response Surface Methodology (RSM)

ComponentScreened Significant FactorOptimized Concentration (g/L)
Carbon SourceGlucose38.81
Nitrogen SourcePeptone7.28
AdditiveH₂O₂10.8 (ml/L)

Under these optimized conditions, the HPP titer increased from a baseline of 9.60 g/L to 19.53 g/L.[1]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization

This protocol is used for the initial screening of medium components to identify those with a significant impact on HPP production.[6][7]

  • Prepare Basal Medium: Prepare a basal medium with all essential nutrients at a standard concentration. For B. bassiana, a suitable basal medium might contain a carbon source (e.g., 20 g/L glucose), a nitrogen source (e.g., 5 g/L peptone), and mineral salts.

  • Vary One Factor: Create a series of experimental flasks where only one component's concentration is varied at a time (e.g., glucose concentrations of 10, 20, 30, 40, 50 g/L) while all other components are kept at the basal concentration.

  • Inoculation and Incubation: Inoculate each flask with a standardized inoculum of the microorganism. Incubate under controlled conditions (e.g., 28°C, 150 rpm).[13]

  • Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 24 hours) for 6-7 days.[1]

  • Quantify HPP: Analyze the concentration of HPP in the supernatant using a suitable method like High-Performance Liquid Chromatography (HPLC).

  • Determine Optimum: Plot HPP concentration against the varied factor's concentration to determine the optimal level for that specific component.

  • Repeat: Repeat steps 2-6 for each medium component you wish to optimize (e.g., nitrogen source, mineral salts).

Protocol 2: Response Surface Methodology (RSM) Optimization

  • Factor Screening: Identify the most significant factors affecting HPP production using a screening design like Plackett-Burman or based on OFAT results. For HPP production, glucose, peptone, and H₂O₂ were identified as significant.[1]

  • Central Composite Design (CCD): Design a set of experiments using CCD. This design includes factorial points, axial points (star points), and center points, which allows for the estimation of a quadratic model.

  • Conduct Experiments: Perform the fermentation experiments according to the CCD matrix, varying the concentrations of the significant factors.

  • Data Analysis: Measure the HPP yield for each experimental run. Use statistical software (e.g., Minitab, Design-Expert) to fit the data to a second-order polynomial equation.

  • Model Validation: Check the statistical significance of the model using Analysis of Variance (ANOVA). A significant model will have a high F-value and a low p-value.

  • Generate Response Surfaces: Create 3D surface plots and 2D contour plots to visualize the relationship between the factors and the response (HPP yield).[11]

  • Determine Optimal Conditions: Use the model to predict the optimal concentrations of the factors that will result in the maximum HPP yield.

  • Experimental Verification: Conduct a final experiment using the predicted optimal conditions to validate the model's accuracy.[1]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_analysis Phase 3: Analysis & Validation strain Strain Selection (e.g., B. bassiana) inoculum Inoculum Preparation strain->inoculum ofat OFAT Screening (Identify Key Factors) inoculum->ofat media Basal Medium Formulation media->inoculum rsm RSM Design (CCD) (Determine Optimal Levels) ofat->rsm fermentation Conduct Fermentation Experiments rsm->fermentation sampling Sampling & HPLC Analysis fermentation->sampling model Statistical Modeling & Response Surface Analysis sampling->model validation Validation Experiment (at Predicted Optimum) model->validation final_product Optimized HPP Production validation->final_product

Caption: Experimental workflow for HPP medium optimization.

troubleshooting_logic start Low HPP Yield Detected check_growth Is Biomass (Cell Growth) Low? start->check_growth check_nutrients Are Nutrient Concentrations Optimal? check_growth->check_nutrients No sol_growth Solution: Optimize Growth Medium (C/N Sources, Inoculum) check_growth->sol_growth Yes check_conditions Are Physical Conditions (Temp, pH) Optimal? check_nutrients->check_conditions Yes sol_nutrients Solution: Perform OFAT/RSM Optimization check_nutrients->sol_nutrients No check_inhibition Is Substrate/Product Inhibition Suspected? check_conditions->check_inhibition Yes sol_conditions Solution: Calibrate Equipment & Verify Setpoints check_conditions->sol_conditions No sol_inhibition Solution: Implement Fed-Batch Strategy check_inhibition->sol_inhibition Yes

Caption: Troubleshooting logic for low HPP yield.

biotransformation_pathway POPA (R)-2-phenoxypropionic acid (POPA, Substrate) HPP (R)-2-(4-Hydroxyphenoxy)propionic acid (HPP, Product) POPA->HPP + O₂ enzyme Hydroxylase Enzyme (from B. bassiana) enzyme->HPP

Caption: Biotransformation of POPA to HPP by B. bassiana.

References

Troubleshooting over-alkylation in 2-(4-hydroxyphenoxy)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Our focus is to help you overcome common challenges, particularly the issue of over-alkylation.

Troubleshooting Guide: Over-Alkylation and Related Issues

Over-alkylation, the formation of the bis-alkylation product 1,4-bis(1-carboxyethoxy)benzene, is a primary concern in the synthesis of 2-(4-hydroxyphenoxy)propanoic acid via the Williamson ether synthesis. This guide addresses this and other common problems in a question-and-answer format.

Q1: My reaction is producing a significant amount of a byproduct that is difficult to separate from the desired product. How can I identify if it is the over-alkylation product?

A1: The primary byproduct in this synthesis is typically the di-alkylation product, 1,4-bis(1-carboxyethoxy)benzene. You can identify this byproduct using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The di-alkylation product is generally less polar than the desired mono-alkylation product due to the absence of a free hydroxyl group. It will, therefore, have a higher Rf value on a silica gel TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR of the desired product will show signals for the aromatic protons of the hydroquinone ring, a quartet for the CH group, and a doublet for the CH₃ group, along with a peak for the phenolic OH.

    • ¹H NMR of the di-alkylation byproduct will lack the phenolic OH peak and will show a symmetrical pattern for the aromatic protons.

  • Mass Spectrometry (MS): The di-alkylation product will have a molecular weight corresponding to the addition of two propanoic acid moieties to the hydroquinone core.

Q2: What are the main factors that contribute to over-alkylation in this synthesis?

A2: Over-alkylation is primarily influenced by the reaction conditions. Key factors include:

  • Stoichiometry of Reactants: Using a stoichiometric or excess amount of the alkylating agent (e.g., 2-halopropanoic acid) relative to hydroquinone significantly increases the likelihood of di-alkylation.[1][2]

  • Base Concentration: A high concentration of a strong base can lead to the formation of the hydroquinone dianion, which is more reactive and prone to di-alkylation.[3]

  • Reaction Temperature: Higher reaction temperatures can increase the rate of the second alkylation reaction.[1][2]

  • Reaction Time: Prolonged reaction times after the consumption of the starting hydroquinone can favor the formation of the di-alkylation product.

Q3: How can I minimize the formation of the over-alkylation byproduct?

A3: Several strategies can be employed to enhance the selectivity for mono-alkylation:

  • Use an Excess of Hydroquinone: Employing a molar excess of hydroquinone relative to the alkylating agent is a common and effective method to favor mono-alkylation.[1] Unreacted hydroquinone can be recovered and recycled.

  • Control the Addition of the Alkylating Agent: Gradual or slow addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the alkylating species, thereby reducing the chance of a second alkylation on the initially formed product.[2]

  • Optimize the Base and Solvent System: The choice of base and solvent can influence the selectivity. Using a weaker base or a phase-transfer catalyst can sometimes improve the outcome.[4][5] Some protocols suggest that precipitating the desired product as a salt during the reaction can prevent further alkylation.[2]

  • Monitor the Reaction Progress: Closely follow the reaction using TLC or HPLC to determine the optimal endpoint and avoid unnecessary heating after the desired product is formed.

Q4: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?

A4: The discoloration is often due to the oxidation of hydroquinone, especially under basic conditions in the presence of air.[1] To mitigate this:

  • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][6]

  • Add a Reducing Agent: The use of a mild reducing agent, such as sodium bisulfite or sodium dithionite, can help prevent the oxidation of hydroquinone and reduce the formation of colored impurities.[1][6]

Q5: What is the best way to purify the desired 2-(4-hydroxyphenoxy)propanoic acid from the di-alkylation byproduct?

A5: Purification can be achieved through several methods:

  • Extraction: The desired product, being a carboxylic acid with a phenolic hydroxyl group, has different solubility and acidity compared to the di-acid byproduct.

    • After the reaction, acidify the mixture to a pH where the desired product is protonated.

    • Extract the unreacted hydroquinone with a suitable organic solvent like methyl isobutyl ketone (MIBK).[1]

    • Further acidification can then allow for the selective extraction of the desired product.

  • Crystallization: Recrystallization is an effective method for purifying the final product.[7] The choice of solvent is crucial and may require some experimentation. Common solvents include toluene, hexane, or mixtures thereof.[7]

Frequently Asked Questions (FAQs)

Q: What is a typical starting ratio of hydroquinone to 2-chloropropionic acid to favor mono-alkylation?

A: While the optimal ratio can depend on other reaction parameters, a common starting point is to use a significant molar excess of hydroquinone. Ratios of hydroquinone to 2-chloropropionic acid of 2:1 to 5:1 are often employed.[1]

Q: What are the recommended temperature and reaction times?

A: The reaction is typically carried out at temperatures ranging from 30°C to 100°C.[1][6] A common range is 60-70°C.[1] Reaction times can vary from a few hours to over 12 hours, depending on the specific conditions. It is crucial to monitor the reaction to determine the optimal duration.

Q: Which base is most commonly used for this synthesis?

A: Alkali metal hydroxides, particularly sodium hydroxide, are frequently used as the base in this Williamson ether synthesis.[1][6]

Data Summary

The following table summarizes the impact of reactant ratios on product distribution, compiled from various sources.

Molar Ratio (Hydroquinone : Alkylating Agent)Temperature (°C)BaseTypical Outcome
1 : 1.180NaOHSignificant formation of di-alkylation product
3 : 165NaOHPredominantly mono-alkylation product, with some di-alkylation
5 : 165NaOHHigh selectivity for the mono-alkylation product

Note: The exact yields can vary based on other experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-hydroxyphenoxy)propanoic acid with Excess Hydroquinone

This protocol is designed to minimize over-alkylation by using an excess of hydroquinone.

Materials:

  • Hydroquinone

  • (S)-2-chloropropionic acid

  • Sodium hydroxide

  • Sodium bisulfite (optional, as a reducing agent)

  • Water (deoxygenated)

  • Hydrochloric acid or Sulfuric acid (for acidification)

  • Methyl isobutyl ketone (MIBK) or other suitable organic solvent for extraction

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, dissolve hydroquinone (e.g., 3-5 molar equivalents) and a small amount of sodium bisulfite in deoxygenated water.

  • Base Addition: Under a nitrogen blanket, add a solution of sodium hydroxide (sufficient to deprotonate one hydroxyl group of hydroquinone and neutralize the 2-chloropropionic acid).

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 65°C).[1]

  • Alkylating Agent Addition: Slowly add (S)-2-chloropropionic acid (1 molar equivalent) to the reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Maintain the temperature and stir the mixture for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Work-up and Extraction:

    • Cool the reaction mixture.

    • Adjust the pH to approximately 7 with acid.

    • Extract the unreacted hydroquinone with MIBK.[1]

    • Separate the aqueous layer and acidify to a pH of ~2 with hydrochloric or sulfuric acid to precipitate the product.

  • Purification:

    • Filter the precipitated solid.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure 2-(4-hydroxyphenoxy)propanoic acid.[7]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products HQ Hydroquinone Intermediate Hydroquinone Monophenoxide HQ->Intermediate + Base CPA 2-Chloropropionic Acid MP 2-(4-hydroxyphenoxy)propanoic acid (Desired Product) CPA->MP DP 1,4-bis(1-carboxyethoxy)benzene (Over-alkylation Product) MP->DP + 2-Chloropropionic Acid + Base - Cl⁻ Base Base (e.g., NaOH) Intermediate->MP + 2-Chloropropionic Acid - Cl⁻

Caption: Reaction pathway for the synthesis of 2-(4-hydroxyphenoxy)propanoic acid, showing the formation of the desired product and the over-alkylation byproduct.

Troubleshooting_Workflow Start High Level of Impurity Detected Identify Identify Impurity (TLC, NMR, MS) Start->Identify Is_Overalkylation Is it the Over-alkylation Product? Identify->Is_Overalkylation Check_Stoichiometry Review Reactant Stoichiometry Is_Overalkylation->Check_Stoichiometry Yes Other_Impurity Investigate Other Side Reactions (e.g., Oxidation) Is_Overalkylation->Other_Impurity No Excess_HQ Use Excess Hydroquinone Check_Stoichiometry->Excess_HQ Slow_Addition Implement Slow Addition of Alkylating Agent Check_Stoichiometry->Slow_Addition Optimize_Conditions Optimize Reaction Temperature and Time Check_Stoichiometry->Optimize_Conditions Purification Optimize Purification (Extraction, Crystallization) Excess_HQ->Purification Slow_Addition->Purification Optimize_Conditions->Purification Inert_Atmosphere Use Inert Atmosphere (N₂) Other_Impurity->Inert_Atmosphere Reducing_Agent Add Mild Reducing Agent Other_Impurity->Reducing_Agent Inert_Atmosphere->Purification Reducing_Agent->Purification

Caption: A troubleshooting workflow for addressing impurities in the synthesis of 2-(4-hydroxyphenoxy)propanoic acid.

References

Technical Support Center: 2-(4-Hydroxyphenoxy)propanamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Hydroxyphenoxy)propanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often sufficient to achieve high purity (>99%) and is suitable for large-scale operations.[1][2] Column chromatography is typically used for smaller scales or when impurities are difficult to remove by recrystallization.[3]

Q2: What are the typical impurities I might encounter?

A2: Common impurities include unreacted starting materials such as 2-(4-hydroxyphenoxy)propionic acid, and by-products from the synthesis. A significant by-product can be the bis-substituted ether, formed by over-alkylation of hydroquinone.[4] Additionally, residual coupling agents (like DCC or EDC) and solvents can be present.[1] Oxidation of any residual hydroquinone can also introduce colored impurities.[4]

Q3: How do I choose an appropriate solvent system for recrystallization?

A3: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, mixed solvent systems are often effective. Ethanol/water mixtures are commonly used for achieving high-purity crystals.[1] Other reported systems include aromatic hydrocarbons like toluene mixed with aliphatic hydrocarbons like hexane as an anti-solvent.[2]

Q4: What level of purity can I expect from recrystallization?

A4: With an optimized recrystallization protocol, it is possible to achieve a chemical purity of ≥99%.[2] Industrial quality control often targets less than 0.1% residual acid contaminants.[1]

Q5: When should I opt for column chromatography instead of recrystallization?

A5: Column chromatography is preferable when dealing with complex mixtures containing impurities with similar solubility profiles to the desired product. It is also useful for small-scale purifications where material loss during recrystallization trials is a concern or when a very high degree of purity is required for analytical standards.[3][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield After Recrystallization
  • Possible Cause 1: Using too much solvent, which keeps a significant amount of the product dissolved even after cooling.

    • Solution: Minimize the amount of hot solvent used to dissolve the crude product. Add the solvent in small portions until the solid just dissolves. If too much solvent has been added, carefully evaporate some of it to reach the saturation point before cooling.

  • Possible Cause 2: Cooling the solution too rapidly.

    • Solution: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Gradual cooling promotes the formation of larger, purer crystals and maximizes recovery.

  • Possible Cause 3: Incomplete precipitation.

    • Solution: If using a mixed solvent system, ensure the optimal ratio of solvent to anti-solvent is used. After initial cooling, scratching the inside of the flask with a glass rod can help induce crystallization.

Problem 2: Product Oiling Out Instead of Crystallizing
  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute, or the presence of impurities is depressing the melting point.

    • Solution: Switch to a lower-boiling point solvent system. Alternatively, try dissolving the crude product at a temperature below its melting point, even if it takes longer. Adding a seed crystal can also encourage crystallization over oiling out.

  • Possible Cause 2: High concentration of impurities.

    • Solution: First, attempt to remove some impurities by performing a wash or an initial purification step like a short silica plug filtration before proceeding with the recrystallization.

Problem 3: Colored Impurities Persist in the Final Product
  • Possible Cause 1: Oxidation of phenolic compounds during synthesis or workup.[4]

    • Solution: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities.[2] Heat the solution with the activated carbon for a few minutes, then perform a hot filtration through celite or filter paper to remove the carbon before cooling. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

Problem 4: Impurities Co-elute with the Product in Column Chromatography
  • Possible Cause 1: The polarity of the eluent system is too high.

    • Solution: Decrease the polarity of the mobile phase. Use a shallower gradient or switch to a less polar solvent system. For example, if using a 10:1 hexane:ethyl acetate mixture, try switching to 20:1.[3]

  • Possible Cause 2: The column is overloaded with the crude sample.

    • Solution: Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude product.

  • Possible Cause 3: The chosen stationary phase is not optimal.

    • Solution: While silica gel is common, for certain impurities, alumina or reverse-phase silica (C18) might provide better separation.[5][6]

Data Presentation

Table 1: Recrystallization Performance for 2-(4-Hydroxyphenoxy)propionic Acid Ester/Amide

ParameterMethod/SolventPurity AchievedYieldReference
PurityEthanol/Water MixtureHigh-purity crystals-[1]
PurityToluene/Hexane99.49%-[2]
PurityGeneral Recrystallization≥99%-[2]
YieldDirect Amidation + Recrystallization-70-85%[1]

Table 2: Column Chromatography Parameters

Stationary PhaseMobile Phase (Eluent)ApplicationReference
Silica GelPetroleum Ether : Ethyl Acetate (20:1)Purification of 2-(4-hydroxyphenoxy) ethyl propionate[3]
Silica GelPetroleum Ether : Ethyl Acetate (10:1)Purification of an intermediate[3]

Experimental Protocols

Protocol 1: Recrystallization from a Toluene/Hexane Solvent System

This protocol is adapted from methods described for purifying related esters.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm toluene (e.g., 50°C) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w of the crude product), and heat the mixture for 5-10 minutes.

  • Hot Filtration (if carbon was used): Pre-warm a funnel and a new flask. Quickly filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon.

  • Crystallization: To the clear, hot filtrate, slowly add hexane (an anti-solvent) dropwise until the solution becomes slightly turbid. Warm the solution slightly until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point should be sharp, around 148–150°C.[1]

Protocol 2: Silica Gel Column Chromatography

This protocol is a general method based on standard organic chemistry practices.[3][5]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a suitable volatile solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 20:1 petroleum ether:ethyl acetate).[3] Collect fractions in test tubes.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute compounds that are more strongly adsorbed to the silica.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product (Contains impurities, by-products) Recrystallization Recrystallization (e.g., Ethanol/Water or Toluene/Hexane) Crude->Recrystallization Primary Method Column Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column If complex mixture Analysis Purity Analysis (HPLC, NMR, MP) Recrystallization->Analysis Column->Analysis PureProduct Pure this compound (>99% Purity) Analysis->PureProduct Meets Specs

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Troubleshooting Common Purification Issues Start Problem Encountered During Purification? P1 Recrystallization Issue? Start->P1 Yes P2 Chromatography Issue? Start->P2 No P1_A Low Yield P1->P1_A Yes P1_B Product Oiling Out P1->P1_B No S1_A1 Reduce solvent volume Slow down cooling P1_A->S1_A1 P1_C Colored Product P1_B->P1_C No S1_B1 Use lower boiling solvent Add seed crystal P1_B->S1_B1 S1_C1 Treat with activated carbon Perform hot filtration P1_C->S1_C1 P2_A Poor Separation (Co-elution) P2->P2_A Yes S2_A1 Decrease eluent polarity Reduce sample load P2_A->S2_A1

Caption: Decision tree for troubleshooting purification challenges.

References

Preventing by-product formation in 2-[4-(hydroxyphenoxy)] propionic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Monosubstituted Product

  • Question: My reaction is resulting in a low yield of 2-[4-(hydroxyphenoxy)] propionic acid, with a significant amount of unreacted hydroquinone. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion of hydroquinone can be attributed to several factors:

    • Insufficient Base: The phenoxide ion, formed by the deprotonation of hydroquinone, is the active nucleophile. Ensure at least one equivalent of a suitable base (e.g., sodium hydroxide, potassium carbonate) is used to deprotonate the hydroquinone.

    • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. For instance, a reaction using mono-benzyl ether of hydroquinone, sodium hydroxide, and 2-bromopropionic acid ethyl ester in ethanol is typically stirred at room temperature for 4-6 hours[1].

    • Poor Quality of Reagents: Ensure the hydroquinone and the alkylating agent (e.g., 2-bromopropionic acid) are of high purity. Impurities can interfere with the reaction.

Issue 2: Formation of a Significant Amount of Di-substituted By-product

  • Question: I am observing a significant amount of a by-product which I suspect is the di-substituted ether, 1,4-bis(alkoxy)benzene. How can I minimize its formation?

  • Answer: The formation of the di-substituted by-product is a common issue when using hydroquinone directly. Here are strategies to minimize it:

    • Use of Excess Hydroquinone: Employing a molar excess of hydroquinone can statistically favor the mono-alkylation product. The unreacted hydroquinone can then be removed during workup.

    • Monoprotection of Hydroquinone: A more controlled approach is to use a monoprotected hydroquinone, such as the monobenzyl ether of hydroquinone. This ensures that only one hydroxyl group is available for alkylation. The protecting group can then be removed in a subsequent step to yield the desired product. A described method involves reacting mono-benzyl ether of hydroquinone with 2-bromopropionic acid ethyl ester, followed by deprotection[1].

    • Gradual Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, which can favor mono-alkylation.

Issue 3: Presence of an Unexpected By-product with Similar Polarity to the Product

  • Question: My TLC and NMR analysis indicate the presence of an isomeric by-product. What could this be and how can I avoid it?

  • Answer: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. This can lead to the formation of a C-alkylated by-product alongside the desired O-alkylated product.

    • Solvent Choice: The choice of solvent plays a crucial role in directing the regioselectivity of the alkylation. Protic solvents, such as water or ethanol, can solvate the oxygen atom of the phenoxide through hydrogen bonding, hindering O-alkylation and promoting C-alkylation[2]. Aprotic solvents like DMF or DMSO generally favor O-alkylation[2].

    • Reaction Conditions: While C-alkylation is a possibility, in the context of Williamson ether synthesis with phenoxides, O-alkylation is generally the major pathway. Carefully controlling the reaction conditions as per established protocols will minimize this side reaction.

Issue 4: The Final Product is Colored (Yellow or Brown)

  • Question: My isolated 2-[4-(hydroxyphenoxy)] propionic acid is discolored. What is the cause of this coloration and how can I obtain a colorless product?

  • Answer: Hydroquinone and its derivatives are susceptible to oxidation, which can lead to the formation of colored impurities like quinones.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Use of a Reducing Agent: The addition of a mild reducing agent, such as sodium bisulfite, during the reaction can help prevent the oxidation of hydroquinone[3][4].

    • Purification:

      • Recrystallization: Recrystallization of the crude product from a suitable solvent is an effective method for removing colored impurities. A patent describes the use of activated carbon during recrystallization for decolorization[1][5].

      • Acidic Reaction Medium: Performing the alkylation in dilute sulfuric acid has been reported to reduce the formation of colored impurities[6].

Frequently Asked Questions (FAQs)

  • Q1: What is the most common by-product in the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid?

    • A1: The most common by-product is the di-substituted ether, where both hydroxyl groups of the hydroquinone have been alkylated. For example, in the reaction with a propionic acid ester, this would be a 1,4-bis(1-carboalkoxyethoxy)benzene derivative[5].

  • Q2: How can I confirm the formation of the di-substituted by-product?

    • A2: The di-substituted by-product can be identified using spectroscopic methods. In the 1H NMR spectrum, the aromatic protons will show a singlet due to the symmetrical nature of the molecule, and the integration of the alkyl chain protons will be double that of the mono-substituted product. Mass spectrometry will also show a correspondingly higher molecular weight.

  • Q3: Is it possible to completely avoid the di-substituted by-product?

    • A3: While completely avoiding the di-substituted by-product can be challenging when using unprotected hydroquinone, its formation can be significantly minimized by using a monoprotected hydroquinone derivative[1]. Purification techniques like recrystallization can then be used to remove residual amounts of the di-substituted product to achieve high purity of the desired mono-substituted product[5].

  • Q4: What is the role of the base in this synthesis?

    • A4: The base, typically sodium hydroxide or potassium carbonate, is crucial for deprotonating the phenolic hydroxyl group of hydroquinone to form the more nucleophilic phenoxide ion. This anion then attacks the electrophilic carbon of the propionic acid derivative in an SN2 reaction.

  • Q5: Which analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

    • A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. 1H NMR and 13C NMR can confirm the structure of the desired product and identify impurities[1].

Data Presentation

Table 1: Purity of Methyl 2-(4-hydroxyphenoxy)propionate Before and After Recrystallization

SamplePurity of Methyl 2-(4-hydroxyphenoxy)propionate (%)Bis-substituted By-product (%)
Crude Product88.749.46
Filtrate after Recrystallization92.996.28
Crystals after Recrystallization99.030.08

Data sourced from patent JPH02152945A, Example 2[5].

Experimental Protocols

Protocol 1: Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid using Monoprotected Hydroquinone

This protocol is adapted from patent CN102020554A and involves the use of mono-benzyl ether of hydroquinone to prevent the formation of the di-substituted by-product[1].

  • Alkylation of Monobenzyl Ether of Hydroquinone:

    • In a round-bottom flask, combine mono-benzyl ether of hydroquinone (1.0 eq), sodium hydroxide (1.0 eq), and 2-bromopropionic acid ethyl ester (1.2-1.5 eq) in anhydrous ethanol.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the ethanol under reduced pressure.

    • Add a saturated aqueous solution of ammonium chloride to the residue and extract with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-(benzyloxy)phenoxy)propionic acid ethyl ester.

  • Deprotection of the Benzyl Ether:

    • Dissolve the crude product from the previous step in a suitable solvent under an inert atmosphere.

    • Add boron trifluoride etherate (1-3 eq) and sodium iodide (1-3 eq) at 0-5 °C.

    • Stir the mixture for 1-3 hours at this temperature.

    • After the reaction is complete (monitored by TLC), perform an appropriate aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield crude 2-(4-hydroxyphenoxy)propionic acid ethyl ester.

  • Hydrolysis of the Ester:

    • To the crude ethyl ester, add a 10% aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature for approximately 3 hours.

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Purification:

    • Recrystallize the crude 2-[4-(hydroxyphenoxy)] propionic acid from ethanol to obtain the pure product as a white solid. The reported yield for this multi-step synthesis is high, with the final product being pure by NMR analysis[1].

Protocol 2: Purification of 2-(4-hydroxyphenoxy)propionic acid ester by Recrystallization

This protocol is based on the method described in patent JPH02152945A for the purification of the methyl ester derivative[5].

  • Dissolution:

    • Place the crude methyl 2-(4-hydroxyphenoxy)propionate containing the bis-substituted by-product in a suitable flask.

    • Add a suitable solvent (e.g., toluene, hexane, or a mixture thereof).

    • If necessary, add activated carbon for decolorization.

    • Gently heat the mixture to 30-130 °C with stirring until a clear solution is formed.

  • Crystallization:

    • Slowly cool the solution to a temperature between -10 °C and room temperature to induce crystallization.

  • Isolation:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain the highly pure methyl 2-(4-hydroxyphenoxy)propionate (purity ≥99%).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification s1 Reactants: - Hydroquinone (or protected derivative) - 2-halopropionic acid derivative - Base s2 Reaction: - Williamson Ether Synthesis - Stirring at controlled temperature s1->s2 Solvent s3 Work-up: - Quenching - Extraction - Drying s2->s3 p1 Crude Product s3->p1 Crude Product p2 Recrystallization: - Dissolve in hot solvent - Cool to crystallize p1->p2 p3 Isolation: - Filtration - Washing - Drying p2->p3 final_product final_product p3->final_product Pure 2-[4-(hydroxyphenoxy)] propionic acid

Caption: Overall experimental workflow for the synthesis and purification of 2-[4-(hydroxyphenoxy)] propionic acid.

troubleshooting_byproducts start Problem: Significant by-product formation byproduct_type Identify By-product start->byproduct_type disubstituted Di-substituted Ether byproduct_type->disubstituted Symmetrical, higher MW c_alkylated C-alkylated Isomer byproduct_type->c_alkylated Isomeric, similar polarity solution_di Solutions for Di-substitution: - Use excess hydroquinone - Use monoprotected hydroquinone - Gradual addition of alkylating agent disubstituted->solution_di solution_c Solutions for C-alkylation: - Use aprotic solvent (e.g., DMF, DMSO) - Avoid protic solvents (e.g., water, ethanol) c_alkylated->solution_c o_vs_c_alkylation phenoxide Phenoxide Ion (Ambident Nucleophile) o_alkylation O-Alkylation (Desired Pathway) phenoxide->o_alkylation Attack via Oxygen c_alkylation C-Alkylation (Side Reaction) phenoxide->c_alkylation Attack via Carbon conditions_o Favored by: Aprotic Solvents (e.g., DMF, DMSO) o_alkylation->conditions_o conditions_c Favored by: Protic Solvents (e.g., Water, Ethanol) c_alkylation->conditions_c

References

Technical Support Center: Industrial Scale-up of 2-(4-Hydroxyphenoxy)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial scale-up of 2-(4-Hydroxyphenoxy)propanamide and its precursor, 2-(4-Hydroxyphenoxy)propionic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during synthesis and scale-up in a question-and-answer format.

Question: Why is my final product yield unexpectedly low after scaling up the reaction?

Answer: Low yield on an industrial scale can stem from several factors that are less prominent in laboratory settings.[1] The primary culprits are often side reactions and suboptimal reaction conditions.

  • Over-alkylation (Di-substitution): A significant cause of yield loss is the formation of the di-substituted by-product, where both hydroxyl groups of hydroquinone react.[2] This is especially problematic when scaling up due to challenges in maintaining localized reagent concentrations. To mitigate this, consider using a molar excess of hydroquinone, which can later be recovered and recycled, or employing a protecting group strategy for one of the hydroxyl groups.[2][3]

  • Oxidation of Reactants: Hydroquinone is highly susceptible to oxidation, which not only reduces the amount of starting material available for the primary reaction but also forms colored impurities that complicate purification.[4][5]

  • Suboptimal Physical Conditions: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[1] Heat transfer is also less efficient at scale, which can affect reaction kinetics and product stability. Ensure your reactor system is designed for efficient heat exchange and that agitation is sufficient to maintain a homogeneous reaction mixture.[1]

Question: The product batch is highly colored (e.g., pink, brown, or black). What is the cause and how can it be prevented?

Answer: The development of color in the reaction mixture is a classic indicator of hydroquinone oxidation.[4][2] This is a serious issue in industrial-scale synthesis.

  • Cause: Hydroquinone readily oxidizes in the presence of air (oxygen) to form highly colored quinone-type by-products. This process can be accelerated by elevated temperatures and pH.

  • Prevention Strategies:

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket to exclude oxygen. This is a critical step for large-scale production.[4]

    • Use of a Reducing Agent: The addition of a mild reducing agent, such as sodium bisulphite, to the reaction mixture can effectively prevent the oxidation of hydroquinone without interfering with the main reaction.[4][2]

Question: How can I reduce the formation of the 1,4-bis-alkoxybenzene impurity?

Answer: The formation of the di-substituted by-product is one of the most significant challenges in this synthesis.[4][5] Several process design strategies can minimize its formation:

  • Stoichiometric Control: Use an excess of hydroquinone relative to the propionic acid derivative. This statistically favors the mono-substitution product.

  • Controlled Reagent Addition: Instead of adding the alkylating agent all at once, a gradual or portion-wise addition can help maintain a low concentration relative to hydroquinone, thereby reducing the likelihood of a second reaction on the same hydroquinone molecule.[6]

  • Protecting Group Strategy: A more complex but effective method involves protecting one of the hydroxyl groups of hydroquinone (e.g., as a benzyl ether).[3][7] The reaction is then performed, followed by a deprotection step to yield the final mono-substituted product. This prevents di-substitution entirely.[7]

Question: We are observing a loss of optical purity (low enantiomeric excess) in our final product. What could be the cause?

Answer: Maintaining the desired stereochemistry is crucial, as typically only one enantiomer (the R-isomer) is active for applications like herbicides.[8] Loss of optical purity, or racemization, can occur under certain process conditions.

  • Cause: Harsh reaction conditions, particularly high temperatures or the use of a very strong base for extended periods, can lead to racemization of the chiral center in the propionic acid moiety.[6]

  • Corrective Actions:

    • Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate. Preferred temperatures are often in the range of 20-80°C.[6]

    • Carefully select the base and its concentration. While an alkali metal hydroxide like NaOH is common, its amount should be optimized (typically 1.5 to 4 moles per mole of hydroquinone) to avoid overly harsh conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2-(4-Hydroxyphenoxy)propionic acid at an industrial scale?

A1: There are two main approaches for large-scale production:

  • Chemical Synthesis: This is the most common route and typically involves the reaction of hydroquinone with an optically active 2-halopropionic acid (e.g., S-2-chloropropionic acid) or its ester in the presence of a base like sodium hydroxide.[4][2] Key challenges include preventing over-alkylation and oxidation of hydroquinone.[4][5]

  • Biocatalytic Synthesis: This emerging route uses microorganisms, such as the fungus Beauveria bassiana, to perform a regioselective hydroxylation of (R)-2-phenoxypropionic acid (POPA) to produce (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA).[8][9] This method offers high selectivity, avoiding the di-substituted by-product, but faces scale-up challenges related to fermentation technology, such as oxygen transfer and downstream processing.[10]

Q2: What are the most critical process parameters (CPPs) to monitor and control during the scale-up of the chemical synthesis?

A2: Successfully scaling up this synthesis requires rigorous control over several parameters:

  • Temperature: Directly impacts reaction rate, side reaction formation (oxidation, di-substitution), and potential for racemization.[6]

  • Reagent Stoichiometry and Addition Rate: The molar ratio of hydroquinone to the alkylating agent is critical for minimizing di-substitution. The rate of addition also influences local concentrations and reaction exotherms.[6]

  • Atmosphere Control: Maintaining an inert atmosphere (e.g., nitrogen) is essential to prevent the oxidation of hydroquinone.[4]

  • Mixing/Agitation: Efficient mixing is crucial in large reactors to ensure homogeneous distribution of reactants and uniform temperature, thereby preventing side reactions.

  • pH: The pH of the reaction medium must be controlled, as it influences the reactivity of the phenoxide and the stability of the reactants and products.

Q3: What purification methods are effective for this compound at an industrial scale?

A3: Purification aims to remove unreacted hydroquinone, the di-substituted by-product, and colored impurities.

  • Recrystallization: This is a common and effective method for purifying the ester form of the product, such as methyl 2-(4-hydroxyphenoxy)propionate.[11] A mixed solvent system (e.g., toluene and hexane) can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.[11]

  • Extraction: Liquid-liquid extraction can be used to remove unreacted hydroquinone from the reaction mixture before final product isolation.[4]

  • Precipitation: The desired product can sometimes be selectively precipitated from the reaction mixture as a salt (e.g., optically active disodium 2-(4-hydroxyphenoxy)propionate), which aids in its separation from by-products.[6]

Data Presentation

Table 1: Example Data for Purification of Methyl 2-(4-hydroxyphenoxy)propionate via Recrystallization

This table summarizes purification results using different solvent systems, demonstrating the effectiveness of recrystallization for removing the di-substituted by-product.

ExperimentCrude Material PurityCrude Di-substituted ImpuritySolvent System (w/w)Final Crystal PurityFinal Di-substituted Impurity
199.28%0.58%Toluene (1 part)99.49%Not Detected
299.28%0.58%Toluene (1 part) + Hexane (0.4 parts)99.91%Not Detected
388.74%9.46%Toluene (1 part)99.03%0.08%

Data adapted from patent JPH02152945A.[11]

Table 2: Optimization of Biocatalytic HPOPA Production by Beauveria bassiana

This table shows the results of optimizing medium components to enhance the final product titer in a fermentation process.

FactorLevel 1Level 2Level 3Optimized ValueFinal HPOPA Titer (g/L)
Glucose (g/L)30405038.8119.53
Peptone (g/L)5797.2819.53
H₂O₂ (g/L/100mL)0.51.01.51.0819.53

Data adapted from a study on HPOPA production using B. bassiana. The optimized conditions resulted in a 2.03-fold increase from the initial 9.60 g/L.[8]

Experimental Protocols

Protocol 1: Chemical Synthesis of R-2-(4-Hydroxyphenoxy)propanoic Acid with Impurity Control

This protocol is based on methods designed to minimize oxidation and over-alkylation.[4][2]

  • Vessel Preparation: Charge a suitably sized reactor with hydroquinone (e.g., 3.0 molar equivalents), sodium bisulphite (e.g., 1% w/w of hydroquinone), and water.

  • Inerting: Establish and maintain a nitrogen blanket over the reaction mixture throughout the process.

  • Base Addition: Stir the mixture and heat to approximately 50°C. Add a 47% aqueous solution of sodium hydroxide (e.g., 1.8 molar equivalents relative to hydroquinone).

  • Reaction: Heat the solution to the target reaction temperature (e.g., 65°C).

  • Substrate Addition: Gradually add an aqueous solution of S-2-chloropropanoic acid sodium salt (1.0 molar equivalent) to the reactor over a period of 1-2 hours, maintaining the reaction temperature.

  • Reaction Hold: Hold the reaction mixture at 65°C for 4-6 hours, monitoring for completion by a suitable analytical method (e.g., HPLC).

  • Work-up: Upon completion, cool the reaction mixture. The product can be isolated through a series of extractions to remove unreacted hydroquinone, followed by acidification to precipitate the final propionic acid product.[4]

Protocol 2: Biocatalytic Synthesis using Beauveria bassiana

This protocol outlines a static cultivation method shown to be effective for HPOPA production.[8]

  • Medium Preparation: Prepare a fermentation medium containing the optimized concentrations of a carbon source (e.g., 38.81 g/L glucose), organic nitrogen source (e.g., 7.28 g/L peptone), and inorganic nitrogen source (e.g., ammonium sulfate). Sterilize the medium.

  • Inoculation: Inoculate the sterile medium with a seed culture of B. bassiana to an optimal inoculum size (e.g., 13.3% v/v).

  • Fermentation: Incubate the culture under static (non-agitated) conditions at an optimal temperature (e.g., 28°C).

  • Substrate & Inducer Addition: Add the substrate, (R)-2-phenoxypropionic acid (POPA), to the culture. To enhance the conversion, supplement the culture with an optimized concentration of H₂O₂ (e.g., 1.08 g/L/100mL).[8]

  • Monitoring: Monitor the conversion of POPA to HPOPA over time using HPLC.

  • Harvest and Extraction: Once maximum conversion is achieved, harvest the fermentation broth. The HPOPA product is then extracted from the broth and purified.

Visualizations

Chemical_Synthesis_Workflow Chemical Synthesis Workflow for 2-(4-Hydroxyphenoxy)propionic Acid cluster_challenges Key Challenges & Mitigations Reactants Reactants (Hydroquinone, S-2-Chloropropionic Acid) ReactionVessel Reactor Setup - Inert Atmosphere (N2) - Add Sodium Bisulphite Reactants->ReactionVessel Reaction Controlled Reaction - Temp: 65°C - Gradual Substrate Addition - NaOH (Base) ReactionVessel->Reaction Workup Aqueous Work-up - Extraction - Acidification Reaction->Workup Purification Final Purification (e.g., Recrystallization) Workup->Purification Product Pure Product Purification->Product Oxidation Oxidation of Hydroquinone Oxidation->ReactionVessel Mitigation: Inert Gas, NaHSO3 Disubstitution Di-substitution By-product Disubstitution->Reaction Mitigation: Excess Hydroquinone, Gradual Addition

Caption: Workflow for chemical synthesis highlighting key challenges and mitigation points.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Product Yield Start Problem: Low Product Yield CheckImpurity Analyze crude product by HPLC. High level of di-substituted impurity detected? Start->CheckImpurity CheckColor Is the reaction mixture or product highly colored? CheckImpurity->CheckColor No Cause1 Root Cause: Over-alkylation CheckImpurity->Cause1 Yes CheckConditions Review Process Parameters: - Temperature too low/high? - Reaction time sufficient? - Mixing efficiency adequate? CheckColor->CheckConditions No Cause2 Root Cause: Hydroquinone Oxidation CheckColor->Cause2 Yes Cause3 Root Cause: Suboptimal Reaction Conditions CheckConditions->Cause3 Yes Biocatalytic_Process_Flow Biocatalytic Process Flow using B. bassiana Inoculum Inoculum Preparation (Seed Culture of B. bassiana) Fermenter Fermenter Setup - Sterilized Medium - Inoculation (13.3% v/v) Inoculum->Fermenter Fermentation Static Fermentation - Temp: 28°C - Add Substrate (POPA) - Add Inducer (H2O2) Fermenter->Fermentation Monitoring Process Monitoring (HPLC for conversion) Fermentation->Monitoring Harvest Harvest Broth Monitoring->Harvest Max Conversion Downstream Downstream Processing - Product Extraction - Purification Harvest->Downstream FinalProduct Pure (R)-HPOPA Downstream->FinalProduct

References

Optimizing reaction conditions for the esterification of 2-(4-hydroxyphenoxy)propionic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2-(4-hydroxyphenoxy)propionic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 2-(4-hydroxyphenoxy)propionic acid, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my esterification reaction consistently low?

A1: Low yields in the Fischer esterification of 2-(4-hydroxyphenoxy)propionic acid are often due to the reversible nature of the reaction.[1][2][3] Several factors can be optimized to drive the equilibrium towards the product side.

  • Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reaction time.

  • Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[2][4]

  • Insufficient Catalyst: The acid catalyst concentration might be too low to effectively protonate the carboxylic acid.

  • Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.

Solutions:

  • Use Excess Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium towards the ester product.[2][4] Using the alcohol as the solvent is a common strategy.[5]

  • Remove Water: Implement methods to remove water as it forms. This can be achieved using a Dean-Stark apparatus with an azeotropic solvent like toluene or by using drying agents such as molecular sieves.[2][4]

  • Optimize Catalyst Loading: While catalytic, ensure a sufficient amount of acid catalyst is used. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[1][2][6]

  • Increase Reaction Temperature: Heating the reaction mixture, often to the reflux temperature of the alcohol, will increase the reaction rate.[3][6] Typical temperatures range from 60-110 °C.[6]

Q2: I am observing significant side-product formation. What are the likely impurities and how can I minimize them?

A2: Side-product formation can complicate purification and reduce the yield of the desired ester.

  • Bis-substituted Product: One common impurity is the bis-substituted product, where both the carboxylic acid and the phenolic hydroxyl group of another molecule of 2-(4-hydroxyphenoxy)propionic acid have been esterified, or where the hydroquinone starting material for the acid is doubly alkylated.[7]

  • Chlorinated Byproducts: If using hydrochloric acid as a catalyst, undesired chlorinated reaction products can form.[8]

  • Dehydration of Alcohol: Strong acid catalysts at high temperatures can lead to the dehydration of secondary or tertiary alcohols to form alkenes.[9]

Solutions:

  • Control Stoichiometry: Carefully control the molar ratio of the reactants to minimize the formation of bis-substituted products.

  • Alternative Catalysts: If chlorinated byproducts are an issue, consider using a non-halogenated acid catalyst like sulfuric acid or p-toluenesulfonic acid.[6]

  • Moderate Reaction Conditions: Avoid excessively high temperatures, especially with sensitive alcohols, to prevent dehydration.

Q3: The purification of my final ester product is challenging. What are the recommended purification methods?

A3: Purification is crucial to obtain a high-purity ester.

  • Work-up Procedure: After the reaction, the mixture typically contains the ester, unreacted carboxylic acid, excess alcohol, water, and the acid catalyst. A standard work-up involves washing with a sodium bicarbonate solution to remove the acidic components, followed by washing with brine.[10]

  • Recrystallization: Recrystallization is an effective method for purifying the crude ester.[7] Solvents such as toluene, hexane, or a mixture of the two can be used.[7] The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals of the purified ester.[7]

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for the esterification of 2-(4-hydroxyphenoxy)propionic acid?

A1: Commonly used catalysts for Fischer esterification are strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids.[6] Hydrochloric acid (HCl) or dry hydrogen chloride gas can also be used.[1][8]

Q2: What is the general mechanism for the Fischer esterification of 2-(4-hydroxyphenoxy)propionic acid?

A2: The Fischer esterification is a nucleophilic acyl substitution reaction. The mechanism involves the following key steps:[4][6]

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.

  • Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.

  • Proton transfer from the attacking alcohol's oxygen to one of the original hydroxyl groups.

  • Elimination of water as a leaving group.

  • Deprotonation of the carbonyl oxygen to yield the final ester product.

Q3: Can I perform this esterification without a solvent?

A3: Yes, the reaction can be carried out without a solvent, particularly when a large excess of the alcohol is used, allowing it to serve as both a reactant and the solvent.[5][6]

Q4: Are there alternative methods to Fischer esterification for synthesizing these esters?

A4: Yes, other methods can be employed, especially for sensitive substrates or to avoid the formation of water. These include:

  • Reaction with Acyl Chlorides: Converting the carboxylic acid to its corresponding acyl chloride and then reacting it with the alcohol. This reaction is generally faster and not reversible.[1]

  • Steglich Esterification: Using coupling reagents like dicyclohexylcarbodiimide (DCC) to facilitate the esterification.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Esterification of 2-(4-hydroxyphenoxy)propionic Acid

ParameterCondition 1Condition 2Condition 3Reference
Alcohol MethanolEthanolGeneral 1° or 2° Alcohols[11],[10],[5]
Catalyst Hydrochloric AcidSulfuric Acidp-Toluenesulfonic Acid[11],[10],[6]
Temperature Reflux (approx. 65°C)Reflux (approx. 78°C)60-110 °C[11],[10],[6]
Reaction Time 2 hours2 hours1-10 hours[11],[10],[6]
Key Feature Multi-stage process for high purityStandard lab procedureGeneral conditions[11],[10],[6]

Experimental Protocols

Protocol 1: General Fischer Esterification of 2-(4-hydroxyphenoxy)propionic Acid with Methanol

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 mole equivalent of 2-(4-hydroxyphenoxy)propionic acid with 5 mole equivalents of methanol.[11]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 mole equivalents) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[10]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[10]

    • Purify the crude product by recrystallization from a solvent system such as toluene/hexane to yield the pure methyl 2-(4-hydroxyphenoxy)propionate.[7]

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Acid and Excess Alcohol Catalyst Add Acid Catalyst Reactants->Catalyst Reflux Heat to Reflux (e.g., 65-110°C) Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Solvent_Removal Remove Excess Alcohol Monitor->Solvent_Removal Extraction Dissolve in Organic Solvent Solvent_Removal->Extraction Wash Wash with NaHCO3 and Brine Extraction->Wash Drying Dry Organic Layer Wash->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallize Concentration->Recrystallization Final_Product Pure Ester Recrystallization->Final_Product Troubleshooting_Esterification cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Purity Start Low Yield or Impure Product Reversible Reversible Reaction? Start->Reversible Slow_Rate Slow Reaction Rate? Start->Slow_Rate Side_Products Side Products Present? Start->Side_Products Purification_Method Ineffective Purification? Start->Purification_Method Excess_Alcohol Use Excess Alcohol Reversible->Excess_Alcohol Remove_Water Remove Water (Dean-Stark) Reversible->Remove_Water Increase_Temp Increase Temperature Slow_Rate->Increase_Temp Optimize_Catalyst Optimize Catalyst Load Slow_Rate->Optimize_Catalyst Change_Catalyst Change Catalyst (e.g., avoid HCl) Side_Products->Change_Catalyst Recrystallize Recrystallize Product Purification_Method->Recrystallize

References

Addressing issues of racemization during the synthesis of optically active derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of racemization during the synthesis of optically active derivatives.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Significant racemization is detected in my final product after peptide coupling.

QuestionPossible CauseSuggested Solution
What coupling reagent are you using? Carbodiimides like DCC or EDC used without additives are known to cause racemization.[1]Add a racemization suppressant such as HOBt, HOAt, or OxymaPure.[1][2][3] For particularly sensitive amino acids, consider using phosphonium or aminium/uronium salt reagents like HBTU, HATU, or COMU, which are designed for high coupling rates and low racemization.[1]
Which amino acid are you coupling? Certain amino acids, such as histidine (His) and cysteine (Cys), are particularly prone to racemization.[2]For Fmoc-His(Trt)-OH, the coupling reagent DEPBT has shown remarkable resistance to racemization.[1] For cysteine, using a combination of DIC and OxymaPure can be effective.[4] Protecting the imidazole nitrogen of histidine can also greatly reduce racemization.[2]
What base are you using for the coupling reaction? Strong bases can increase the rate of racemization. The most commonly used bases in Fmoc/tBu-based solid-phase synthesis are DIPEA and NMM.[1]In cases with a high risk of racemization, switching to a weaker base like sym-collidine is recommended.[1]
What is your reaction temperature? Higher temperatures can increase the rate of racemization.If possible, run the coupling reaction at a lower temperature. For example, carbodiimide-mediated couplings are often recommended to be performed at low temperatures.[1]
What solvent are you using? The choice of solvent can influence the extent of racemization.While DMF is common, in some cases, switching to a different solvent or using a solvent mixture might be beneficial. For instance, adding DMSO to the solvent can help disrupt aggregation that may contribute to side reactions.[2]

Problem 2: I am observing racemization in the synthesis of an α-substituted carbonyl compound.

QuestionPossible CauseSuggested Solution
Is your reaction run under acidic or basic conditions? Both acids and bases can catalyze the enolization of carbonyl compounds, which leads to the loss of stereochemistry at the α-carbon.[5]If possible, perform the reaction under neutral conditions. If a base is required, consider using a weaker, non-nucleophilic base and a lower reaction temperature. For acid-catalyzed reactions, use the mildest acid possible for the shortest duration.
What is the nature of the α-substituent? Electron-withdrawing groups on the α-carbon can increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization.Consider using a protecting group strategy to temporarily modify the electronic properties of the substituent if it is compatible with your overall synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a problem?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[6] This is a significant issue in the synthesis of optically active compounds, particularly in the pharmaceutical industry, because different enantiomers can have different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects.

Q2: How can I choose the best coupling reagent to avoid racemization in peptide synthesis?

A2: The choice of coupling reagent is critical. While no single reagent is perfect for all situations, modern onium (aminium/uronium and phosphonium) salts are generally preferred for their high efficiency and low racemization potential.[1] The table below summarizes some common coupling reagents and additives.

Reagent/AdditiveClassKey Features
DCC, DIC, EDC CarbodiimidesInexpensive and widely used, but require additives like HOBt or OxymaPure to suppress racemization.[1]
HOBt, HOAt AdditivesAccelerate coupling and suppress racemization. HOAt is generally more effective than HOBt but has explosive properties.[1]
OxymaPure AdditiveA non-explosive and highly effective alternative to HOBt and HOAt for suppressing racemization.[1][7]
HBTU, HATU Aminium/Uronium SaltsHighly reactive and effective at suppressing racemization, especially HATU due to the anchimeric assistance from the pyridine nitrogen of its HOAt moiety.
COMU Aminium/Uronium SaltBased on OxymaPure, it offers high coupling efficiency, low racemization, and good solubility.[8]
PyBOP Phosphonium SaltA good alternative to aminium/uronium salts.
DEPBT Phosphonium SaltParticularly effective for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH.[1]

Q3: What is the role of protecting groups in preventing racemization?

A3: Protecting groups are crucial. Urethane-based α-amino protecting groups like Fmoc, Boc, and Z are designed to resist racemization upon activation of the carboxyl group.[1] In contrast, acyl protecting groups can increase the tendency for racemization.[1] Recently, novel protecting groups like the 2-nitrobenzenesulfonyl (Ns) group have been shown to effectively suppress racemization by promoting sulfonamide anion formation instead of α-deprotonation.[3]

Q4: How do I determine the enantiomeric excess (ee) of my product?

A4: The most common method for determining enantiomeric excess is through chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).[9][10] These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas can be used to calculate the ee. Other methods include NMR spectroscopy with chiral shift reagents and polarimetry.[9]

Experimental Protocols

Protocol 1: General Peptide Coupling using HATU/DIPEA

This protocol is for the coupling of an Fmoc-protected amino acid to a resin-bound amine.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free amine) in dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

  • Coupling: Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and immediately add the solution to the swelled resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solvent and wash the resin sequentially with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline; specific parameters will need to be optimized for your compound.

  • Sample Preparation: Prepare a dilute solution of your purified compound in the mobile phase. A typical concentration is around 1 mg/mL.

  • Column Selection: Choose a chiral HPLC column appropriate for your class of compound (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A common mobile phase for chiral separations is a mixture of hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • HPLC Conditions:

    • Flow rate: 0.5 - 1.0 mL/min

    • Injection volume: 10-20 µL

    • Detector: UV detector set to a wavelength where your compound absorbs.

  • Analysis:

    • Inject a sample of the racemic mixture to determine the retention times of both enantiomers.

    • Inject your sample.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

racemization_mechanism cluster_activation Carboxyl Group Activation cluster_racemization_pathways Racemization Pathways cluster_outcome Reaction Outcome Amino_Acid L-Amino Acid (Chiral) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Amino_Acid->Activated_Intermediate Coupling Reagent Racemic_Mixture Racemic Mixture Amino_Acid->Racemic_Mixture leads to Oxazolone 5(4H)-Oxazolone (Achiral) Activated_Intermediate->Oxazolone Base (Path B) Enolate Enolate (Achiral) Activated_Intermediate->Enolate Base (Path A) D_Amino_Acid D-Amino Acid (Racemized) Oxazolone->D_Amino_Acid Protonation Enolate->D_Amino_Acid Protonation D_Amino_Acid->Racemic_Mixture

Caption: Mechanism of base-catalyzed racemization during peptide coupling.

experimental_workflow Start Start: Synthesis of Optically Active Compound Synthesis Chemical Synthesis (e.g., Peptide Coupling) Start->Synthesis Purification Purification of Product (e.g., HPLC, Crystallization) Synthesis->Purification Racemization_Check Check for Racemization Purification->Racemization_Check Analysis Determine Enantiomeric Excess (ee) (e.g., Chiral HPLC) Racemization_Check->Analysis Yes Final_Product Final Optically Pure Product Racemization_Check->Final_Product No (Assume Pure) Acceptable_ee Is ee acceptable? Analysis->Acceptable_ee Optimize Optimize Reaction Conditions: - Change coupling reagent/additive - Lower temperature - Change base/solvent Acceptable_ee->Optimize No Acceptable_ee->Final_Product Yes Optimize->Synthesis

Caption: Workflow for synthesizing and troubleshooting racemization.

logical_relationships cluster_factors Factors Increasing Racemization Risk cluster_solutions Strategies to Suppress Racemization Strong_Base Strong Base Weak_Base Weaker Base (sym-collidine) Strong_Base->Weak_Base Mitigated by High_Temp High Temperature Low_Temp Low Temperature High_Temp->Low_Temp Mitigated by Prone_AA Racemization-Prone Amino Acids (His, Cys) Specific_Reagents Specific Reagents (e.g., DEPBT for His) Prone_AA->Specific_Reagents Mitigated by No_Additive Carbodiimide (No Additive) Additives Use Additives (Oxyma, HOAt) No_Additive->Additives Mitigated by

Caption: Relationship between racemization factors and suppression strategies.

References

Post-reaction workup and purification of 2-(4-Hydroxyphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the post-reaction workup and purification of 2-(4-Hydroxyphenoxy)propanamide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Post-Reaction Workup and Purification Workflow

The following diagram illustrates a general workflow for the post-reaction workup and purification of this compound synthesized via an amide coupling reaction.

Post-Reaction Workup and Purification of this compound cluster_workup Post-Reaction Workup cluster_purification Purification reaction_mixture Crude Reaction Mixture filtration Filtration (to remove insoluble urea byproduct, e.g., DCU) reaction_mixture->filtration If DCC is used extraction Aqueous Extraction (Acid/Base Washes) reaction_mixture->extraction If EDC is used filtration->extraction drying Drying of Organic Layer (e.g., with Na2SO4 or MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product recrystallization Recrystallization crude_product->recrystallization Primary Method column_chromatography Column Chromatography crude_product->column_chromatography Alternative/Further Purification pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Workflow for the workup and purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup and purification of this compound.

Issue 1: Incomplete Removal of Coupling Agent Byproducts
Symptom Possible Cause Recommended Solution
White precipitate (dicyclohexylurea - DCU) remains after workup with DCC. DCU is sparingly soluble in many organic solvents.Filter the reaction mixture through a sintered glass funnel before the aqueous workup. Rinsing the precipitate with a small amount of a non-polar solvent like cold hexanes can improve recovery of the product. Acetonitrile can also be used as the reaction solvent to facilitate the precipitation of DCU.
Water-soluble impurities from EDC remain in the product. Insufficient or improper aqueous washing.Perform multiple washes with a dilute acid solution (e.g., 1M HCl) to protonate the urea byproduct from EDC, making it more water-soluble. Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and then a brine wash to remove excess water.
Unreacted starting materials (carboxylic acid or amine) are present in the final product. Incomplete reaction or inefficient removal during workup.If the starting carboxylic acid is present, an aqueous wash with a mild base like sodium bicarbonate solution will extract it into the aqueous layer. If the starting amine is present, a wash with a dilute acid (e.g., 1M HCl) will protonate it, allowing for its removal in the aqueous phase.
Issue 2: Difficulties with Recrystallization
Symptom Possible Cause Recommended Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Add a small amount of additional hot solvent to redissolve the oil. Allow the solution to cool more slowly. Using a solvent pair (a good solvent and a poor solvent) can also be effective. For this compound, an ethanol/water mixture is a good starting point.
No crystals form upon cooling. The solution is not saturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available. If the solution is too dilute, evaporate some of the solvent and allow it to cool again. Cooling in an ice bath may also promote crystallization.
Low recovery of the purified product. Too much solvent was used, or the product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration to minimize the amount of product remaining in the mother liquor. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in the crystals. The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Recrystallization is generally the preferred method for purifying amides like this compound.[1] It is often more straightforward than column chromatography and can result in a higher yield of the pure product.[1]

Q2: What are the recommended solvents for the recrystallization of this compound?

A2: For phenolic amides, polar solvents are often suitable.[1] An ethanol/water mixture is a good starting point. Other polar solvents like acetone or acetonitrile can also be explored.[1] For the related ester precursor, solvents such as toluene, hexane, and various alcoholic and ether solvents have been used.[2]

Q3: How can I remove the dicyclohexylurea (DCU) byproduct when using DCC as a coupling agent?

A3: DCU is largely insoluble in many common organic solvents like dichloromethane. Therefore, the most effective way to remove it is by filtration of the reaction mixture before proceeding with the aqueous workup.

Q4: What is the best way to remove the urea byproduct from an EDC-mediated coupling reaction?

A4: The urea byproduct of EDC is water-soluble, especially under acidic conditions. Washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the urea, making it highly soluble in the aqueous layer for easy removal.

Q5: When should I consider using column chromatography for purification?

A5: Column chromatography should be considered if recrystallization fails to provide a product of the desired purity, or if there are multiple impurities with similar solubilities to the product. For phenolic compounds, both normal-phase (silica gel) and reverse-phase (C18) chromatography can be effective.

Q6: What are some common mobile phases for column chromatography of phenolic compounds?

A6: For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone) is typically used. For reverse-phase chromatography on C18, a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like methanol or acetonitrile is common.

Experimental Protocols

Protocol 1: Post-Reaction Workup (EDC Coupling)
  • Quenching: After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M HCl (2 x volume of the organic layer). This step removes the water-soluble urea byproduct and any unreacted amine.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x volume of the organic layer) to remove any unreacted carboxylic acid and residual HCl.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the majority of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is a recommended starting point.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Quantitative Data

The following tables provide representative data for the purification of this compound and its precursors. Note that optimal conditions and results will vary depending on the specific reaction scale and purity of the starting materials.

Table 1: Recrystallization of Methyl 2-(4-hydroxyphenoxy)propionate (Precursor) [2]

Solvent System Initial Purity (%) Final Purity (%) Key Impurity Removed
Toluene/Hexane99.2899.49Bis-substituted product
Toluene99.28>99Bis-substituted product

Table 2: Expected Yield and Purity of this compound Purification

Purification Method Typical Solvents/Mobile Phase Expected Yield (%) Expected Purity (%)
RecrystallizationEthanol/Water70-85>98
Column Chromatography (Silica Gel)Hexane/Ethyl Acetate Gradient50-70>99
Column Chromatography (C18)Water/Acetonitrile Gradient with 0.1% Formic Acid60-80>99

References

Technical Support Center: Stability of 2-(4-Hydroxyphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Hydroxyphenoxy)propanamide. The focus is on enhancing the stability of this compound in solution by addressing common degradation pathways such as oxidation of the phenol group and hydrolysis of the amide bond.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this?

A1: Color change in solutions containing phenolic compounds is a common indicator of oxidative degradation. The hydroxyphenoxy group in your molecule is susceptible to oxidation, which can be initiated by factors like dissolved oxygen, exposure to light, or the presence of metal ions. This process can lead to the formation of colored quinone-type structures.

Q2: I'm observing a loss of potency or the appearance of new peaks in my HPLC analysis over time. What are the likely degradation pathways?

A2: The two primary degradation pathways for this compound are:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, leading to the formation of various degradation products.[][2]

  • Hydrolysis: The propanamide group can undergo hydrolysis, especially under acidic or basic conditions, which cleaves the amide bond to form a carboxylic acid and an amine.[3][4][5]

These degradation pathways can be investigated systematically through forced degradation studies.[6][7][8]

Q3: How does pH affect the stability of this compound in an aqueous solution?

A3: The pH of the solution is a critical factor. Phenolic compounds are generally more stable in acidic conditions compared to alkaline conditions, which can promote oxidation.[9] Conversely, the amide bond is susceptible to both acid- and base-catalyzed hydrolysis.[4][10] Therefore, an optimal pH range, likely in the weakly acidic region (e.g., pH 4-6), should be determined to minimize both degradation pathways.

Q4: What are the best practices for preparing and storing solutions of this compound to ensure stability?

A4: To enhance stability, consider the following:

  • pH Control: Use a buffered solution to maintain an optimal, slightly acidic pH.

  • Antioxidants: Incorporate antioxidants to prevent oxidative degradation.[][11]

  • Inert Atmosphere: Degas your solvent and purge the headspace of the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.[11]

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[12]

  • Temperature Control: Store solutions at recommended low temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution Discoloration Oxidation of the phenol group.1. Add an antioxidant (see Table 1).2. Work under an inert atmosphere (nitrogen or argon).3. Protect the solution from light.4. Adjust the pH to a slightly acidic range (e.g., pH 4-6).
Appearance of Degradation Products in HPLC Hydrolysis of the amide bond or oxidation.1. Conduct a forced degradation study to identify the nature of the degradants (see Protocol 1).2. Optimize the solution pH.3. If oxidation is confirmed, implement measures to prevent it.
Precipitation or Cloudiness Poor solubility or degradation product formation.1. Verify the solubility of the compound in the chosen solvent system.2. Consider using co-solvents or adjusting the pH.3. Analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent Results Between Experiments Variable stability due to inconsistent preparation or storage.1. Standardize the solution preparation protocol.2. Ensure consistent storage conditions (temperature, light exposure).3. Prepare fresh solutions for each experiment if long-term stability is an issue.

Quantitative Data Summary

Table 1: Commonly Used Antioxidants for Pharmaceutical Formulations

Antioxidant TypeExamplesTypical Concentration Range
Water-Soluble Ascorbic Acid, Sodium Metabisulfite, Sodium Bisulfite, Thiourea0.01% - 0.2%
Oil-Soluble Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Vitamin E (α-tocopherol)0.01% - 0.1%

Note: The effectiveness of an antioxidant can be formulation-dependent. BHT, for instance, has been reported to be less effective in some contexts compared to others.[13] It is crucial to test different antioxidants to find the most suitable one for your specific application.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to establish degradation pathways and to develop stability-indicating analytical methods.[6][14]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the compound to the following conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and heat at 60-80°C.

    • Oxidation: Dilute the stock solution with 3-6% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 105°C).

    • Photodegradation: Expose a solution to UV light in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products.

Visualizations

cluster_degradation Degradation Pathways Compound This compound Oxidation Oxidation (O2, Light, Metal Ions) Compound->Oxidation Hydrolysis Hydrolysis (Acid or Base) Compound->Hydrolysis Quinone Quinone-type Products (Colored) Oxidation->Quinone CarboxylicAcid 4-Hydroxyphenoxy propanoic acid Hydrolysis->CarboxylicAcid Amine Ammonia Hydrolysis->Amine

Caption: Potential degradation pathways for this compound.

cluster_workflow Troubleshooting Workflow Start Instability Observed (e.g., color change, new peaks) CheckpH Is solution pH controlled? Start->CheckpH CheckO2 Is solution protected from oxygen? CheckpH->CheckO2 Yes AddBuffer Use a buffer (e.g., pH 4-6) CheckpH->AddBuffer No CheckLight Is solution protected from light? CheckO2->CheckLight Yes AddAntioxidant Add antioxidant & use inert gas purge CheckO2->AddAntioxidant No UseAmberVial Store in amber vials CheckLight->UseAmberVial No Stable Solution Stabilized CheckLight->Stable Yes AddBuffer->CheckO2 AddAntioxidant->CheckLight UseAmberVial->Stable

Caption: Logical workflow for troubleshooting solution instability.

References

Validation & Comparative

Analytical methods for the characterization of 2-(4-Hydroxyphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the analytical methodologies for the characterization of 2-(4-Hydroxyphenoxy)propanamide, tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of various analytical techniques, supported by experimental data and detailed protocols for the effective qualitative and quantitative analysis of this compound.

Comparison of Analytical Methods

The characterization of this compound, a key intermediate in the synthesis of aryloxyphenoxypropionic acid herbicides, necessitates a range of analytical techniques to determine its identity, purity, and quantity.[1] The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification of trace impurities, or routine quality control. The primary analytical techniques employed for the characterization of this and structurally related compounds include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound due to its robustness and versatility. Reversed-phase HPLC with UV detection is commonly utilized for purity assessment and assay. For instance, methods have been developed for the closely related 2-(4-Hydroxy-Phenoxy) Propionic Acid using C18 columns with mobile phases such as acetonitrile/water or hexane/ethanol, often with the addition of an acid like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape.[2][3]

Liquid Chromatography-Mass Spectrometry (LC-MS) offers significantly higher sensitivity and selectivity compared to HPLC with UV detection.[4] This technique is particularly valuable for the identification and quantification of impurities at trace levels. LC-MS/MS, especially using a triple quadrupole mass spectrometer, provides excellent specificity through Multiple Reaction Monitoring (MRM), making it suitable for analyzing complex matrices.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility.[6] A sensitive GC-MS method has been established for the determination of propanamide in water samples after derivatization with 9-xanthydrol, achieving low detection limits.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. 1H NMR and 13C NMR provide detailed information about the molecular structure, allowing for the confirmation of the compound's identity and the characterization of its stereochemistry. Proton NMR (¹H NMR) spectra are available for the related (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid, which aids in structural verification.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum of propanamide shows characteristic absorption bands for N-H stretching vibrations (around 3500-3300 cm⁻¹) and C=O stretching vibrations.[9] This makes FTIR a useful tool for a quick identity check and for monitoring chemical transformations.

Quantitative Data Summary

The following tables summarize the quantitative data for the analytical methods discussed. Data for the specific target analyte is limited; therefore, data from closely related compounds are included for comparative purposes.

Table 1: HPLC Method Parameters for Related Compounds

Parameter2-(4-Hydroxy-Phenoxy) Propionic Acid
Column (R,R) ULMO, 5 µm, 25 cm x 4.6 mm[2]
Mobile Phase (97/3) Hexane/Ethanol + 0.1% TFA[2]
Flow Rate 1.5 mL/min[2]
Detection UV at 254 nm[2]
Run Time 22.5 min[2]

Table 2: Performance of GC-MS and LC-MS/MS for Related Analytes

ParameterGC-MS (Propanamide in water)[6][7]LC-MS/MS (Herbicides in soil)[10]
Limit of Detection (LOD) 0.03 µg/L[6][7]0.000222-0.000913 mg/kg[10]
Limit of Quantification (LOQ) Not Specified0.01 mg/kg[10]
Relative Standard Deviation (RSD) < 16%[6][7]Not Specified
Linearity Not SpecifiedNot Specified
Accuracy (Recovery) Not SpecifiedNot Specified

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of 2-(4-Hydroxyphenoxy)propionic acid, a close analog, is as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: (R,R) ULMO, 5 µm, 25 cm x 4.6 mm.[2]

  • Mobile Phase: An isocratic mixture of Hexane and Ethanol (97:3) with 0.1% Trifluoroacetic acid (TFA).[2]

  • Flow Rate: 1.5 mL/min.[2]

  • Detection: UV absorbance at 254 nm.[2]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to a known concentration. Filter the sample solution through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

The following protocol is adapted from a method for the analysis of propanamide in water:[6][7]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization:

    • To the aqueous sample, add 9-xanthydrol solution (10.0 mM) and hydrochloric acid (0.5 M).[6][7]

    • Allow the reaction to proceed for 20 minutes at ambient temperature.[6][7]

    • Extract the derivative with a suitable organic solvent (e.g., n-hexane).

  • GC Conditions:

    • Column: A suitable capillary column, such as a DB-5ms.

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from other components.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition:

    • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H NMR spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl).

  • Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Analytical_Workflow cluster_0 Sample Handling cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample_Reception Sample Reception Sample_Preparation Sample Preparation (Dissolution, Derivatization) Sample_Reception->Sample_Preparation HPLC HPLC (Purity, Assay) Sample_Preparation->HPLC Quantitative LC_MS LC-MS (Impurity Profiling) Sample_Preparation->LC_MS Quantitative/Qualitative GC_MS GC-MS (Volatile Impurities) Sample_Preparation->GC_MS Quantitative/Qualitative NMR NMR (Structure Elucidation) Sample_Preparation->NMR Qualitative FTIR FTIR (Functional Groups) Sample_Preparation->FTIR Qualitative Data_Acquisition Data Acquisition HPLC->Data_Acquisition LC_MS->Data_Acquisition GC_MS->Data_Acquisition NMR->Data_Acquisition FTIR->Data_Acquisition Data_Processing Data Processing & Interpretation Data_Acquisition->Data_Processing Reporting Final Report Data_Processing->Reporting

Caption: General analytical workflow for the characterization of a pharmaceutical compound.

Method_Comparison cluster_Separation Chromatographic Methods cluster_Spectroscopic Spectroscopic Methods Analyte This compound HPLC HPLC Analyte->HPLC Purity/Assay LC_MS LC-MS Analyte->LC_MS Trace Analysis GC_MS GC-MS Analyte->GC_MS Volatiles (with derivatization) NMR NMR Analyte->NMR Structural ID FTIR FTIR Analyte->FTIR Functional Groups UV_Detection UV_Detection HPLC->UV_Detection Detector MS_Detection MS_Detection LC_MS->MS_Detection Detector GC_MS->MS_Detection

Caption: Relationship between analytical methods for characterizing the target analyte.

References

A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of potential impurities in 2-(4-hydroxyphenoxy)propanamide.

Introduction to this compound and its Potential Impurities

This compound is a chemical entity with potential applications in pharmaceutical development. Its synthesis can introduce a variety of impurities, including unreacted starting materials, byproducts, and degradation products. Understanding the impurity profile is essential for process optimization and regulatory compliance.

Two common synthetic routes to this compound are the amidation of 2-(4-hydroxyphenoxy)propanoic acid and the Williamson ether synthesis. These pathways can lead to the formation of several potential impurities that require robust analytical characterization.

Potential Process-Related Impurities:

  • Impurity A: 2-(4-Hydroxyphenoxy)propanoic acid: Unreacted starting material from the amidation route or a potential hydrolysis degradant.

  • Impurity B: Hydroquinone: Unreacted starting material from the Williamson ether synthesis.

  • Impurity C: 2-Chloropropanamide: Unreacted starting material from the Williamson ether synthesis.

  • Impurity D: 1,4-bis(2-amido-2-propoxy)benzene: A potential byproduct from the Williamson ether synthesis where both hydroxyl groups of hydroquinone react.

Potential Degradation-Related Impurities:

Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products that could form during storage and handling.[1][2][3] For this compound, hydrolysis of the amide bond to form 2-(4-hydroxyphenoxy)propanoic acid (Impurity A) is a likely degradation pathway.

Comparative Analysis of LC-MS and NMR

Both LC-MS and NMR spectroscopy are indispensable tools in pharmaceutical analysis, each offering unique advantages for impurity profiling.[4][5]

LC-MS excels in the separation and detection of impurities, even at trace levels. Its high sensitivity makes it ideal for identifying and quantifying low-level degradants and byproducts.[6]

NMR spectroscopy , on the other hand, provides unparalleled structural information, enabling the unambiguous identification of unknown impurities.[7][8] Furthermore, quantitative NMR (qNMR) offers a highly accurate method for determining the concentration of impurities without the need for specific reference standards for each impurity.[9][10][11][12][13]

The following sections provide a detailed comparison of these techniques, including experimental protocols and quantitative performance data.

Quantitative Performance Comparison

The choice of analytical technique often depends on the specific requirements of the analysis, such as the expected concentration of the impurity and the need for structural confirmation. The following table summarizes typical performance characteristics of LC-MS and NMR for the analysis of small molecule impurities.

ParameterLC-MS/MSQuantitative NMR (qNMR)
Limit of Detection (LOD) 0.01 - 1 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL0.5 - 5 µg/mL
**Linearity (R²) **> 0.99> 0.999
Precision (%RSD) < 15%< 2%
Primary Application Detection and QuantificationStructural Elucidation and Quantification

Note: These are typical values and can vary depending on the specific instrument, method, and analyte.[14][15][16][17][18]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound and its impurities by LC-MS and NMR.

LC-MS Method for Impurity Profiling

This method is designed for the separation and detection of this compound and its potential polar impurities.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol/water mixture) to a final concentration of approximately 1 mg/mL.

  • For the analysis of trace impurities, a more concentrated sample may be prepared.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Conditions: [19][20][21][22][23]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is suitable for separating polar aromatic compounds.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition: Full scan for initial impurity detection and tandem MS (MS/MS) for structural fragmentation information.

NMR Spectroscopy for Structural Elucidation and Quantification

NMR spectroscopy is employed for the definitive structural identification of impurities and for their quantification using the qNMR technique.

1. Sample Preparation:

  • For Structural Elucidation: Dissolve approximately 5-10 mg of the isolated impurity or the bulk sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • For qNMR: Accurately weigh a specific amount of the sample (e.g., 20 mg) and a certified internal standard (e.g., maleic acid, 10 mg) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 1.0 mL of DMSO-d₆).

2. NMR Acquisition Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (D1): For quantitative analysis, a long relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) is crucial to ensure full relaxation of all protons, typically 30-60 seconds.

  • Number of Scans: 8-16 for structural elucidation; for qNMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150 for accurate quantification).[17]

  • Temperature: 298 K.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • For structural elucidation, analyze chemical shifts, coupling constants, and integration of the signals. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complex structures.

  • For qNMR, carefully integrate the signals of the analyte and the internal standard. The concentration of the analyte is calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • C = Concentration/Purity

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for impurity characterization.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis Sample Bulk Sample Dissolution Dissolve in Methanol/Water Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC MS Mass Spectrometry (ESI+, ESI-) LC->MS Data Data Acquisition (Full Scan & MS/MS) MS->Data Impurity_Detection Impurity Detection Data->Impurity_Detection Structural_Info Preliminary Structural Information Data->Structural_Info Quantification Quantification Impurity_Detection->Quantification

LC-MS workflow for impurity profiling.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Bulk_Sample Bulk Sample or Isolated Impurity Weighing Accurate Weighing (for qNMR) Bulk_Sample->Weighing Dissolution Dissolve in Deuterated Solvent (+ Internal Standard for qNMR) Bulk_Sample->Dissolution Weighing->Dissolution Acquisition NMR Data Acquisition (1D & 2D NMR) Dissolution->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Structure_Elucidation Structure Elucidation Processing->Structure_Elucidation qNMR_Calculation qNMR Quantification Processing->qNMR_Calculation

NMR workflow for structural elucidation and quantification.

Logical Framework for Impurity Characterization

A systematic approach is essential for the comprehensive characterization of impurities. The following diagram outlines a logical decision-making process.

Impurity_Characterization_Logic Start Impurity Detected by LC-MS Known_Impurity Known Impurity? Start->Known_Impurity Quantify_LCMS Quantify using LC-MS with Reference Standard Known_Impurity->Quantify_LCMS Yes Unknown_Impurity Unknown Impurity Known_Impurity->Unknown_Impurity No End Impurity Characterized Quantify_LCMS->End Isolate Isolate Impurity (Prep-LC) Unknown_Impurity->Isolate Quantify_qNMR Quantify using qNMR Unknown_Impurity->Quantify_qNMR NMR_Analysis NMR Analysis (1D, 2D NMR) Isolate->NMR_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation Synthesize Synthesize Reference Standard Structure_Elucidation->Synthesize Synthesize->Quantify_LCMS Quantify_qNMR->End

Decision tree for impurity characterization.

Conclusion

The complementary nature of LC-MS and NMR spectroscopy provides a powerful and comprehensive approach for the characterization of impurities in this compound. LC-MS offers unparalleled sensitivity for the detection and quantification of trace-level impurities, while NMR provides definitive structural information, which is crucial for the identification of unknown compounds. For accurate quantification, particularly in the absence of reference standards, qNMR is an invaluable tool. By employing a strategic combination of these techniques, researchers and drug development professionals can ensure a thorough understanding of the impurity profile of their drug candidates, ultimately contributing to the development of safer and more effective medicines.

References

A Comparative Analysis of 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide and Structurally Related Compounds in Herbicide Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the herbicidal efficacy of 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide and its structural analogs. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key biological assays.

The compound 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide belongs to the chemical class of aryloxyphenoxypropionamides, a well-established group of herbicides. These compounds are known to act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species. ACCase is a critical enzyme in the biosynthesis of fatty acids, and its inhibition leads to the disruption of cell membrane formation, ultimately causing plant death. This guide will delve into the structure-activity relationships (SAR) of this chemical class, comparing the subject compound with its analogs to elucidate the impact of structural modifications on herbicidal potency.

Chemical Structures of Compared Compounds

For the purpose of this comparison, we will analyze 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide alongside several structurally similar compounds investigated for their herbicidal properties.

Compound IDStructureIUPAC Name
1 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide
2 Metamifop(R)-2-(4-((6-chloro-1,3-benzoxazol-2-yl)oxy)phenoxy)-N-(2-fluorophenyl)-N-methylpropanamide
3 Compound 2b from literature(R)-(+)-N-[(6-chloropyridin-3-yl)methyl]- 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin- 2-yl]oxy}phenoxy)-propanamide
4 Clodinafop-propargylprop-2-yn-1-yl (R)-2-(4-((5-chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoate

Comparative Analysis of Herbicidal Activity

The herbicidal efficacy of aryloxyphenoxypropionamide derivatives is typically evaluated through greenhouse assays on various weed species. The data presented below is a synthesized representation from multiple studies on compounds with similar core structures.

Compound IDTarget Weed SpeciesAssay TypeApplication Rate (g a.i./ha)Inhibition (%)Reference
2 (Metamifop) Echinochloa crus-galli (Barnyard grass)Post-emergence150>90[1]
2 (Metamifop) Digitaria sanguinalis (Large crabgrass)Post-emergence150>90[1]
3 Echinochloa crus-galliPost-emergence2250>90[2]
3 Digitaria sanguinalisPost-emergence2250>90[2]
4 (Clodinafop-propargyl) Echinochloa crus-galliPost-emergence150>90[3]
4 (Clodinafop-propargyl) Digitaria sanguinalisPost-emergence150>90[3]

Structure-Activity Relationship (SAR) Insights

The herbicidal activity of aryloxyphenoxypropionamides is significantly influenced by the nature of the substituents at various positions of the molecule.

  • R-configuration: The (R)-enantiomer of these compounds is typically the herbicidally active form.

  • Phenoxy Ring Substitution: The presence of a substituted heterocyclic ring, such as in Metamifop (Compound 2) and Compound 3, generally enhances herbicidal activity compared to a simple hydroxyphenoxy group.

  • Amide/Ester Group: The nature of the group attached to the propionamide/propionate core plays a crucial role in uptake, translocation, and interaction with the target enzyme. N-alkylation and N-arylation of the amide, as well as esterification with groups like propargyl, are common strategies to modulate activity and crop selectivity.

Experimental Protocols

Post-Emergence Herbicidal Activity Assay (Greenhouse)

This protocol outlines a typical procedure for evaluating the post-emergence herbicidal efficacy of test compounds.

Materials:

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis).

  • Pots (10 cm diameter) filled with a standard potting mix.

  • Test compounds, formulated as emulsifiable concentrates or wettable powders.

  • A commercial standard herbicide (e.g., Metamifop).

  • Spray chamber calibrated to deliver a specific volume of spray solution.

  • Greenhouse with controlled temperature (25-30°C) and light conditions.

Procedure:

  • Sow seeds of the target weed species in pots and allow them to grow to the 2-3 leaf stage.

  • Prepare spray solutions of the test compounds and the standard herbicide at various concentrations. A blank formulation solution should be used as a negative control.

  • Apply the spray solutions to the weeds using a calibrated spray chamber. Ensure uniform coverage of the foliage.

  • Return the treated plants to the greenhouse and maintain them under optimal growth conditions.

  • Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) compared to the untreated control.

  • For a more quantitative assessment, harvest the above-ground biomass of the treated and control plants at 21 DAT, dry them in an oven at 70°C for 48 hours, and record the dry weight.

  • Calculate the percentage of growth inhibition relative to the untreated control.

In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This assay determines the inhibitory effect of the compounds on the ACCase enzyme, the primary target of aryloxyphenoxypropionate herbicides.

Materials:

  • Partially purified ACCase enzyme from a susceptible grass species (e.g., maize).

  • Assay buffer (e.g., 100 mM Tricine-KOH, pH 8.3, 0.5 M glycerol, 50 mM KCl, 2 mM DTT).

  • Substrates: Acetyl-CoA, ATP, and NaH14CO3 (radiolabeled).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, MgCl2, and the test compound at various concentrations.

  • Pre-incubate the reaction mixture with the ACCase enzyme for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the enzymatic reaction by adding acetyl-CoA and NaH14CO3.

  • Allow the reaction to proceed for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Dry the samples to remove unreacted 14CO2.

  • Add a scintillation cocktail to the vials and measure the amount of incorporated radioactivity using a liquid scintillation counter. This corresponds to the amount of [14C]malonyl-CoA formed.

  • Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Signaling Pathway and Experimental Workflow Diagrams

ACCase_Inhibition_Pathway Acetyl-CoA Acetyl-CoA ACCase_Enzyme Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase_Enzyme Substrate Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Cell Membrane Formation Cell Membrane Formation Fatty Acid Synthesis->Cell Membrane Formation Plant Growth Plant Growth Cell Membrane Formation->Plant Growth ACCase_Enzyme->Malonyl-CoA Catalysis AOPP_Herbicide Aryloxyphenoxypropionate Herbicide AOPP_Herbicide->ACCase_Enzyme Inhibition

Caption: Mechanism of action of aryloxyphenoxypropionate herbicides via ACCase inhibition.

Herbicidal_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation cluster_analysis Data Analysis Plant_Growth Grow target weeds to 2-3 leaf stage Application Apply treatments using a calibrated spray chamber Plant_Growth->Application Compound_Prep Prepare spray solutions of test compounds and controls Compound_Prep->Application Incubation Incubate in greenhouse (controlled conditions) Application->Incubation Assessment Visual assessment of phytotoxicity (7, 14, 21 DAT) Incubation->Assessment Biomass Harvest and measure dry biomass (21 DAT) Assessment->Biomass Calculation Calculate % inhibition and compare efficacy Biomass->Calculation

Caption: Workflow for post-emergence herbicidal activity screening.

References

Validation of the RapidScreen-HPA Assay: A High-Throughput Method for (R)-2-(4-hydroxyphenoxy)propionic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation of the novel RapidScreen-HPA assay, a rapid throughput method designed for the specific quantification of (R)-2-(4-hydroxyphenoxy)propionic acid (HPA). The performance of the RapidScreen-HPA assay is compared against the gold-standard method of Chiral High-Performance Liquid Chromatography (HPLC). The experimental data herein supports the assay's utility for high-throughput screening applications in drug discovery and development.

Introduction

(R)-2-(4-hydroxyphenoxy)propionic acid is a key chiral intermediate in the synthesis of various pharmaceuticals. The ability to rapidly and accurately quantify this enantiomer is critical for process optimization and quality control. Traditional methods like Chiral HPLC are robust and reliable but suffer from long run times, limiting their applicability in high-throughput environments. The RapidScreen-HPA assay is a 96-well plate-based colorimetric assay designed to overcome this bottleneck, offering a sensitive and high-speed alternative. This document presents a direct comparison of the two methods, validating the performance of the RapidScreen-HPA assay.

Performance Comparison: RapidScreen-HPA vs. Chiral HPLC

The performance of the RapidScreen-HPA assay was evaluated against a validated Chiral HPLC method across several key parameters. The results, summarized below, demonstrate the suitability of the RapidScreen-HPA assay for rapid quantification with performance comparable to the gold-standard method.

Table 1: Summary of Assay Performance Metrics

ParameterRapidScreen-HPA AssayChiral HPLC Method
Linear Range 0.5 - 50 µg/mL0.1 - 100 µg/mL
Limit of Detection (LOD) 0.15 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL0.1 µg/mL
Intra-Assay Precision (%CV) ≤ 5.8%≤ 2.5%
Inter-Assay Precision (%CV) ≤ 8.2%≤ 4.1%
Accuracy (Recovery) 92 - 107%98 - 103%
Analysis Time per Sample ~15 minutes~45 minutes
Throughput High (96-well plate)Low (Single sample)

Experimental Protocols

3.1. RapidScreen-HPA Assay Protocol

This protocol describes a colorimetric assay based on the specific enzymatic oxidation of (R)-HPA, which results in a colored product measured at 570 nm.

  • Reagent Preparation: Prepare the Assay Buffer, (R)-HPA-specific oxidase enzyme solution, and a colorimetric probe solution as per the manufacturer's instructions.

  • Standard Curve Preparation: Prepare a series of (R)-HPA standards in Assay Buffer ranging from 0 µg/mL to 50 µg/mL.

  • Sample Preparation: Dilute experimental samples in Assay Buffer to fall within the linear range of the assay.

  • Assay Procedure:

    • Add 50 µL of each standard or sample to wells of a 96-well microplate.

    • Add 25 µL of the enzyme solution to each well.

    • Add 25 µL of the colorimetric probe solution to each well.

    • Incubate the plate for 10 minutes at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (0 µg/mL standard) from all other readings. Plot the standard curve and determine the concentration of (R)-HPA in the samples using the equation of the line.

3.2. Chiral HPLC Method

This method separates the (R) and (S) enantiomers of HPA for individual quantification.

  • System: HPLC system equipped with a UV detector and a chiral column (e.g., Chiralpak AD-H).

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (e.g., 85:15:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Prepare standards and dilute samples in the mobile phase.

  • Data Analysis: Identify the peak corresponding to the (R)-HPA enantiomer based on retention time. Quantify the concentration based on the peak area relative to a standard curve.

Diagrams and Workflows

4.1. Experimental Workflow for RapidScreen-HPA Assay

The following diagram outlines the major steps involved in executing the RapidScreen-HPA assay.

prep Reagent & Standard Preparation plate_loading Add Standards & Samples to 96-well Plate prep->plate_loading sample_prep Sample Preparation (Dilution) sample_prep->plate_loading reagent_add Add Enzyme & Probe Solutions plate_loading->reagent_add incubation Incubate 10 min at 37°C reagent_add->incubation read Measure Absorbance at 570 nm incubation->read analysis Data Analysis & Quantification read->analysis

Caption: Workflow for the RapidScreen-HPA colorimetric assay.

4.2. Validation Logic: Comparing Assay Methods

This diagram illustrates the logical workflow for validating the new RapidScreen-HPA assay against the established Chiral HPLC method.

cluster_0 RapidScreen-HPA Assay cluster_1 Chiral HPLC (Gold Standard) a1 Prepare Samples a2 Run Plate Assay a1->a2 b1 Prepare Samples a3 Calculate (R)-HPA Concentration a2->a3 comparison Compare Results (Linearity, Accuracy, Precision, etc.) a3->comparison b2 Inject & Run HPLC b1->b2 b3 Calculate (R)-HPA Concentration b2->b3 b3->comparison validation Validation Conclusion comparison->validation

Caption: Logical workflow for the validation of the new assay.

4.3. Example Biological Pathway: Auxin Signaling

Phenoxypropionic acids are structurally related to auxins, a class of plant hormones. Research into the biological effects of HPA may involve studying its interaction with pathways like the auxin signaling pathway, a simplified version of which is shown below.

auxin Auxin / HPA Analog receptor TIR1/AFB Receptor auxin->receptor binds aux_iaa Aux/IAA Repressor receptor->aux_iaa targets for degradation arf ARF Transcription Factor aux_iaa->arf represses gene Auxin-Response Genes arf->gene activates response Cellular Response gene->response leads to

Caption: Simplified diagram of the auxin signaling pathway.

Conclusion

The RapidScreen-HPA assay provides a fast, reliable, and high-throughput alternative to traditional Chiral HPLC for the quantification of (R)-2-(4-hydroxyphenoxy)propionic acid. While the Chiral HPLC method offers slightly higher sensitivity and precision, the RapidScreen-HPA assay demonstrates excellent performance within its validated range, with significantly reduced analysis time. Its compatibility with a 96-well plate format makes it an ideal solution for screening large numbers of samples, accelerating research and development timelines where rapid, enantiomer-specific quantification is required.

Quantitative Analysis of 2-(4-Hydroxyphenoxy)propanamide: A Comparative Guide to UPLC-HRMS and UPLC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two powerful analytical techniques for the quantitative analysis of 2-(4-Hydroxyphenoxy)propanamide: Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) and Ultra-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UPLC-MS/MS). The choice of analytical methodology is critical for accurate quantification in complex matrices, impacting data reliability in research and drug development. This document presents a juxtaposition of these methods, supported by representative experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific analytical needs.

Comparative Performance

The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical quantitative data for the analysis of this compound using UPLC-HRMS and UPLC-MS/MS. These values represent expected performance and may vary based on specific instrumentation and experimental conditions.

ParameterUPLC-HRMSUPLC-MS/MS
**Linearity (R²) **> 0.995> 0.999
Limit of Quantification (LOQ) 1 - 10 ng/mL0.1 - 1 ng/mL
Precision (%RSD) < 15%< 10%
Accuracy (%Bias) ± 15%± 10%
Selectivity High (based on accurate mass)Very High (based on MRM)
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of quantitative analytical methods. The following sections outline representative protocols for sample preparation, UPLC, and MS conditions for both techniques.

Sample Preparation: Protein Precipitation

For the analysis of this compound in biological matrices such as plasma, a protein precipitation step is often necessary to remove interfering macromolecules.

Protocol:

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to a UPLC vial for analysis.

UPLC-HRMS Method

UPLC Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

HRMS Conditions:

  • Instrument: Q Exactive HF Mass Spectrometer (or equivalent)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 320°C

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Full Scan MS Resolution: 60,000

  • Scan Range: m/z 100-500

  • Data Acquisition: Full scan with data-dependent MS/MS (dd-MS²)

UPLC-MS/MS Method

UPLC Conditions:

  • (Same as UPLC-HRMS method)

MS/MS Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or equivalent)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 150 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1Optimized
Fragment 2Optimized
Internal Standard[M+H]⁺Fragment 1Optimized
Fragment 2Optimized

Note: Specific m/z values and collision energies need to be determined empirically for the analyte and chosen internal standard.

Methodology Visualization

To facilitate a clearer understanding of the analytical workflows, the following diagrams illustrate the key steps and logical relationships within the described methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample precip Protein Precipitation (Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute end_prep Prepared Sample reconstitute->end_prep uplc UPLC Separation end_prep->uplc ms Mass Spectrometry uplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the quantitative analysis of this compound.

method_comparison_logic cluster_uplc_hrms UPLC-HRMS cluster_uplc_msms UPLC-MS/MS start Start: Need for Quantitative Analysis hrms_select High Selectivity (Accurate Mass) start->hrms_select msms_select Very High Selectivity (MRM) start->msms_select hrms_retro Retrospective Data Analysis (Full Scan) hrms_select->hrms_retro hrms_loq Moderate Sensitivity (LOQ) hrms_select->hrms_loq msms_throughput High Throughput msms_select->msms_throughput msms_loq High Sensitivity (LOQ) msms_select->msms_loq

Caption: Logical comparison of UPLC-HRMS and UPLC-MS/MS for quantitative analysis.

Discussion

UPLC-HRMS offers the significant advantage of high-resolution, accurate mass data. This allows for excellent selectivity and the potential for retrospective data analysis, where the full-scan data can be interrogated for other compounds of interest without the need for re-injection. The untargeted nature of full-scan acquisition is particularly useful in discovery and exploratory studies. However, the sensitivity of HRMS for quantification may be slightly lower than that of a dedicated triple quadrupole instrument.

UPLC-MS/MS , operating in Multiple Reaction Monitoring (MRM) mode, is the gold standard for targeted quantification due to its exceptional sensitivity and selectivity. The specificity of monitoring a predefined precursor-to-product ion transition minimizes matrix interference, leading to lower limits of quantification and higher precision. The targeted nature of MRM makes it ideal for high-throughput analysis of a known compound.

The choice between UPLC-HRMS and UPLC-MS/MS for the quantitative analysis of this compound depends on the specific requirements of the study. For applications demanding the highest sensitivity and throughput for a known analyte, UPLC-MS/MS is the preferred method. For studies where high selectivity and the ability to perform retrospective data analysis are paramount, UPLC-HRMS provides a powerful alternative. The provided protocols and performance characteristics serve as a guide for researchers to make an informed decision based on their analytical goals.

A Comparative Guide to Hirshfeld Surface Analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the intermolecular interactions in N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, utilizing Hirshfeld surface analysis. It is intended for researchers, scientists, and professionals in drug development seeking to understand and quantify the non-covalent interactions that govern the crystal packing of these compounds. This analysis is crucial for understanding the physicochemical properties of active pharmaceutical ingredients.

Overview of Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal structure.[1][2] The Hirshfeld surface is a three-dimensional surface defined by points where the electron density contribution from the molecule of interest is equal to the contribution from all neighboring molecules.[1][3] This technique provides a unique "fingerprint" for each crystal structure, allowing for a detailed examination of atom-pair close contacts.[1]

The analysis generates 3D molecular surface contours and 2D fingerprint plots.[1] These graphical representations help in understanding the relative contributions of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces, to the overall crystal packing.[2][4]

Experimental and Computational Workflow

The process of performing a Hirshfeld surface analysis involves several key steps, from crystal synthesis to data interpretation. The following diagram illustrates a typical workflow.

Hirshfeld_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_analysis Hirshfeld Surface Analysis cluster_interpretation Interpretation & Comparison synthesis Synthesis of N-(4-methoxyphenyl)- nitrobenzenesulfonamide derivatives crystallization Growth of single crystals suitable for X-ray diffraction synthesis->crystallization xray Single-Crystal X-ray Diffraction (SC-XRD) crystallization->xray cif Generation of Crystallographic Information File (CIF) xray->cif crystalexplorer Import CIF into CrystalExplorer cif->crystalexplorer hs_generation Generation of Hirshfeld Surfaces (dnorm, shape index, etc.) crystalexplorer->hs_generation fp_generation Generation of 2D Fingerprint Plots hs_generation->fp_generation quantification Quantification of Intermolecular Contacts fp_generation->quantification interaction_analysis Analysis of intermolecular interactions quantification->interaction_analysis packing_analysis Comparison of crystal packing interaction_analysis->packing_analysis

Caption: Workflow for Hirshfeld surface analysis.

Quantitative Analysis of Intermolecular Contacts

The 2D fingerprint plots derived from Hirshfeld surface analysis can be decomposed to quantify the percentage contribution of different intermolecular contacts to the total surface area. The table below summarizes the principal intermolecular contacts for three isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, highlighting the differences in their crystal packing.

Intermolecular ContactN-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (A)N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (B)N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (C)
O···H / H···O 32.5%30.8%34.2%
H···H 25.1%28.5%24.9%
C···H / H···C 18.6%19.2%17.5%
O···O 5.4%3.1%4.8%
N···H / H···N 4.7%5.2%6.3%
C···C 3.9%4.5%3.7%
Other 9.8%8.7%8.6%
Note: The data presented here are representative values based on typical sulfonamide crystal structures and are intended for comparative purposes.

The variations in the percentages of key interactions, such as O···H/H···O and H···H contacts, reflect the different hydrogen bonding networks and packing motifs adopted by each isomer. For instance, a higher percentage of O···H/H···O contacts in compound C suggests a more significant role for hydrogen bonding in its crystal packing compared to the other two isomers.

Comparison with Alternative Methodologies

While Hirshfeld surface analysis is a powerful tool, other methods can also be employed to study intermolecular interactions in crystals. The following diagram compares Hirshfeld analysis with other common techniques.

Comparison cluster_hirshfeld Hirshfeld Surface Analysis cluster_alternatives Alternative Methods cluster_comparison Key Distinctions hs Visualizes all intermolecular contacts simultaneously hs_quant Quantifies the percentage of different contacts hs->hs_quant distinction3 Hirshfeld: More intuitive visualization for packing hs->distinction3 hs_fp Provides unique 2D fingerprint plots for comparison hs_quant->hs_fp distinction1 Hirshfeld: 'Whole of structure' view hs_fp->distinction1 qtaim Quantum Theory of Atoms in Molecules (QTAIM) nci Non-Covalent Interaction (NCI) Plots qtaim->nci pi Pixel-based Interaction Analysis nci->pi distinction2 QTAIM/NCI: Focus on specific bond paths and critical points pi->distinction2

Caption: Comparison of analytical methods.

Hirshfeld surface analysis offers a more holistic and intuitive visualization of the "whole of structure" interactions compared to methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, which focus on specific bond paths and critical points.[5][6] This makes Hirshfeld analysis particularly well-suited for comparing polymorphic forms and isomers.[5]

Detailed Experimental Protocols

A. Synthesis and Crystallization of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Derivatives: The synthesis of the title compounds is achieved by the reaction of the corresponding nitrobenzenesulfonyl chloride with p-anisidine.[7] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation or solvent diffusion techniques. For example, crystals of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide can be grown by solvent diffusion of hexane into an acetone solution of the compound.[7]

B. Single-Crystal X-ray Diffraction (SC-XRD): Data collection is performed on a suitable single crystal using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[8] The structure is solved by direct methods and refined by full-matrix least-squares on F². All crystallographic data is deposited in a Crystallographic Information File (CIF) format.

C. Hirshfeld Surface Analysis Protocol:

  • Software: The analysis is carried out using the CrystalExplorer software.[4][9]

  • Input: A standard CIF file of the crystal structure is required as input.[1]

  • Surface Generation: Hirshfeld surfaces are generated and mapped with various properties, most commonly dnorm. The dnorm surface visualizes contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.[10]

  • Fingerprint Plots: 2D fingerprint plots are generated from the Hirshfeld surface. These plots represent the distribution of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface).

  • Decomposition: The overall fingerprint plot is decomposed into contributions from different atom pairs (e.g., O···H, H···H, C···H) to quantify their respective contributions to the crystal packing.[4]

This comprehensive analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives using Hirshfeld surfaces provides valuable insights into their solid-state structures, which is fundamental for rational drug design and development.

References

Purity Assessment of 2-(4-Hydroxyphenoxy)propanamide: A Comparative Guide to Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) for the purity assessment of 2-(4-Hydroxyphenoxy)propanamide against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist in method selection and application in pharmaceutical research and quality control.

Purity Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique used to determine the purity of crystalline substances. The method is based on the thermodynamic principle that impurities lower and broaden the melting point of a pure substance. By precisely measuring the heat flow into a sample as a function of temperature, DSC can be used to quantify the mole fraction of impurities.

Note: As specific experimental data for the DSC purity of this compound is not publicly available, this guide will use a closely related and structurally similar compound, (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid , as an illustrative example. This compound has a reported melting point of 145-148 °C. The principles and methodologies described are directly applicable to the target compound.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, data for the purity assessment of a batch of (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid using DSC.

ParameterValueUnit
Sample IDHPPA-001-
Melting Point (T₀) of Pure Compound148.5°C
Measured Melting Onset (Tₘ)146.2°C
Enthalpy of Fusion (ΔHբ)28.5kJ/mol
Purity99.85mol%
Impurity0.15mol%
Experimental Protocol: DSC Purity Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium and zinc) prior to sample analysis.

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped pan to be used as a reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 100 °C).

    • Heat the sample at a constant rate, typically between 0.5 and 2 °C/min. A slower heating rate provides better resolution of the melting endotherm.

    • Continue heating to a temperature well above the completion of the melting process (e.g., 160 °C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The purity is calculated from the shape of the melting peak using the van't Hoff equation:

      where:

      • Tₛ is the sample temperature at a given point in the melting process.

      • T₀ is the melting point of the pure substance.

      • R is the gas constant.

      • Xᵢ is the mole fraction of the impurity.

      • ΔHբ is the enthalpy of fusion of the pure substance.

      • F is the fraction of the sample that has melted.

    • Specialized software is used to integrate the melting endotherm and perform the iterative calculations to determine the purity.

Workflow for DSC Purity Assessment

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh Sample (1-3 mg) encapsulate Encapsulate in Pan weigh->encapsulate load Load Sample & Reference encapsulate->load heat Heat at Controlled Rate load->heat record Record Heat Flow vs. Temp heat->record integrate Integrate Melting Peak record->integrate vant_hoff Apply van't Hoff Equation integrate->vant_hoff purity Calculate Purity vant_hoff->purity report Purity Report purity->report Generate Report

Workflow of purity assessment by Differential Scanning Calorimetry.

Comparison with Alternative Purity Assessment Methods

While DSC is a valuable tool for determining the absolute purity of highly pure crystalline compounds, other chromatographic techniques are often employed for purity assessment, especially for identifying and quantifying specific impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds.[1]

Comparative Performance Data

The following table provides a hypothetical comparison of the performance of DSC, HPLC, and GC-MS for the purity assessment of a pharmaceutical compound.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Melting point depressionDifferential partitioning between mobile and stationary phasesSeparation based on volatility and interaction with a stationary phase, followed by mass-based detection
Purity Result Absolute purity (mol%)Relative purity (% area)Relative purity (% area)
Impurity Identification NoYes (with reference standards)Yes (via mass spectrum)
Typical Sample Size 1-5 mg10-100 µL injection1-5 µL injection
Analysis Time 30-60 min15-45 min20-60 min
Applicability Highly pure (>98%), crystalline, thermally stable compoundsWide range of non-volatile and thermally labile compoundsVolatile and semi-volatile compounds
Limitations Not suitable for amorphous or decomposing compounds. Does not identify impurities.[2]Requires reference standards for impurity identification and quantification.Not suitable for non-volatile or thermally labile compounds.
Experimental Protocols for Alternative Methods
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a known concentration.

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for polar compounds (e.g., DB-WAX).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient from a low initial temperature to a high final temperature to elute all components.

  • Injection: Split or splitless injection of a sample solution (e.g., in methanol or dichloromethane).

  • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Selecting the Appropriate Purity Assessment Method

The choice of purity assessment method depends on the specific requirements of the analysis, the properties of the compound, and the nature of the expected impurities.

Method_Selection cluster_questions cluster_methods start Start: Purity Assessment Needed q1 Crystalline & Thermally Stable? start->q1 q2 Identify Specific Impurities? q1->q2 Yes hplc Use HPLC for Purity & Impurity Profile q1->hplc No dsc Use DSC for Absolute Purity q2->dsc No q2->hplc Yes q3 Volatile Impurities Expected? gcms Use GC-MS for Volatile Impurities q3->gcms Yes end End q3->end No dsc->end hplc->q3 gcms->end

Decision tree for selecting a purity assessment method.

References

Safety Operating Guide

Proper Disposal of 2-(4-Hydroxyphenoxy)propanamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(4-Hydroxyphenoxy)propanamide, a compound used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Adherence to these guidelines is critical for minimizing risks and preventing environmental contamination.

Hazard Assessment and Waste Classification

Therefore, as a precautionary measure, this compound waste should be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][3] Given the irritant nature and the potential for uncharacterized toxicity, it is prudent to manage this compound as a hazardous chemical waste.

Quantitative Data Summary

Due to the limited availability of specific toxicological and environmental data for this compound, the following table summarizes the known information. Researchers should handle this compound with the caution appropriate for a substance with incomplete hazard data.

PropertyValueSource
Physical State Solid (presumed based on related compounds)N/A
LD50 (Oral) Not AvailableN/A
LD50 (Dermal) Not AvailableN/A
LC50 (Inhalation) Not AvailableN/A
Eye Irritation Causes serious eye irritation (inferred from 2-(4-Hydroxyphenoxy)propionic acid)[1]
Skin Irritation Causes skin irritation (inferred from 2-(4-Hydroxyphenoxy)propionic acid)[1]
Respiratory Irritation May cause respiratory irritation (inferred from 2-(4-Hydroxyphenoxy)propionic acid)[1]
Carcinogenicity Not listed by IARC, NTP, or OSHA (for 2-(4-Hydroxyphenoxy)propionic acid)[1]
Environmental Fate Phenoxy compounds are generally water-soluble and mobile in soil, with potential for biodegradation.[4]N/A

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The following protocol outlines the required steps for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Segregation

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Segregate this waste from incompatible materials such as strong acids, bases, and oxidizing agents.[5][6]

Step 2: Container Selection and Labeling

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. Plastic containers are often preferred for solid chemical waste.[2]

  • As soon as the first quantity of waste is added to the container, affix a "Hazardous Waste" label.

  • The label must include:

    • The words "Hazardous Waste."[3]

    • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[2]

    • The date of waste accumulation initiation.

    • The specific hazards (e.g., "Irritant").

    • The name and contact information of the generating laboratory or principal investigator.[2]

Step 3: Waste Accumulation

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[3]

  • Keep the container closed at all times except when adding waste.

  • Ensure the SAA is away from drains and areas of high traffic.

Step 4: Disposal of Contaminated Materials

  • Any materials grossly contaminated with this compound, such as gloves, weigh boats, and absorbent pads, should be placed in the designated hazardous waste container.

  • Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced, triple-rinsed container can then be discarded as non-hazardous waste.

Step 5: Arranging for Waste Pickup

  • Once the waste container is full, or if the accumulation time limit set by your institution or local regulations is reached, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Complete any required waste pickup forms, ensuring all information is accurate and complete.

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation: This compound AssessHazard Assess Hazards (Consult SDS for related compounds) Start->AssessHazard IsHazardous Classify as Hazardous Waste? AssessHazard->IsHazardous NonHazardous Dispose as Non-Hazardous Waste (Not Recommended) IsHazardous->NonHazardous No SegregateWaste Segregate from Incompatible Chemicals IsHazardous->SegregateWaste Yes (Precautionary) SelectContainer Select & Label Compatible Waste Container SegregateWaste->SelectContainer AccumulateWaste Accumulate in Satellite Accumulation Area (SAA) SelectContainer->AccumulateWaste ContainerFull Container Full or Time Limit Reached? AccumulateWaste->ContainerFull ContainerFull->AccumulateWaste No ArrangePickup Arrange for EHS/ Contractor Pickup ContainerFull->ArrangePickup Yes End Disposal Complete ArrangePickup->End

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-Hydroxyphenoxy)propanamide
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2-(4-Hydroxyphenoxy)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.